Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQTYJFKOHBZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619978 | |
| Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59032-71-2 | |
| Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of ethyl 1-ethyl-4-oxocyclohexanecarboxylate, a valuable substituted cyclohexanone derivative. The core of this synthesis is the α-alkylation of a β-keto ester, a fundamental transformation in organic chemistry. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and present the information in a clear, structured format to facilitate its application in a research and development setting. The synthesis begins with the commercially available ethyl 4-oxocyclohexanecarboxylate and proceeds via enolate formation and subsequent alkylation with an ethyl halide. This guide is designed to be a self-contained resource, offering both theoretical insights and practical, actionable steps for the successful synthesis of the target molecule.
Introduction and Strategic Overview
This compound is a substituted cyclohexanone, a structural motif present in numerous biologically active molecules and a key building block in the synthesis of more complex chemical entities.[1][2][3] The strategic placement of the ketone, ester, and alkyl functionalities provides multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry and materials science.
The synthesis of this target molecule is predicated on the α-alkylation of a β-keto ester.[4][5][6][7] This class of compounds exhibits notable acidity at the α-carbon, situated between the two carbonyl groups, allowing for facile deprotonation to form a resonance-stabilized enolate. This nucleophilic enolate can then be reacted with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the α-position.
Our synthetic strategy commences with the readily available starting material, ethyl 4-oxocyclohexanecarboxylate.[1][8][9] This precursor will be deprotonated using a suitable base to generate the corresponding enolate, which will then be alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to yield the desired product, this compound.
Visualizing the Synthetic Pathway
Figure 1: A high-level overview of the synthetic workflow for this compound.
Mechanistic Insights: The Chemistry of Enolate Alkylation
The success of this synthesis hinges on the controlled formation and subsequent alkylation of the enolate of ethyl 4-oxocyclohexanecarboxylate. The mechanism can be dissected into two primary steps:
-
Enolate Formation: The α-proton of the β-keto ester is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base. A strong base, such as sodium ethoxide (NaOEt), is typically employed to deprotonate the α-carbon, yielding a nucleophilic enolate ion. The choice of an alkoxide base corresponding to the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification as a side reaction.
-
SN2 Alkylation: The generated enolate anion acts as a potent nucleophile and attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction.[4] This step forges the new carbon-carbon bond and introduces the ethyl group at the 1-position of the cyclohexanone ring. For this reaction to be efficient, primary or methyl halides are preferred, as tertiary halides would lead to elimination products.[4]
Visualizing the Reaction Mechanism
Figure 2: The reaction mechanism for the α-alkylation of ethyl 4-oxocyclohexanecarboxylate.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | C₉H₁₄O₃ | 170.21 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | 68.05 |
| Ethyl Iodide (EtI) | 75-03-6 | C₂H₅I | 155.97 |
| Anhydrous Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 |
| Diethyl Ether (Et₂O) | 60-29-7 | (C₂H₅)₂O | 74.12 |
| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and dried thoroughly. The apparatus is then placed under an inert atmosphere of nitrogen or argon.
-
Enolate Formation: To the flask, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol (50 mL). Stir the mixture until the sodium ethoxide is fully dissolved. In the dropping funnel, place a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous ethanol (20 mL). Add the solution of the β-keto ester dropwise to the stirred solution of sodium ethoxide over 30 minutes at room temperature. After the addition is complete, stir the reaction mixture for an additional hour to ensure complete enolate formation.
-
Alkylation: To the resulting enolate solution, add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel over 20 minutes. After the addition, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash them with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Alternative Approaches: Phase-Transfer Catalysis
For laboratories looking to avoid the use of strong alkoxide bases and anhydrous conditions, phase-transfer catalysis (PTC) offers a compelling alternative.[10][11][12] This method involves the use of a milder base, such as potassium carbonate, in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).[13] The catalyst facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where it can react with the alkyl halide.[13] This approach often leads to high yields under milder conditions and can be more scalable.[12]
Conclusion
The synthesis of this compound is a straightforward yet illustrative example of a cornerstone reaction in organic synthesis: the α-alkylation of a β-keto ester. The protocol detailed in this guide provides a reliable and reproducible method for obtaining this valuable intermediate. By understanding the underlying mechanism and the critical experimental parameters, researchers can confidently apply this methodology and adapt it as needed for the synthesis of other substituted cyclohexanone derivatives. The potential for employing alternative techniques such as phase-transfer catalysis further enhances the versatility of this synthetic approach.
References
- Wang, Y., Li, Y., Lian, M., Zhang, J., Liu, Z., Tang, X., Yin, H., & Meng, Q. (2018). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(2), 293-299. [Link]
- Kim, D. Y., & Park, E. J. (2002). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry, 67(25), 9481–9484. [Link]
- Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2018). Organic & Biomolecular Chemistry. [Link]
- Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025). Sciencemadness.org. [Link]
- Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
- Alkylation of Enolate Ions. (2024). Chemistry LibreTexts. [Link]
- Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. [Link]
- Alkylation of Enolate Ions. (n.d.).
- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.).
- Ester Enolates. (n.d.). University of Calgary. [Link]
- Cas No.
- Ethyl 4-oxocyclohexanecarboxyl
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ethyl 1-ethyl-4-oxocyclohexanecarboxylate chemical properties
An In-Depth Technical Guide to Ethyl 4-Oxocyclohexanecarboxylate: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Note on Nomenclature
This guide provides a comprehensive technical overview of Ethyl 4-oxocyclohexanecarboxylate (CAS No. 17159-79-4). While the topic requested was "ethyl 1-ethyl-4-oxocyclohexanecarboxylate," extensive database searches indicate that this specific structure is not a commonly synthesized or cataloged compound. The prevalent and well-documented chemical intermediate is Ethyl 4-oxocyclohexanecarboxylate, which lacks the 1-position ethyl group. It is presumed that this is the intended subject of this guide. This versatile bifunctional molecule, featuring both a ketone and an ester, serves as a cornerstone synthon in the construction of complex alicyclic systems, making it a molecule of significant interest in medicinal chemistry and organic synthesis.
This document will delve into the core chemical properties, synthesis, reactivity, and applications of Ethyl 4-oxocyclohexanecarboxylate, providing the field-proven insights necessary for its effective utilization in a laboratory and drug development context.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is paramount before its inclusion in any synthetic workflow. Ethyl 4-oxocyclohexanecarboxylate is a clear, colorless to light yellow liquid under standard conditions.[1] Its key identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers for Ethyl 4-oxocyclohexanecarboxylate
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 4-oxocyclohexane-1-carboxylate | [2] |
| CAS Number | 17159-79-4 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₃ | [1][2][3] |
| Molecular Weight | 170.21 g/mol | [1][2][3] |
| Synonyms | 4-(Ethoxycarbonyl)cyclohexanone, Ethyl 4-cyclohexanonecarboxylate, 4-Carboethoxycyclohexanone | [1][2][4] |
| InChI Key | ZXYAWONOWHSQRU-UHFFFAOYSA-N | [2][3][4] |
| SMILES | CCOC(=O)C1CCC(=O)CC1 | [2][3][4] |
Table 2: Physicochemical Properties of Ethyl 4-oxocyclohexanecarboxylate
| Property | Value | Source(s) |
| Appearance | Clear colorless to yellow liquid | [1][] |
| Boiling Point | 150-152 °C at 40 mmHg | [1][4] |
| Density | 1.068 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.461 | [1][4] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol | [1][6] |
Synthesis and Mechanistic Insights: The Dieckmann Condensation
The most prominent and efficient route for synthesizing six-membered cyclic β-keto esters like Ethyl 4-oxocyclohexanecarboxylate is the Dieckmann condensation.[7][8] This is an intramolecular Claisen condensation of a 1,7-diester, in this case, diethyl pimelate (diethyl heptanedioate).[7][9]
Causality of the Experimental Choice : The Dieckmann condensation is favored because it leverages the thermodynamic stability of forming a six-membered ring.[7] The reaction is base-catalyzed, typically using a strong base like sodium ethoxide. The base's role is to deprotonate the α-carbon of one ester group, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the second ester group on the same molecule, leading to cyclization. A subsequent acidic workup is required to protonate the resulting enolate and yield the final β-keto ester product.[7][9]
Sources
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- 8. Dieckmann Condensation [organic-chemistry.org]
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Spectroscopic Characterization of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate: A Technical Guide
Introduction
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a substituted cyclohexanone derivative with potential applications in organic synthesis and drug discovery. As with any novel compound, unambiguous structural elucidation is paramount. This technical guide provides a comprehensive overview of the spectroscopic methodologies required to characterize this target molecule. While a literature search of common chemical databases did not yield existing experimental spectroscopic data for this compound, this guide will detail the expected spectroscopic data based on its chemical structure and provide field-proven protocols for its acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals who are familiar with standard analytical techniques.
The synthesis of this compound would likely proceed via the alkylation of the enolate of its precursor, ethyl 4-oxocyclohexanecarboxylate. This synthetic context is crucial as it informs potential impurities that may be observed during spectroscopic analysis.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound contains several key functional groups and proton environments that will give rise to distinct spectroscopic signals.
Caption: Experimental workflow for synthesis and spectroscopic analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~ 209 |
| C=O (Ester) | ~ 175 |
| -O-C H₂-CH₃ | ~ 61 |
| C -1 | ~ 50 |
| Cyclohexane CH₂ | ~ 35 - 45 |
| -CH₂-CH₃ (on C1) | ~ 28 |
| -O-CH₂-C H₃ | ~ 14 |
| -C H₂-CH₃ (on C1) | ~ 8 |
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2.0 s
-
Spectral width: 0 to 220 ppm
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.
Interpretation of the Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.
-
Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum. The ketone carbonyl will appear around 209 ppm, while the ester carbonyl will be further upfield at approximately 175 ppm.
-
Oxygenated Carbons: The carbon of the ethyl ester directly attached to the oxygen will be observed around 61 ppm.
-
Quaternary Carbon: The C1 carbon of the cyclohexane ring, which is substituted with both the ethyl and the ester groups, will be a quaternary carbon and is predicted to have a chemical shift around 50 ppm.
-
Aliphatic Carbons: The remaining methylene and methyl carbons will appear in the upfield region of the spectrum, as detailed in the data table.
Infrared (IR) Spectroscopy
Predicted IR Data
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | ~ 1715 | Strong |
| C=O (Ester) | ~ 1735 | Strong |
| C-O (Ester) | ~ 1200 - 1150 | Strong |
| C-H (sp³) | ~ 2950 - 2850 | Medium-Strong |
Experimental Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Interpretation of the Predicted IR Spectrum
The IR spectrum is particularly useful for identifying the key functional groups.
-
Carbonyl Stretches: The most prominent features will be two strong absorption bands in the carbonyl region. The ketone C=O stretch is expected around 1715 cm⁻¹, and the ester C=O stretch at a slightly higher frequency, around 1735 cm⁻¹. The presence of two distinct peaks in this region would be strong evidence for the presence of both functional groups.
-
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the ester group is expected in the fingerprint region, between 1200 and 1150 cm⁻¹.
-
C-H Stretches: The aliphatic C-H stretching vibrations of the ethyl and cyclohexyl groups will appear as a series of bands in the 2950-2850 cm⁻¹ region.
Mass Spectrometry (MS)
Predicted Mass Spectrum Data
| Ion | m/z |
| [M]⁺ | 198 |
| [M - OCH₂CH₃]⁺ | 153 |
| [M - COOCH₂CH₃]⁺ | 125 |
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, in which case the protonated molecule [M+H]⁺ at m/z 199 would be observed.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
Interpretation of the Predicted Mass Spectrum
Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern.
-
Molecular Ion: The molecular ion peak ([M]⁺) for this compound (C₁₁H₁₈O₃) is expected at a mass-to-charge ratio (m/z) of 198.
-
Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃), which would result in a fragment ion at m/z 153. Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) would lead to a fragment at m/z 125. These fragmentation patterns would provide further confirmation of the proposed structure.
Conclusion
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
An In-Depth Technical Guide to Ethyl 4-Oxocyclohexanecarboxylate: A Keystone Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
Ethyl 4-oxocyclohexanecarboxylate, identified by the CAS number 17159-79-4 , is a bifunctional organic molecule that has garnered significant attention in the realms of pharmaceutical and chemical synthesis.[1][2][3] Structurally, it is an ethyl ester derivative of 4-oxocyclohexanecarboxylic acid, presenting as a colorless to pale yellow liquid with a subtle ester-like scent.[1] Its intrinsic value lies in the strategic placement of a ketone and an ester functional group within a six-membered carbocyclic framework. This arrangement provides two distinct reactive centers, making it a highly versatile intermediate for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents and other bioactive compounds.[1][4] This guide offers a comprehensive overview of its synthesis, properties, and critical applications, providing researchers with the foundational knowledge to effectively harness its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in a laboratory setting. The key data for ethyl 4-oxocyclohexanecarboxylate is summarized below.
| Property | Value | Source |
| CAS Number | 17159-79-4 | [2][3][5] |
| Molecular Formula | C₉H₁₄O₃ | [2][3][5] |
| Molecular Weight | 170.21 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 150-152 °C at 40 mmHg | [6] |
| Density | 1.068 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.461 | [6] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether. | [1] |
Spectroscopic Data Analysis
The structural identity of ethyl 4-oxocyclohexanecarboxylate is unequivocally confirmed by its characteristic spectroscopic signatures.
| Spectrum Type | Key Peaks and Assignments |
| ¹H NMR | The proton NMR spectrum provides a clear map of the hydrogen environments within the molecule. Key signals include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and multiplets for the cyclohexyl ring protons. |
| ¹³C NMR | The carbon NMR spectrum reveals the distinct carbon environments. Characteristic peaks include those for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclohexyl ring. |
| Infrared (IR) | The IR spectrum displays strong absorption bands characteristic of its functional groups: a sharp peak for the C=O stretch of the ketone and another for the C=O stretch of the ester. |
| Mass Spectrometry (MS) | The mass spectrum typically shows the molecular ion peak (M+) at m/z 170. The fragmentation pattern is consistent with the structure, often showing losses of the ethoxy group or other fragments of the cyclohexyl ring.[7][8] |
Synthesis of Ethyl 4-Oxocyclohexanecarboxylate
The industrial preparation of ethyl 4-oxocyclohexanecarboxylate generally involves the selective oxidation of a cyclohexane derivative followed by esterification.[1] A common laboratory-scale synthesis involves the oxidation of ethyl cyclohexanecarboxylate.
Experimental Protocol: Oxidation of Ethyl Cyclohexanecarboxylate
This protocol outlines a general procedure for the synthesis of ethyl 4-oxocyclohexanecarboxylate.
Materials:
-
Ethyl cyclohexanecarboxylate
-
Chromium trioxide or other suitable oxidizing agent
-
Appropriate solvent (e.g., acetic acid, acetone)
-
Quenching agent (e.g., isopropanol)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve ethyl cyclohexanecarboxylate in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer, and cool the mixture in an ice bath.
-
Slowly add the oxidizing agent to the cooled solution while maintaining the temperature within a controlled range.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by the slow addition of a quenching agent.
-
Perform a work-up procedure, which typically involves dilution with water and extraction with an organic solvent.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 4-oxocyclohexanecarboxylate.
Applications in Drug Discovery and Organic Synthesis
The dual functionality of ethyl 4-oxocyclohexanecarboxylate makes it a valuable precursor for a wide array of biologically active molecules.
Synthesis of Tranexamic Acid
A notable application is in the synthesis of Tranexamic Acid, an antifibrinolytic agent used to treat or prevent excessive blood loss.[9] The synthesis involves a multi-step process starting from ethyl 4-oxocyclohexanecarboxylate.[9]
Workflow for Tranexamic Acid Synthesis:
Caption: Synthetic pathway from Ethyl 4-Oxocyclohexanecarboxylate to Tranexamic Acid.
Precursor to Dopamine Agonists and Other Bioactive Scaffolds
Ethyl 4-oxocyclohexanecarboxylate serves as a key starting material in the preparation of dopamine agonists and the core structures of tetracyclic diterpenes.[1] Its utility extends to the synthesis of various other pharmaceutical intermediates. For instance, it is a building block for creating spirocyclic compounds, which are of increasing interest in medicinal chemistry due to their unique three-dimensional structures.[10]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with ethyl 4-oxocyclohexanecarboxylate.
Hazard Identification:
-
Irritant: Causes skin, eye, and respiratory tract irritation.[1]
-
Harmful: May be harmful if swallowed or inhaled.[1]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
Ethyl 4-oxocyclohexanecarboxylate is a foundational building block in organic synthesis, offering a gateway to a diverse range of complex molecules with significant biological and pharmaceutical applications. Its dual reactivity, embodied by the ketone and ester functionalities, provides chemists with a versatile tool for constructing intricate molecular frameworks. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is crucial for researchers aiming to leverage its full synthetic potential in the ongoing quest for novel and improved therapeutic agents.
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The Synthetic Precursor as Pharmacological Architect: Unveiling the Role of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate in Antifibrinolytic Therapy
Abstract
This technical guide delves into the pharmacological significance of ethyl 1-ethyl-4-oxocyclohexanecarboxylate, not as a direct therapeutic agent, but as a pivotal structural precursor in the synthesis of potent active pharmaceutical ingredients (APIs). While the title compound itself does not exhibit a direct mechanism of action on biological systems, its core cyclohexanecarboxylate scaffold is fundamental to the therapeutic efficacy of drugs derived from it. This guide will illuminate this concept by focusing on the synthesis and mechanism of action of Tranexamic Acid, a crucial antifibrinolytic agent, for which the closely related ethyl 4-oxocyclohexanecarboxylate serves as a key starting material. We will explore the synthetic pathway, elucidate the detailed molecular mechanism of Tranexamic Acid, and analyze the critical structure-activity relationships that underscore the importance of the cyclohexanecarboxylate moiety. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the journey from a chemical intermediate to a life-saving therapeutic.
Introduction: The Unseen Influence of a Chemical Intermediate
In the landscape of drug discovery and development, the focus is often placed on the final active pharmaceutical ingredient (API) and its direct interactions with biological targets. However, the synthetic precursors and chemical intermediates used in their creation are the unsung heroes that provide the essential molecular architecture. This compound and its parent compound, ethyl 4-oxocyclohexanecarboxylate, are prime examples of such foundational molecules.[1] These compounds, while not biologically active in their own right, offer a versatile and sterically defined cyclohexanone ring structure that is instrumental in building more complex and pharmacologically active molecules.[2][3] This guide will dissect the journey of the 4-oxocyclohexanecarboxylate core to its ultimate function as part of a life-saving drug, Tranexamic Acid.
From Precursor to Potent Drug: The Synthesis of Tranexamic Acid
The transformation of ethyl 4-oxocyclohexanecarboxylate into Tranexamic Acid is a multi-step chemical synthesis that masterfully installs the necessary functional groups to impart biological activity. The process highlights the utility of the starting material's keto-ester functionality.[1][4]
Synthetic Pathway Overview
A novel and efficient synthetic route transforms the readily available ethyl 4-oxocyclohexanecarboxylate into Tranexamic Acid under mild conditions, avoiding the use of toxic and costly reagents.[1][4] The key steps of this synthesis are outlined below.
Experimental Protocol: Synthesis of Tranexamic Acid
The following is a detailed, step-by-step methodology for the synthesis of Tranexamic Acid from ethyl 4-oxocyclohexanecarboxylate:[1][4]
-
Cyanohydrin Formation: Ethyl 4-oxocyclohexanecarboxylate is treated with sodium cyanide to form the corresponding cyanohydrin.
-
Dehydration: The cyanohydrin intermediate is then dehydrated using a mixture of phosphorus oxychloride and pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.
-
Saponification: The resulting ester is saponified to the carboxylic acid using methanolic potassium hydroxide, affording 4-cyano-cyclohex-3-ene-1-carboxylic acid.
-
Reductive Amination: The cyano-acid is then subjected to reductive amination in methanolic ammonium hydroxide over a Raney nickel catalyst. This step yields a mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue.
-
Catalytic Hydrogenation: The mixture is further subjected to catalytic hydrogenation over a wet palladium-on-carbon (10% Pd-C) catalyst in aqueous methanol. This step saturates the double bond and results in an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids.
-
Purification: The desired trans-isomer, Tranexamic Acid, is isolated and purified by recrystallization from an acetone-water mixture.
Caption: Synthetic pathway from ethyl 4-oxocyclohexanecarboxylate to Tranexamic Acid.
The Core Mechanism of Action: Tranexamic Acid as an Antifibrinolytic Agent
Tranexamic Acid functions as a potent antifibrinolytic agent, meaning it prevents the breakdown of blood clots (fibrinolysis).[5][6] Its mechanism is a classic example of competitive inhibition and is intrinsically linked to its molecular structure, which mimics the amino acid lysine.[7][8]
The Fibrinolytic Cascade: A Brief Overview
Under normal physiological conditions, the breakdown of fibrin clots is initiated by the conversion of an inactive zymogen, plasminogen, into the active enzyme plasmin. This conversion is primarily mediated by tissue plasminogen activator (t-PA).[5][9] Plasmin then degrades the fibrin meshwork of the clot into soluble fragments. Both plasminogen and t-PA have specific lysine-binding sites that allow them to bind to fibrin, localizing the fibrinolytic activity to the site of the clot.[8][10]
Competitive Inhibition of Plasminogen Activation
Tranexamic Acid exerts its effect by acting as a lysine analogue.[7][8] It competitively and reversibly binds to the lysine-binding sites on plasminogen.[5][7][11] There is one high-affinity and several low-affinity lysine-binding sites on plasminogen.[10][12] By occupying these sites, Tranexamic Acid prevents plasminogen from binding to the lysine residues on the surface of fibrin.[5][8][9] This blockage has a crucial consequence: it inhibits the conversion of plasminogen to plasmin, thereby preventing fibrinolysis and stabilizing the clot.[5][7] At higher concentrations, Tranexamic Acid can also non-competitively inhibit the activity of already formed plasmin.[7]
Caption: Mechanism of action of Tranexamic Acid in inhibiting fibrinolysis.
Structure-Activity Relationship: The Importance of the Cyclohexane Core
The therapeutic efficacy of Tranexamic Acid is critically dependent on its specific stereochemistry, which is established during its synthesis from the cyclohexanone precursor.
| Feature | Importance in Mechanism of Action |
| Cyclohexane Ring | Provides a rigid scaffold that correctly orients the functional groups in three-dimensional space. |
| trans-Stereochemistry | The trans arrangement of the aminomethyl and carboxylic acid groups is crucial for optimal binding to the lysine-binding sites of plasminogen. The cis-isomer is pharmacologically inactive. |
| Carboxylic Acid Group | Mimics the carboxylate of lysine, enabling electrostatic interactions within the binding site. |
| Aminomethyl Group | Mimics the protonated amino group of lysine, forming key interactions within the binding site. |
The distance between the carboxylate and the protonated amino group in the trans-conformation of Tranexamic Acid closely mimics that of lysine, allowing it to act as a highly effective competitive inhibitor. The cyclohexane ring, derived from the initial ethyl 4-oxocyclohexanecarboxylate, is therefore not merely a passive linker but an essential component of the pharmacophore, ensuring the precise spatial arrangement of the key interacting moieties.
Conclusion
This compound, and its parent compound, exemplify the critical role of chemical intermediates in drug development. While devoid of a direct biological mechanism of action, the 4-oxocyclohexanecarboxylate core provides the foundational structure for the synthesis of Tranexamic Acid, a vital antifibrinolytic drug. The journey from this simple keto-ester to a potent, life-saving therapeutic underscores the elegance of chemical synthesis in creating molecules with precise three-dimensional structures tailored for specific biological targets. Understanding this relationship between a synthetic precursor and the mechanism of action of the final API is fundamental for the continued innovation of new and improved therapeutics.
References
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An In-depth Technical Guide to Ethyl 1-ethyl-4-oxocyclohexanecarboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a substituted cyclic β-keto ester with potential applications as a versatile building block in organic synthesis. Its structure, featuring a cyclohexanone ring with both an ethyl ester and an ethyl group at the α-position to the ester, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on the underlying chemical principles and practical considerations for its use in a research setting.
Table 1: Compound Identification
| Property | Value |
| IUPAC Name | ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate[1] |
| CAS Number | 59032-71-2[1] |
| Molecular Formula | C₁₁H₁₈O₃[1] |
| Molecular Weight | 198.26 g/mol [1] |
| Canonical SMILES | CCC1(C(=O)OCC)CCC(=O)CC1 |
Synthesis of this compound
The most direct and logical synthetic route to this compound involves the alkylation of its readily available precursor, ethyl 4-oxocyclohexanecarboxylate.
Synthesis of the Precursor: Ethyl 4-oxocyclohexanecarboxylate
Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) is a commercially available starting material.[2][3] Its industrial preparation typically involves the oxidation of ethyl cyclohexanecarboxylate.[4]
Proposed Synthesis via Alkylation
The introduction of the ethyl group at the C1 position can be achieved through a standard enolate alkylation reaction. The presence of the ester group acidifies the α-proton, facilitating its removal by a suitable base to form a nucleophilic enolate, which then reacts with an ethyl halide.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol (Proposed):
This protocol is a generalized procedure based on standard alkylation of β-keto esters and should be optimized for specific laboratory conditions.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous solvent (e.g., THF, DMF)
-
Ethyl iodide (EtI) or Ethyl bromide (EtBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the enolate.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Chemical Properties and Reactivity
This compound possesses two key functional groups that dictate its reactivity: a ketone and an ester. The presence of a quaternary carbon at the C1 position means it lacks an enolizable proton at this site, which differentiates its reactivity from its precursor. The ketone at the C4 position remains susceptible to a wide range of nucleophilic additions and reductions.
Spectroscopic Analysis
Table 2: Spectroscopic Data of Ethyl 4-oxocyclohexanecarboxylate (Precursor)
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl ester protons, and the protons of the cyclohexanone ring.[5][6] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, and the carbons of the cyclohexanone ring.[2] |
| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ketone and the ester.[2] |
Predicted Spectroscopic Changes for this compound:
-
¹H NMR: The spectrum will show additional signals for the protons of the newly introduced ethyl group at the C1 position. The integration of the signals will reflect the increased number of protons. The signal for the enolizable proton at C1 in the precursor will be absent.
-
¹³C NMR: The spectrum will exhibit two additional carbon signals corresponding to the ethyl group at C1. The chemical shift of the C1 carbon will be significantly altered due to the substitution.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of 198.26 g/mol .[1]
Potential Applications in Drug Development and Organic Synthesis
While specific applications for this compound are not extensively documented, its precursor is a known intermediate in the synthesis of various pharmaceutically relevant compounds.[4][7][8] For instance, ethyl 4-oxocyclohexanecarboxylate is employed in the preparation of dopamine agonists and the skeletons of tetracyclic diterpenes.[4][9] It is also a starting material for the synthesis of tranexamic acid.[10][11]
The introduction of the C1-ethyl group in this compound provides a point of structural diversity. This modification can be leveraged to synthesize analogs of known bioactive molecules, potentially leading to compounds with altered pharmacological profiles, such as improved potency, selectivity, or pharmacokinetic properties. The 4-oxo group remains a handle for further chemical transformations, allowing for the construction of spirocyclic systems or the introduction of other functional groups.
Caption: Potential application pathways for this compound.
Conclusion
This compound is a structurally interesting molecule with considerable potential as an intermediate in organic synthesis. While detailed literature on its synthesis and applications is currently limited, its preparation via the alkylation of the readily available ethyl 4-oxocyclohexanecarboxylate is a chemically sound and feasible approach. The functional group handles present in the molecule offer multiple avenues for further chemical modification, making it a promising scaffold for the development of novel compounds in medicinal chemistry and other areas of chemical research. Further investigation into its synthesis and reactivity is warranted to fully explore its utility.
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An In-depth Technical Guide to the Synthesis and Applications of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
This technical guide provides a comprehensive overview of ethyl 1-ethyl-4-oxocyclohexanecarboxylate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reaction mechanisms, physicochemical properties, and applications.
Introduction and Significance
This compound is a substituted cyclic β-keto ester that serves as a crucial building block in the synthesis of complex organic molecules. Its structure, featuring a reactive α-carbon flanked by a ketone and an ester group, allows for a variety of chemical transformations, making it a versatile intermediate. This guide will delve into the core aspects of this compound, providing both theoretical understanding and practical methodologies for its preparation and use. The applications of this compound are notable in medicinal chemistry, where it has been employed in the synthesis of dopamine agonists and other therapeutic agents.[1][2]
Synthesis of this compound
The primary route for the synthesis of this compound is through the alkylation of its precursor, ethyl 4-oxocyclohexanecarboxylate.[3][4][5] This reaction is a classic example of enolate chemistry, a cornerstone of carbon-carbon bond formation in organic synthesis.
Synthesis of the Precursor: Ethyl 4-oxocyclohexanecarboxylate
The precursor, ethyl 4-oxocyclohexanecarboxylate, can be synthesized via the Dieckmann condensation of a 1,7-diester.[6] This intramolecular reaction is an effective method for forming five- and six-membered rings. Alternatively, it can be prepared by the oxidation of ethyl cyclohexanecarboxylate.[7] Commercially, ethyl 4-oxocyclohexanecarboxylate is readily available from various chemical suppliers.[8][9][10]
Alkylation Reaction: From Precursor to Product
The synthesis of the title compound involves the deprotonation of the α-carbon of ethyl 4-oxocyclohexanecarboxylate to form a nucleophilic enolate, which then undergoes an SN2 reaction with an ethyl halide.[3][4][5]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Anhydrous Ethanol
-
Sodium metal
-
Ethyl iodide (or ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. The reaction is exothermic and generates hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) dropwise with stirring. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.[11]
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution. The reaction mixture may be stirred at room temperature or gently heated under reflux to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Neutralize the mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[11]
Reaction Mechanism
The alkylation of the β-keto ester proceeds through a well-established enolate mechanism.
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A Technical Guide to Ethyl 4-Oxocyclohexanecarboxylate: A Linchpin Intermediate in the Synthesis of Bioactive Molecules
A Note on the Subject Compound: This guide addresses the biological relevance and applications of ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) . Extensive literature review reveals no available scientific data concerning the biological activity of "ethyl 1-ethyl-4-oxocyclohexanecarboxylate." The substitution at the C1 position fundamentally alters the molecule, and it does not appear to be a compound of common scientific study. Therefore, this document focuses on its widely studied and commercially significant structural analog, which is a critical precursor in the development of various therapeutic agents.
Executive Summary
Ethyl 4-oxocyclohexanecarboxylate is not primarily recognized for its direct biological activity. Instead, its profound importance in the pharmaceutical and chemical industries stems from its role as a versatile and fundamental building block.[1] The presence of both a ketone and an ester functional group within its cyclohexanone framework makes it an ideal starting material for the synthesis of complex, biologically active molecules.[1][2] This guide elucidates the chemical properties, synthetic applications, and indirect biological significance of ethyl 4-oxocyclohexanecarboxylate, providing researchers and drug development professionals with a comprehensive understanding of its utility in medicinal chemistry.
Chemical Profile and Properties
Ethyl 4-oxocyclohexanecarboxylate is a clear, colorless to pale yellow liquid with an ester-like odor.[3][4] It is sparingly soluble in water but readily soluble in common organic solvents like ethanol and chloroform.[2][3] Its chemical structure is foundational to its synthetic versatility.
Key Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 17159-79-4 | [5][6] |
| Molecular Formula | C₉H₁₄O₃ | [5][6] |
| Molecular Weight | 170.21 g/mol | [5] |
| IUPAC Name | ethyl 4-oxocyclohexane-1-carboxylate | [5] |
| Synonyms | 4-(Ethoxycarbonyl)cyclohexanone, Ethyl cyclohexanone-4-carboxylate | [5] |
| Density | 1.068 g/mL at 25 °C | [3] |
| Boiling Point | 150-152 °C at 40 mmHg | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
Chemical Structure
Caption: Chemical structure of ethyl 4-oxocyclohexanecarboxylate.
Pivotal Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The primary biological significance of ethyl 4-oxocyclohexanecarboxylate is indirect, realized through its conversion into potent therapeutic agents. Its bifunctional nature allows for a wide range of chemical transformations, making it a cornerstone intermediate.
Synthesis of Tranexamic Acid
A notable application is in a novel, mild-condition synthetic route for Tranexamic acid, an important antifibrinolytic drug used to control bleeding.[7] The process leverages the ketone and ester functionalities to build the final aminomethyl-carboxylic acid structure.
Workflow: Synthesis of Tranexamic Acid
Caption: Synthetic pathway from ethyl 4-oxocyclohexanecarboxylate to Tranexamic Acid.[7]
Precursor for Dopamine Agonists and Diterpenes
Ethyl 4-oxocyclohexanecarboxylate is explicitly cited as a key starting material in the preparation of dopamine agonists and the complex skeletons of tetracyclic diterpenes.[3][8]
-
Dopamine Agonists: These are critical drugs for managing neurological conditions such as Parkinson's disease and hyperprolactinemia. The cyclohexanone ring provides a scaffold that can be elaborated into more complex structures that mimic the action of dopamine.
-
Tetracyclic Diterpenes: This class of natural products includes compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The molecule serves as a foundational ring system for building these intricate structures.
Intermediate for Diverse Bioactive Scaffolds
The utility of this compound extends to a broad range of therapeutic targets:
-
Antihistamines: It has been used to prepare analogs of terfenadine to investigate structure-activity relationships related to histamine H1 receptor affinity and hERG channel binding, which is crucial for cardiac safety assessment.[9]
-
General Pharmaceutical Synthesis: It is described as a raw material for synthesizing various classes of drugs, including antibiotics (such as fluoroquinolones), antidepressants, and antiepileptic drugs like phenobarbital.[10]
-
Anti-inflammatory Agents: The cyclohexanone core is a common feature in many steroidal and non-steroidal anti-inflammatory drugs, and this ester serves as a convenient starting point for their synthesis.[4]
Application in Biocatalysis and Enzyme Studies
Beyond its role in chemical synthesis, ethyl 4-oxocyclohexanecarboxylate serves as a valuable substrate for studying enzymatic transformations. It is employed in research on cyclohexanone monooxygenase and its mutants.[2][3][8] These enzymes are powerful biocatalysts that can perform Baeyer-Villiger oxidations, converting ketones to esters or lactones. Studying the interaction of this substrate with such enzymes provides critical insights into:
-
Enzyme mechanism and substrate specificity.
-
The potential for developing green, enzyme-catalyzed synthetic routes to valuable chiral molecules.
-
Metabolic pathways in microorganisms.
Postulated Biological Relevance and Structure-Activity Relationships (SAR)
While no direct biological activity has been reported for ethyl 4-oxocyclohexanecarboxylate itself, studies on structurally related cyclohexene derivatives offer insights into how this scaffold can be modified to elicit biological effects. For example, research on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has demonstrated significant anti-inflammatory and antimicrobial properties.[11]
-
Anti-inflammatory Activity: Certain derivatives were found to strongly inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[11] This suggests that the cyclohexane ring, when appropriately functionalized, is a viable scaffold for developing novel anti-inflammatory agents.
-
Antimicrobial Activity: Specific substitutions on the cyclohexane-derived ring system have led to compounds with bacteriostatic activity against strains like S. aureus and selective inhibition of Y. enterocolitica.[11]
These findings underscore the potential of the 4-oxocyclohexanecarboxylate core as a foundational structure in medicinal chemistry. Its lack of inherent activity makes it an ideal, non-interfering template upon which biological function can be built through targeted chemical modification.
Experimental Protocol: Cyanohydrin Formation (Step 1 towards Tranexamic Acid)
The following protocol is a representative first step in utilizing ethyl 4-oxocyclohexanecarboxylate for further synthesis, based on the described pathway to Tranexamic acid.[7]
Objective: To convert the ketone functionality of ethyl 4-oxocyclohexanecarboxylate into a cyanohydrin.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Sodium cyanide (NaCN)
-
Glacial acetic acid
-
Anhydrous ethanol
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Drying tube (e.g., with CaCl₂)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous ethanol. Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Causality: The reaction is performed at low temperature to control the exothermic reaction and minimize side product formation. Anhydrous conditions prevent unwanted hydrolysis of the ester.
-
-
Reagent Addition: In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the cooled, stirring solution of the starting material.
-
Causality: A slight excess of the nucleophile (cyanide) ensures complete conversion of the ketone. Dropwise addition maintains temperature control. Extreme caution must be exercised when handling sodium cyanide as it is highly toxic.
-
-
Acidification: After the addition of sodium cyanide is complete, slowly add glacial acetic acid (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Causality: The acid protonates the initially formed alkoxide, driving the reaction to completion to form the stable cyanohydrin. It also generates HCN in situ, the active nucleophile. This step must be performed in a well-ventilated fume hood.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Self-Validation: TLC provides a direct visual confirmation that the starting ketone (which is typically more nonpolar) is being converted to the more polar cyanohydrin product.
-
-
Work-up and Isolation: Once the reaction is complete, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.
-
Causality: The bicarbonate quench neutralizes excess acid and any remaining HCN. The extraction procedure isolates the organic product from the aqueous phase.
-
Conclusion
Ethyl 4-oxocyclohexanecarboxylate stands as a testament to the principle that a molecule's significance is not always defined by its intrinsic biological activity. Its value lies in its potential—its role as a versatile and reliable synthetic intermediate. For researchers in drug discovery, it represents a readily available, bifunctional scaffold that provides a gateway to a vast chemical space of therapeutic agents, from antifibrinolytics and dopamine agonists to novel anti-inflammatory and antimicrobial compounds. While direct biological effects remain uninvestigated, its established utility as a precursor solidifies its authoritative position as a key building block in the synthesis of molecules that impact human health.
References
- Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638.
- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- Cas 17159-79-4,Ethyl 4-oxocyclohexanecarboxyl
- Cas No.
- Ethyl 4-oxocyclohexanecarboxylate: A Versatile Chemical Intermediate for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
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The Strategic Role of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, conformational rigidity, and versatile functionalization is perpetual. Among the myriad of building blocks available to the discerning chemist, cyclohexanone derivatives have long been prized for their utility. This guide delves into a specific, yet highly promising, subclass: ethyl 1-ethyl-4-oxocyclohexanecarboxylate and its derivatives. This monograph, intended for researchers, scientists, and drug development professionals, will elucidate the synthesis, chemical intricacies, and burgeoning applications of this molecular framework, providing a comprehensive understanding of its potential in crafting the next generation of therapeutics.
The Core Scaffold: Synthesis and Properties of this compound
The journey into the derivatives of this compound begins with a firm grasp of the parent compound's synthesis and inherent chemical characteristics. The core structure, ethyl 4-oxocyclohexanecarboxylate, is a commercially available starting material, serving as the foundational element for further elaboration.[1][2][3][4]
Synthesis of the 1-Ethyl Core Structure
The introduction of the ethyl group at the C1 position, alpha to the ester, is a critical step in creating the title compound, this compound. This transformation is typically achieved through a classic enolate alkylation reaction. The causality behind this experimental choice lies in the acidity of the alpha-proton to the ester, which can be selectively removed by a suitable base to form a nucleophilic enolate. This enolate then readily undergoes a substitution reaction with an ethyl halide, such as ethyl iodide or ethyl bromide.
A general workflow for this synthesis is depicted below:
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to a low temperature (typically -78 °C for LDA or 0 °C for NaH).
-
Enolate Formation: A solution of ethyl 4-oxocyclohexanecarboxylate in dry THF is added dropwise to the cooled base solution. The reaction mixture is stirred for a predetermined time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Alkylation: Ethyl iodide or ethyl bromide is then added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Physicochemical Properties
The addition of the ethyl group at the C1 position imparts distinct physicochemical properties to the molecule compared to its unsubstituted precursor. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₃[5] |
| Molecular Weight | 198.26 g/mol [5] |
| CAS Number | 59032-71-2[5] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not readily available |
| Solubility | Sparingly soluble in water; soluble in common organic solvents[2] |
Derivatization Pathways: Unleashing the Synthetic Potential
The true value of this compound as a building block lies in the reactivity of its two key functional groups: the ketone and the ester. These handles allow for a multitude of chemical transformations, leading to a diverse array of derivatives with potential applications in drug discovery.
Caption: Derivatization pathways of this compound.
Reactions at the Ketone Functionality
The ketone at the C4 position is a prime site for a variety of chemical transformations:
-
Reductive Amination: This powerful reaction allows for the introduction of a nitrogen-containing substituent, a common feature in many bioactive molecules. The ketone can be reacted with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form a diverse range of aminocyclohexane derivatives.
-
Wittig and Related Reactions: The ketone can be converted to an exocyclic double bond through reactions with phosphorus ylides (Wittig reaction) or other olefination reagents. This opens up avenues for further functionalization of the newly formed alkene.
-
Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols, introducing new carbon-carbon bonds and increasing molecular complexity.
-
Spirocyclization: The ketone can serve as an electrophilic center for intramolecular reactions or as a handle for the construction of spirocyclic systems. Spirocycles are of significant interest in medicinal chemistry due to their unique three-dimensional structures and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[6][7][8][9][10]
Transformations of the Ester Group
The ethyl ester at the C1 position provides another point of diversification:
-
Hydrolysis: Saponification of the ester with a base (e.g., NaOH, KOH) followed by acidification yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides or used in other transformations.
-
Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with catalysis, can produce a variety of amide derivatives.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a hydroxymethyl group, which can be further functionalized.
Applications in Drug Discovery and Development: A Landscape of Opportunity
While the parent compound, ethyl 4-oxocyclohexanecarboxylate, is a known intermediate in the synthesis of various pharmaceuticals, including dopamine agonists and tranexamic acid, the specific applications of its 1-ethyl derivative are an emerging area of research.[2][11] The structural modifications introduced by the 1-ethyl group can significantly influence the pharmacological properties of the resulting derivatives.
The diverse array of derivatives accessible from this compound makes this scaffold a valuable starting point for the synthesis of compound libraries for high-throughput screening. The ability to systematically modify the substituents at both the C1 and C4 positions allows for a thorough exploration of the structure-activity relationship (SAR) for a given biological target.
Potential Therapeutic Areas:
The core cyclohexanone structure is present in a wide range of biologically active molecules. Derivatives of this compound could potentially be explored for activity in areas such as:
-
Neuroscience: The synthesis of novel dopamine and serotonin receptor modulators.
-
Oncology: The development of kinase inhibitors or compounds that disrupt protein-protein interactions.
-
Infectious Diseases: The creation of new antibacterial or antiviral agents.
-
Inflammation and Immunology: The design of inhibitors for enzymes involved in inflammatory pathways.
The introduction of the 1-ethyl group can provide a valuable vector for exploring new chemical space and potentially overcoming challenges such as metabolic instability or off-target effects seen with existing drug candidates.
Conclusion and Future Perspectives
This compound represents a versatile and underexplored scaffold in the field of medicinal chemistry. Its straightforward synthesis from a readily available starting material, combined with the presence of two orthogonal functional groups, provides a rich platform for the generation of diverse and complex molecular architectures. While the full therapeutic potential of its derivatives is still being uncovered, the foundational principles of its chemistry and the known bioactivity of related cyclohexanone structures suggest a promising future. For drug discovery and development teams, this scaffold offers a compelling opportunity to build novel compound collections and explore uncharted areas of chemical space in the pursuit of innovative medicines.
References
- Ningbo Inno Pharmchem Co., Ltd. Ethyl 4-oxocyclohexanecarboxylate: A Versatile Chemical Intermediate for Synthesis.
- PubChem. Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information.
- Grygorenko, O. O. Spirocyclic Motifs in Natural Products. Molecules. 2019, 24(5), 946.
- ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- LookChem. Cas 17159-79-4,Ethyl 4-oxocyclohexanecarboxylate.
- PubChem. This compound. National Center for Biotechnology Information.
- Google Patents. EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
- National Center for Biotechnology Information. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity.
- Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed].
- National Center for Biotechnology Information. Spirocyclic derivatives as antioxidants: a review.
- Google Patents. US4348410A - Cyclohexane carboxylic acid derivatives.
- Google Patents. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
- National Center for Biotechnology Information. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
- ResearchGate. Spirocyclic compounds with biological activity.
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Methodological & Application
The Strategic Utility of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 1-ethyl-4-oxocyclohexanecarboxylate, a derivative of the more commonly utilized ethyl 4-oxocyclohexanecarboxylate, represents a nuanced yet powerful tool for medicinal chemists and process development scientists. Its unique structural features—a quaternary carbon center adjacent to an ester and a ketone within a cyclohexyl ring—offer a distinct set of synthetic possibilities. This guide provides an in-depth exploration of the synthesis and potential applications of this versatile intermediate, grounded in the principles of physical organic chemistry and supported by established synthetic methodologies.
Conceptual Framework: The Significance of α-Alkylation in β-Keto Esters
The reactivity of β-keto esters, such as the parent compound ethyl 4-oxocyclohexanecarboxylate, is dominated by the chemistry of their enolates. The protons on the carbon atom situated between the ketone and the ester functionalities (the α-carbon) exhibit enhanced acidity due to the resonance stabilization of the resulting conjugate base. This allows for the facile generation of a nucleophilic enolate, which can then react with a variety of electrophiles, including alkyl halides.
The introduction of an ethyl group at this α-position to form this compound serves several key strategic purposes in a synthetic campaign:
-
Creation of a Quaternary Carbon Center: The formation of a fully substituted carbon atom is a common challenge in organic synthesis. The alkylation of ethyl 4-oxocyclohexanecarboxylate provides a direct route to such a center.
-
Blocking of Further Enolization: Once the α-position is di-substituted, further deprotonation at this site is precluded, directing subsequent reactions to other parts of the molecule.
-
Introduction of Lipophilicity: The addition of an ethyl group increases the lipophilicity of the molecule, a property that can be crucial in tuning the pharmacokinetic profile of a drug candidate.
-
Stereoelectronic Control: The presence of the ethyl group can exert significant steric and electronic influence on the conformation of the cyclohexyl ring and the reactivity of the ketone and ester moieties.
Synthesis of this compound: An Application of Enolate Chemistry
While specific literature detailing the synthesis of this compound is not abundant, a robust protocol can be developed based on the well-established principles of enolate alkylation. The following protocol is a representative example of how this transformation can be achieved in a laboratory setting.
Protocol: Synthesis of this compound via Alkylation of Ethyl 4-oxocyclohexanecarboxylate
This protocol describes the deprotonation of ethyl 4-oxocyclohexanecarboxylate to form a sodium enolate, followed by alkylation with iodoethane.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (≥97%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodoethane (99%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Argon or nitrogen gas for inert atmosphere
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Septa and needles for the transfer of anhydrous solvents and reagents
-
Schlenk line or similar apparatus for maintaining an inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask. If using a mineral oil dispersion, the sodium hydride can be washed with anhydrous hexanes to remove the oil. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF to the stirred suspension. The addition should be dropwise to control the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium enolate should result in a clear or slightly hazy solution.
-
Alkylation: Add iodoethane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data Summary:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic peaks for the ethyl groups and the cyclohexyl ring protons. The absence of the α-proton signal from the starting material is a key indicator of a successful reaction. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals corresponding to the quaternary carbon, the ketone and ester carbonyls, and the carbons of the ethyl groups and the cyclohexyl ring. |
| IR (neat, cm⁻¹) | Strong absorptions around 1730 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O). |
| Mass Spectrometry (EI) | Molecular ion peak corresponding to C₁₁H₁₈O₃. |
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable intermediate for the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical applications.[1] The presence of both a ketone and an ester allows for a wide range of subsequent transformations.
Precursor to Substituted Piperidines
The ketone functionality can be converted to an oxime, which can then be subjected to a Beckmann rearrangement to yield a lactam. Subsequent reduction of the lactam provides access to substituted piperidines, a common scaffold in many drug molecules.
Synthesis of Spirocyclic Compounds
The ketone can also serve as a handle for the construction of spirocyclic systems. For example, reaction with a suitable di-nucleophile can lead to the formation of a new ring fused at the C4 position of the cyclohexane ring.
Elaboration of the Ester Moiety
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations common to carboxylic acids. Alternatively, the ester can be reduced to a primary alcohol, providing another point for further functionalization.
Logical Flow of Synthetic Transformations:
Caption: Potential synthetic transformations of this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is expected to be an irritant to the eyes, skin, and respiratory tract. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically useful building block that provides access to molecules with a quaternary carbon center within a cyclohexyl ring. Its synthesis, via the alkylation of the readily available ethyl 4-oxocyclohexanecarboxylate, is a straightforward process grounded in fundamental enolate chemistry. The diverse reactivity of its ketone and ester functionalities makes it a valuable intermediate for the synthesis of complex targets, particularly in the field of medicinal chemistry. The protocols and conceptual framework presented in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
- Ethyl 4-oxocyclohexanecarboxylate.
- Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
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- This compound.
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Application Notes & Protocols: Ethyl 1-ethyl-4-oxocyclohexanecarboxylate and its Precursor as Versatile Scaffolds in Synthetic Chemistry
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the utility of ethyl 1-ethyl-4-oxocyclohexanecarboxylate and its parent compound, ethyl 4-oxocyclohexanecarboxylate, as pivotal building blocks in modern organic synthesis. While direct applications of the 1-ethyl derivative are specialized, its synthesis and potential uses are best understood through the extensive and versatile chemistry of its immediate precursor. This guide will therefore detail the synthesis of the target molecule and explore the well-established applications of the parent scaffold, providing a comprehensive framework for its use in complex molecule synthesis.
Introduction: A Tale of Two Scaffolds
At the heart of synthetic strategy is the selection of building blocks that offer both structural rigidity and functional handles for elaboration. The cyclohexanone core is a classic example, providing a defined three-dimensional geometry. Ethyl 4-oxocyclohexanecarboxylate enhances this utility by incorporating two distinct and orthogonally reactive functional groups: a ketone and an ester. This bifunctionality allows for a wide array of chemical transformations.
The target molecule of this guide, this compound, is a derivative where the alpha-position to the ester has been alkylated. This substitution adds a quaternary center, a common motif for increasing steric hindrance and modulating physicochemical properties in drug candidates. As public domain literature on the specific applications of this 1-ethyl derivative is scarce, this guide presents a logical and robust protocol for its synthesis from the readily available parent compound. Understanding the chemistry of the precursor is paramount to unlocking the potential of its derivatives.
Physicochemical Properties
A summary of the key properties for the parent compound and the target derivative is presented below for reference.
| Property | Ethyl 4-oxocyclohexanecarboxylate | This compound |
| CAS Number | 17159-79-4[1] | 59032-71-2[2] |
| Molecular Formula | C₉H₁₄O₃[1] | C₁₁H₁₈O₃[2] |
| Molecular Weight | 170.21 g/mol [1] | 198.26 g/mol [2] |
| Appearance | Clear colorless to pale yellow liquid[3][4] | Liquid (Predicted) |
| Boiling Point | 150-152 °C @ 40 mmHg[4][5] | N/A |
| Density | 1.068 g/mL at 25 °C[4][5] | N/A |
| Refractive Index (n20/D) | 1.461[4][5] | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether[3] | Soluble in organic solvents (Predicted) |
Synthetic Protocol: Accessing the 1-Ethyl Derivative
The most direct and efficient method for preparing this compound is through the α-alkylation of the parent keto-ester, ethyl 4-oxocyclohexanecarboxylate. The causality behind this protocol lies in the selective deprotonation at the carbon alpha to the ester, forming an enolate, which then acts as a nucleophile to attack an ethyl electrophile.
Causality of Reagent Selection:
-
Base: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is required. LDA is often preferred for its high basicity and steric bulk, which allows for clean, kinetically controlled deprotonation at low temperatures, minimizing side reactions like Claisen condensation or attack at the ketone.
-
Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) are essential to prevent quenching the base and enolate.
-
Alkylating Agent: Ethyl iodide or ethyl bromide are effective electrophiles for introducing the ethyl group. Ethyl iodide is generally more reactive.
-
Temperature: The reaction is performed at low temperatures (-78 °C for enolate formation) to ensure kinetic control and enhance selectivity.
Caption: Workflow for the synthesis of the target 1-ethyl derivative.
Step-by-Step Laboratory Protocol:
-
Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.
-
Reagent Preparation: In the flask, place anhydrous THF (50 mL for a 10 mmol scale reaction). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of LDA (1.1 equivalents, e.g., 11 mmol) to the stirred THF. Once the addition is complete, add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent, 10 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add ethyl iodide (1.2 equivalents, 12 mmol) dropwise to the reaction mixture. After the addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Application Notes: The Parent Compound as a Versatile Building Block
The true value of this chemical family is demonstrated by the diverse applications of the parent scaffold, ethyl 4-oxocyclohexanecarboxylate. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and complex natural products.[6][7]
Application I: Synthesis of Tranexamic Acid
Tranexamic acid is an important antifibrinolytic agent used to treat or prevent excessive blood loss. A novel and efficient synthesis route begins with ethyl 4-oxocyclohexanecarboxylate.[8][9]
Causality of the Synthetic Route: This synthesis leverages the ketone functionality. The key steps involve converting the ketone into an amine precursor (a nitrile) via a cyanohydrin intermediate, followed by reduction. The ester provides a handle for the final carboxylic acid group. This route is advantageous as it avoids harsh reagents and high-pressure conditions often found in older methods.[8]
Caption: Synthetic pathway to Tranexamic Acid.[8][9]
Protocol Outline for Tranexamic Acid Synthesis:
-
Cyanohydrin Formation: Ethyl 4-oxocyclohexanecarboxylate is treated with sodium cyanide to form the corresponding cyanohydrin.[8]
-
Dehydration: The cyanohydrin is then dehydrated using a reagent like phosphorus oxychloride in pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.[8]
-
Saponification: The ester is hydrolyzed to the carboxylic acid using methanolic potassium hydroxide.[8]
-
Reductive Amination: The nitrile group is reduced to a primary amine using a catalyst such as Raney nickel in the presence of ammonia. This step also partially reduces the double bond.[8]
-
Hydrogenation & Isomer Separation: The remaining double bond is hydrogenated using palladium on carbon (Pd-C). This results in a mixture of cis and trans isomers of 4-(aminomethyl)cyclohexanecarboxylic acid.[8]
-
Purification: The desired pure trans isomer (Tranexamic acid) is isolated and purified by recrystallization.[8]
Application II: Scaffolding for Dopamine Agonists and Diterpenes
The rigid cyclohexanone framework is an ideal starting point for constructing more complex polycyclic systems. Ethyl 4-oxocyclohexanecarboxylate is explicitly cited as a key intermediate in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes.[3][4][5][6]
Causality of Application:
-
Dopamine Agonists: For dopamine agonists, the cyclohexyl ring often serves as a bioisostere for an aromatic ring or as a scaffold to correctly orient pharmacophoric features (like an amine and a hydroxyl/aromatic group) for receptor binding. The keto-ester allows for the introduction of nitrogen-containing side chains via reductive amination or other condensation reactions.
-
Tetracyclic Diterpenes: In natural product synthesis, the keto-ester is a powerful dienophile or Michael acceptor. It can be used in annulation reactions (e.g., Robinson annulation) to build additional rings onto the cyclohexane core, systematically constructing the complex polycyclic structure of diterpenes.
Caption: Role as a versatile scaffold in complex synthesis.
Trustworthiness and Self-Validation
Every protocol described is built upon fundamental, validated principles of organic chemistry.
-
α-Alkylation: The success of this reaction is readily validated. Progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the α-proton signal in the ¹H NMR spectrum and the appearance of signals for the new ethyl group are key validation markers.
-
Tranexamic Acid Synthesis: Each intermediate in this multi-step synthesis can be isolated and characterized to confirm its structure before proceeding, ensuring the integrity of the synthetic pathway.[8][9] Purity of the final Active Pharmaceutical Ingredient (API) is confirmed by HPLC analysis against a reference standard.[8]
Conclusion
Ethyl 4-oxocyclohexanecarboxylate is a commercially available and highly versatile building block, prized for its bifunctional nature. It provides a robust entry point into a variety of complex molecular architectures, most notably in the synthesis of pharmaceuticals like Tranexamic acid and as a foundational scaffold for dopamine agonists and diterpenes. The 1-ethyl derivative, while less documented, is readily accessible through a standard and reliable α-alkylation protocol. Researchers and drug development professionals can leverage the established chemistry of the parent compound and the principles outlined in this guide to confidently incorporate these valuable scaffolds into their synthetic programs, enabling the efficient construction of novel and complex chemical entities.
References
- Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- Guidechem. (n.d.).
- ChemicalBook. (2025).
- LookChem. (n.d.).
- PubChem. (2025). Ethyl 4-oxocyclohexanecarboxylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Sigma-Aldrich. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- PubChem. (2019). This compound.
- ChemicalBook. (2019).
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experimental protocol for ethyl 1-ethyl-4-oxocyclohexanecarboxylate reaction
An Application Note on the Synthesis of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate via α-Alkylation
Introduction
This compound is a substituted cyclic β-keto ester, a class of molecules that serves as a versatile scaffold in organic synthesis. The strategic placement of the ketone and ester functionalities allows for a wide range of subsequent chemical transformations. The parent molecule, ethyl 4-oxocyclohexanecarboxylate, is a commercially available and widely utilized building block in the synthesis of pharmaceuticals and other complex organic molecules, including dopamine agonists and the core structures of tetracyclic diterpenes.[1][2][3][4][5][6]
This application note provides a detailed experimental protocol for the synthesis of this compound via the direct alkylation of ethyl 4-oxocyclohexanecarboxylate. The core of this transformation lies in the chemical reactivity of the active methylene group, specifically the hydrogen atom at the α-position, which is situated between the electron-withdrawing ester and ketone groups. This positioning significantly increases the acidity of the α-proton, facilitating its removal by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate can then undergo a substitution reaction with an alkyl halide, such as ethyl iodide, to form a new carbon-carbon bond, yielding the desired α-alkylated product.[7][8][9] This guide offers a comprehensive overview of the reaction mechanism, a step-by-step laboratory protocol, and critical insights for researchers in synthetic chemistry and drug development.
Reaction Mechanism and Scientific Rationale
The alkylation of ethyl 4-oxocyclohexanecarboxylate is a classic example of C-C bond formation via an enolate intermediate. The reaction proceeds through two primary mechanistic steps:
-
Enolate Formation: The process is initiated by the deprotonation of the α-carbon. The proton at this position is acidic due to the inductive and resonance effects of the adjacent carbonyl groups of the ketone and the ester, which stabilize the resulting conjugate base. A moderately strong base like sodium ethoxide (NaOEt) is typically employed. The use of sodium ethoxide in an ethanol solvent is strategic; it prevents transesterification, a potential side reaction that could occur if a different alkoxide base were used.[8]
-
Nucleophilic Substitution (SN2): The generated enolate anion is a potent nucleophile. It attacks the electrophilic carbon atom of an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. This step forges the new carbon-carbon bond and displaces the halide ion, yielding the final product, this compound.
For this reaction to be successful, anhydrous conditions are paramount. The presence of water can lead to the hydrolysis of the ester and will consume the base, quenching the formation of the necessary enolate.
Visualization of the Reaction Mechanism
Caption: Step-by-step experimental workflow.
Procedure
-
Preparation of Sodium Ethoxide Solution: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 60 mL for a 0.1 mol scale reaction). Carefully add sodium metal (1.1 equivalents relative to the keto ester) in small portions. Caution: This reaction is highly exothermic and produces flammable hydrogen gas; ensure the setup is under an inert atmosphere and properly vented. Allow the sodium to react completely to form a clear solution of sodium ethoxide. [8]
-
Enolate Formation: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice bath. To this cooled solution, add ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) dropwise via a dropping funnel over 20-30 minutes with continuous stirring to manage the exothermic reaction. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the enolate. [8]
-
Alkylation: To the enolate solution, add ethyl iodide (1.2 equivalents) dropwise at room temperature. After the addition, attach the reflux condenser and heat the mixture to reflux (the boiling point of ethanol is approx. 78 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers. [7][8]
-
Purification: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound. [7]
Data Presentation and Expected Outcomes
The following table summarizes the key parameters for the described alkylation protocol.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Ethyl 4-oxocyclohexanecarboxylate | 1.0 eq | Limiting Reagent |
| Sodium Metal | 1.1 eq | Ensures complete deprotonation to form the enolate. |
| Ethyl Iodide | 1.2 eq | A slight excess drives the alkylation reaction to completion. |
| Solvent | Anhydrous Ethanol | Prevents side reactions (hydrolysis, transesterification). |
| Temperature | ||
| Enolate Formation | 0-5 °C then RT | Controls initial exothermic reaction. |
| Alkylation | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-8 hours | Varies based on scale and monitoring; should be tracked via TLC. |
| Expected Yield | 75-85% | Typical for this type of alkylation after purification. |
| Appearance | Clear, colorless to pale yellow liquid | Physical property of the expected product. [1] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is highly dependent on the exclusion of moisture. All glassware should be flame- or oven-dried, and anhydrous solvents must be used.
-
O-Alkylation vs. C-Alkylation: While C-alkylation is generally favored for enolates of β-keto esters, some O-alkylation can occur, leading to a ketene acetal byproduct. Using a protic solvent like ethanol helps solvate the oxygen atom of the enolate, favoring C-alkylation.
-
Dialkylation: A second alkylation event can occur if the mono-alkylated product is deprotonated. However, the steric hindrance introduced by the first ethyl group and the slightly reduced acidity of the remaining α-proton make this a minor pathway under these conditions. Using a slight excess of the base could increase this side reaction.
-
Choice of Halide: Ethyl iodide is generally more reactive than ethyl bromide due to the lower bond dissociation energy of the C-I bond.
Conclusion
The α-alkylation of ethyl 4-oxocyclohexanecarboxylate is a robust and efficient method for synthesizing this compound. This protocol provides a detailed, reliable, and scientifically grounded procedure for researchers. The resulting product is a valuable intermediate, offering multiple reactive sites for further synthetic elaboration, making it a key component in the toolkit for constructing complex molecular architectures in pharmaceutical and chemical research.
References
- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate.
- Robinson annulation. (2023, December 27). In Wikipedia.
- Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Dieckmann condensation. (2023, November 11). In Wikipedia.
- Ethyl 4-oxocyclohexanecarboxylate. (n.d.). PubChem.
- 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2021, September 29). Chemistry LibreTexts.
- 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. (n.d.). OpenStax.
- Cas No. 17159-49-4 Ethyl 4-oxocyclohexanecarboxylate. (n.d.). LookChem.
- The Robinson Annulation. (2018, December 10). Master Organic Chemistry.
- Robinson Annulation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Robinson Annulation Reaction Mechanism. (2018, May 11). YouTube.
- ethyl 2-oxocyclohexanecarboxylate - 1655-07-8, C9H14O3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSrc.
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Application Notes & Protocols: The Strategic Role of Ethyl 4-Oxocyclohexanecarboxylate in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Core Scaffold
In the landscape of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Ethyl 4-oxocyclohexanecarboxylate (CAS No. 17159-79-4) has emerged as a cornerstone building block, prized for its bifunctional nature—possessing both a ketone and an ester group within a conformationally significant cyclohexane ring.[1][2] This unique structural arrangement provides a rich platform for a multitude of chemical transformations, enabling access to diverse and complex molecular architectures.
While the specific compound ethyl 1-ethyl-4-oxocyclohexanecarboxylate was the initial topic of inquiry, a comprehensive review of scientific literature reveals that its parent compound, ethyl 4-oxocyclohexanecarboxylate, is the extensively documented and widely employed intermediate in medicinal chemistry. Its strategic importance lies in its application as a precursor for a range of pharmaceuticals, including antifibrinolytic agents, dopamine agonists, and antihistamines.[3][4][5] This guide provides an in-depth exploration of the chemical properties, synthetic applications, and detailed protocols involving ethyl 4-oxocyclohexanecarboxylate, underscoring its value in the drug development pipeline.
Physicochemical Properties and Handling
Understanding the fundamental properties of ethyl 4-oxocyclohexanecarboxylate is crucial for its effective use in synthesis. The compound is a clear, colorless to pale yellow liquid with a faint, ester-like odor.[3][6] Its solubility in common organic solvents like ethanol, acetone, and ether, contrasted with its limited solubility in water, dictates the choice of reaction media.[3]
Table 1: Physicochemical Data for Ethyl 4-Oxocyclohexanecarboxylate
| Property | Value | Reference(s) |
| CAS Number | 17159-79-4 | [2][7] |
| Molecular Formula | C₉H₁₄O₃ | [2][8] |
| Molecular Weight | 170.21 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [3][6] |
| Boiling Point | 150-152 °C at 40 mmHg | |
| Density | 1.068 g/mL at 25 °C | |
| Refractive Index | n20/D 1.463 (lit.) | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [3] |
Safety & Handling: Ethyl 4-oxocyclohexanecarboxylate is considered a combustible liquid and may cause skin, eye, and respiratory irritation.[2][3] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.
Core Utility in Medicinal Chemistry: A Versatile Synthetic Intermediate
The true value of ethyl 4-oxocyclohexanecarboxylate is demonstrated by its role as a foundational intermediate in the synthesis of a wide array of biologically active molecules. The ketone and ester functionalities serve as handles for sequential or orthogonal chemical modifications, allowing for the construction of complex scaffolds.
Caption: Synthetic workflow for Tranexamic acid from the title compound.
Step-by-Step Methodology:
-
Cyanohydrin Formation:
-
To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide (1.1 eq) in water at 0-5 °C.
-
Acidify the reaction mixture slowly with a mineral acid (e.g., HCl) while maintaining the low temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate. [9]
-
-
Dehydration to α,β-Unsaturated Nitrile:
-
Dissolve the crude cyanohydrin from the previous step in pyridine (5-10 volumes) and cool to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C. [9] * Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and acidifying with HCl.
-
Extract the product, wash sequentially with water and brine, dry, and concentrate. Purify via column chromatography to obtain ethyl 4-cyanocyclohex-3-ene-1-carboxylate.
-
-
Saponification and Subsequent Reductions:
-
The resulting unsaturated ester is then saponified using methanolic potassium hydroxide (KOH) to yield the corresponding carboxylic acid. [9] * This acid undergoes reductive amination using Raney nickel as a catalyst in methanolic ammonium hydroxide, which reduces both the nitrile and the double bond. [9] * A final catalytic hydrogenation step over Palladium on carbon (Pd-C) yields an isomeric mixture containing Tranexamic acid, which can be purified by recrystallization. [4][9] Causality Note: The initial conversion to a cyanohydrin is a classic strategy to introduce a carbon-nitrogen bond. Subsequent dehydration and reduction steps transform this group into the required aminomethyl functionality of the final drug product.
-
Protocol 2: Synthesis of a Terfenadine Analog Precursor
This protocol illustrates the use of ethyl 4-oxocyclohexanecarboxylate in preparing a key cyclohexyl analog for structure-activity relationship (SAR) studies of antihistamines, specifically focusing on determinants for hERG affinity. [5][10] Workflow Diagram: Reductive Amination for Piperidine Analog Synthesis
Caption: Reductive amination strategy for antihistamine analog synthesis.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired secondary amine (e.g., an appropriate piperidine derivative, 1.0-1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
-
Reductive Amination:
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials. The reaction is typically complete within 4-24 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted intermediate.
-
Experimental Insight: The choice of sodium triacetoxyborohydride is critical. It is a milder and more selective reducing agent than alternatives like sodium borohydride or sodium cyanoborohydride, making it ideal for the reductive amination of ketones, especially in the presence of an ester group, minimizing side reactions.
Conclusion and Future Outlook
Ethyl 4-oxocyclohexanecarboxylate is a testament to the power of a well-designed chemical scaffold. Its dual reactivity, commercial availability, and proven track record make it an invaluable asset in medicinal chemistry. [1]The protocols detailed herein represent just a fraction of its potential applications. As drug discovery continues to demand more complex and diverse molecular structures, the strategic application of such versatile intermediates will remain a key enabler of innovation, facilitating the efficient and robust synthesis of the next generation of therapeutic agents.
References
- Vertex AI Search. (2026). Cas No. 17159-79-4 Ethyl 4-oxocyclohexanecarboxylate.
- Guidechem. (2025). Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 wiki.
- LookChem. (n.d.). Cas 17159-79-4,Ethyl 4-oxocyclohexanecarboxylate.
- ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- Sigma-Aldrich. (n.d.). Ethyl 4-oxocyclohexanecarboxylate 97 17159-79-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 4-oxocyclohexanecarboxylate: A Versatile Chemical Intermediate for Synthesis.
- IOSR Journal of Applied Chemistry. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- ChemicalBook. (2025). Ethyl 4-oxocyclohexanecarboxylate Chemical Properties,Uses,Production.
- PubChem. (2025). Ethyl 4-oxocyclohexanecarboxylate.
- ChemicalBook. (2019). Synthetic applications of Ethyl 4-oxocyclohexanecarboxylate.
- Santa Cruz Biotechnology. (n.d.). Ethyl 4-oxocyclohexanecarboxylate.
- CymitQuimica. (n.d.). Ethyl 4-oxocyclohexane-1-carboxylate.
- Guidechem. (2021). Synthetic applications of Ethyl 4-oxocyclohexanecarboxylate.
- Tocopharm. (n.d.). Selling Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 99% In stock suppliers.
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Application Notes and Protocols: Ethyl 1-ethyl-4-oxocyclohexanecarboxylate as a Versatile Precursor in Advanced Materials Synthesis
These application notes serve as a technical guide for researchers, scientists, and professionals in materials science and drug development. The focus is on the synthetic versatility of the 4-oxocyclohexanecarboxylate scaffold, with specific protocols detailed for its application as a foundational building block in the synthesis of advanced functional materials. While direct literature on the materials science applications of ethyl 1-ethyl-4-oxocyclohexanecarboxylate is emerging, its structural analogue, ethyl 4-oxocyclohexanecarboxylate, has been effectively utilized as a precursor in the synthesis of liquid crystals.[1] The protocols and principles outlined herein are based on the reactivity of this core scaffold and are adaptable for this compound to create novel materials with tailored properties.
The presence of both a reactive ketone and an ester functional group on a rigid cycloaliphatic ring makes this class of molecules highly valuable for creating complex molecular architectures.[2][3] The protocols provided are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Physicochemical Properties of Key Scaffolds
A comparative summary of the key properties of this compound and its close analogue, ethyl 4-oxocyclohexanecarboxylate, is presented below. These properties are essential for understanding their reactivity and for the design of synthetic protocols.
| Property | This compound | Ethyl 4-oxocyclohexanecarboxylate |
| CAS Number | 59032-71-2[4][5] | 17159-79-4[2][6][7][8] |
| Molecular Formula | C11H18O3[4] | C9H14O3[2][6][9] |
| Molecular Weight | 198.26 g/mol [4] | 170.21 g/mol [2][6][9] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[2] |
| Boiling Point | Not specified | 150-152 °C at 40 mmHg[7] |
| Key Functional Groups | Ethyl ester, Ketone | Ethyl ester, Ketone |
Core Application: Synthesis of Calamitic Liquid Crystals
The design of calamitic (rod-like) liquid crystals hinges on the creation of molecules with a rigid core and flexible terminal chains. The 4-oxocyclohexanecarboxylate scaffold provides a foundational rigid segment. The ketone group at the 4-position is a key reactive site that can be chemically modified to extend the molecular length and enhance the structural anisotropy required for liquid crystalline behavior.[1]
Two primary synthetic strategies for elongating the molecular core using the ketone functionality are the Wittig reaction and the Knoevenagel condensation. These reactions allow for the introduction of new, rigid structural motifs, thereby transforming the non-mesogenic precursor into a molecule capable of exhibiting liquid crystalline phases.[1]
Synthetic Workflow for Liquid Crystal Precursors
The following diagram illustrates the general workflow for modifying the 4-oxocyclohexanecarboxylate scaffold to produce elongated, potentially mesogenic molecules.
Caption: General synthetic pathways for liquid crystal synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Nematic Liquid Crystal via Wittig Reaction
This protocol details the synthesis of a potential nematic liquid crystal, Ethyl 4-(4-(4-cyanobenzylidene)cyclohexyl)benzoate, through a Wittig reaction. The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a ketone, which in this case, extends the rigid core of the molecule.[1]
Objective: To synthesize a potential liquid crystalline material by extending the molecular structure of a 4-oxocyclohexanecarboxylate precursor.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (1 equivalent)
-
4-Cyanobenzyltriphenylphosphonium bromide (1.1 equivalents)
-
Potassium tert-butoxide (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 4-cyanobenzyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension. The formation of the deep orange-red phosphorus ylide indicates a successful reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Dissolve ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in a minimal amount of anhydrous THF in a separate flask.
-
Add the solution of the keto-ester dropwise to the ylide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure Ethyl 4-(4-(4-cyanobenzylidene)cyclohexyl)benzoate.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: The phosphorus ylide is a strong base and is highly reactive towards water. Anhydrous conditions are crucial to prevent quenching of the ylide and to ensure high yields.
-
Potassium tert-butoxide: This strong, non-nucleophilic base is ideal for deprotonating the phosphonium salt to form the ylide without competing side reactions.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the C-C bond formation.
Protocol 2: Synthesis of a Liquid Crystal Precursor via Knoevenagel Condensation
The Knoevenagel condensation provides an alternative route to extend the molecular core and introduce polar groups, which can significantly influence the mesomorphic properties.[1] This protocol describes the condensation of ethyl 4-oxocyclohexanecarboxylate with malononitrile.
Objective: To synthesize a cyano-containing, elongated molecule that can serve as a precursor for liquid crystals.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (1 equivalent)
-
Malononitrile (1.2 equivalents)
-
Toluene
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Dean-Stark apparatus
-
Standard glassware for reflux reactions
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 4-oxocyclohexanecarboxylate (1 equivalent), malononitrile (1.2 equivalents), and toluene.
-
Add a catalytic amount of piperidine (~0.1 equivalents) to the mixture.
-
-
Condensation:
-
Heat the reaction mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, which typically takes 4-6 hours.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the purified product.
-
Causality of Experimental Choices:
-
Dean-Stark Apparatus: The removal of water is critical as the Knoevenagel condensation is a reversible reaction. By removing water, the equilibrium is driven towards the product side, ensuring a high yield.
-
Piperidine: This weak base acts as a catalyst to deprotonate the active methylene compound (malononitrile), initiating the condensation reaction.
-
Toluene: Toluene serves as a suitable solvent that forms an azeotrope with water, facilitating its removal.
Potential Application: Precursor for High-Performance Polyesters
The bifunctional nature of this compound makes it a promising candidate as a monomer for creating specialty polyesters. The rigid cyclohexyl ring, when incorporated into a polymer backbone, can significantly enhance the material's thermal and mechanical properties. Specifically, the trans isomer of the cyclohexylene unit is known to induce better chain packing and higher symmetry, leading to increased crystallinity, glass transition temperature (Tg), and melting temperature (Tm).[10][11][12]
Hypothetical Polymerization Scheme
The ester group of this compound can undergo transesterification with a diol to form a polyester. The ketone group can be subsequently modified to introduce cross-linking sites or other functionalities.
Caption: Hypothetical pathway for polyester synthesis.
Hypothetical Protocol: Synthesis of a Polyester with a Cyclohexyl Moiety
Objective: To synthesize a linear polyester with pendant ketone groups from this compound and a diol.
Materials:
-
This compound (1 equivalent)
-
Ethylene glycol (2.2 equivalents)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
High-vacuum line and polymerization reactor
Procedure:
-
Transesterification (First Stage):
-
Charge the polymerization reactor with this compound, ethylene glycol, and zinc acetate.
-
Heat the mixture under a nitrogen atmosphere to 190-220 °C while stirring. Ethanol will be evolved as a byproduct of the transesterification.
-
Continue this stage until the evolution of ethanol ceases (typically 2-3 hours).
-
-
Polycondensation (Second Stage):
-
Add antimony trioxide to the reactor.
-
Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 mmHg.
-
Ethylene glycol will be removed under vacuum, driving the polymerization reaction forward and increasing the molecular weight of the polymer.
-
Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Isolation:
-
Extrude the molten polymer from the reactor under nitrogen pressure and quench in cold water.
-
Pelletize the resulting polymer for further analysis and processing.
-
Expected Outcome: The resulting polyester would be expected to have a higher glass transition temperature and improved thermal stability compared to analogous polyesters without the rigid cyclohexyl ring. The pendant ketone groups would be available for subsequent cross-linking or functionalization to create thermosets or other advanced materials.
References
- Guidechem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 wiki.
- ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- Benchchem. (n.d.). Application Notes and Protocols for Liquid Crystal Synthesis Using Ethyl 4-(4-oxocyclohexyl)benzoate.
- PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate.
- PubChem. (n.d.). This compound.
- BLD Pharm. (n.d.). 59032-71-2|this compound.
- Santa Cruz Biotechnology. (n.d.). Ethyl 4-oxocyclohexanecarboxylate.
- ChemicalBook. (2024). Ethyl 4-oxocyclohexanecarboxylate.
- Tokyo Chemical Industry. (n.d.). Ethyl 4-Oxocyclohexanecarboxylate 17159-79-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 4-oxocyclohexanecarboxylate: A Versatile Chemical Intermediate for Synthesis.
- ResearchGate. (2008). Poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate): Influence of stereochemistry of 1,4‐cyclohexylene units on the thermal properties.
- ResearchGate. (n.d.). Eco‐friendly Poly(butylene 1,4‐cyclohexanedicarboxylate): Relationships Between Stereochemistry and Crystallization Behavior.
- ResearchGate. (n.d.). Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate) and similar aliphatic polyesters.
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- 8. Ethyl 4-Oxocyclohexanecarboxylate | 17159-79-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synthesis of Novel Bioactive Scaffolds from Ethyl 1-ethyl-4-oxocyclohexanecarboxylate: Application Notes and Protocols
Introduction: Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a versatile, yet underutilized, starting material in medicinal chemistry and drug discovery. The presence of a quaternary carbon at the C1 position, bearing both an ethyl and an ester group, introduces significant steric hindrance around one face of the molecule. This unique structural feature, combined with the reactive ketone at the C4 position, opens avenues for the synthesis of novel and diverse molecular architectures, including spirocyclic and fused heterocyclic systems. This guide provides detailed protocols and expert insights for the synthesis of several classes of compounds with high potential for biological activity, starting from this unique keto-ester.
The strategic placement of the 1-ethyl group is not a synthetic impediment but rather a tool for directing reactivity. Reactions at the C4 ketone are sterically influenced, potentially leading to diastereoselective outcomes. Furthermore, the quaternary center provides a stable anchor point for the construction of complex three-dimensional scaffolds. This document will explore several high-impact synthetic transformations, offering detailed, step-by-step protocols and explaining the rationale behind the chosen experimental conditions, with a particular focus on overcoming the challenges and leveraging the opportunities presented by the sterically encumbered nature of the starting material.
I. Synthesis of Exocyclic Alkenes via Wittig Olefination
The conversion of the C4-ketone to an exocyclic double bond is a fundamental transformation for introducing new functionalities and extending the molecular scaffold. The Wittig reaction is a reliable method for this purpose; however, the steric hindrance around the ketone in this compound necessitates careful selection of the Wittig reagent and reaction conditions.
Expertise & Experience: Non-stabilized ylides (e.g., those derived from alkylphosphonium salts) are highly reactive and generally effective for the olefination of hindered ketones.[1][2] Stabilized ylides, such as those bearing an ester group, are less reactive and may not efficiently react with the C4-ketone of our substrate.[3][4] The use of a strong, non-nucleophilic base like n-butyllithium is crucial for the efficient generation of the ylide in situ.
Protocol 1: Synthesis of Ethyl 1-ethyl-4-methylenecyclohexanecarboxylate
Objective: To introduce an exocyclic methylene group at the C4 position.
Workflow Diagram:
Caption: Workflow for the Wittig olefination of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyltriphenylphosphonium bromide | 357.23 | 1.5 | 536 mg |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.5 | 0.6 mL |
| This compound | 198.26 | 1.0 | 198 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 15 mL |
| Saturated aq. NH4Cl solution | - | - | 20 mL |
| Diethyl ether | - | - | 3 x 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous MgSO4 | - | - | - |
| Silica gel | - | - | - |
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (536 mg, 1.5 mmol) and anhydrous THF (10 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (0.6 mL of a 2.5 M solution in hexanes, 1.5 mmol) dropwise via syringe. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (198 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of the ketone to the ylide solution at 0 °C dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The steric hindrance may necessitate a longer reaction time for complete conversion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-ethyl-4-methylenecyclohexanecarboxylate.
II. Synthesis of Novel Amines via Reductive Amination
Reductive amination is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals. The reaction of the hindered ketone with an amine to form an iminium ion intermediate, followed by reduction, can be challenging.
Expertise & Experience: For sterically hindered ketones, direct reductive amination using a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone is often preferred.[5][6] Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less reactive towards ketones than other borohydrides and performs well under mildly acidic conditions which favor iminium ion formation.[3]
Protocol 2: Synthesis of Ethyl 1-ethyl-4-(benzylamino)cyclohexanecarboxylate
Objective: To synthesize a secondary amine derivative.
Workflow Diagram:
Caption: One-pot reductive amination workflow.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 198.26 | 1.0 | 198 mg |
| Benzylamine | 107.15 | 1.2 | 130 µL |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Acetic Acid | 60.05 | 1.2 | 70 µL |
| 1,2-Dichloroethane (DCE) | - | - | 10 mL |
| Saturated aq. NaHCO3 solution | - | - | 20 mL |
| Dichloromethane (DCM) | - | - | 3 x 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Na2SO4 | - | - | - |
| Silica gel | - | - | - |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (198 mg, 1.0 mmol), benzylamine (130 µL, 1.2 mmol), and 1,2-dichloroethane (10 mL).
-
Add acetic acid (70 µL, 1.2 mmol) to the mixture to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 24 hours. The extended reaction time is to ensure complete conversion of the sterically hindered ketone.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by adding saturated aqueous NaHCO3 solution (20 mL) until gas evolution ceases.
-
Transfer to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
III. Synthesis of Fused and Spirocyclic Heterocycles
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of complex heterocyclic systems, which are of great interest in drug discovery.
A. Gewald Synthesis of a Tetrahydrobenzothiophene
Expertise & Experience: The Gewald reaction is a multicomponent reaction that provides rapid access to highly substituted 2-aminothiophenes.[7][8] For ketones with limited reactivity, such as our substrate, a two-step procedure where the Knoevenagel condensation product is first isolated can be beneficial.[9][10] However, a one-pot approach with an extended reaction time and gentle heating can also be effective.
Protocol 3: One-Pot Synthesis of Ethyl 2-amino-4-ethyl-4,5,6,7-tetrahydrobenzo[c]thiophene-4-carboxylate
Objective: To construct a fused aminothiophene ring system.
Workflow Diagram:
Caption: One-pot Gewald synthesis of a 2-aminothiophene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 198.26 | 1.0 | 198 mg |
| Malononitrile | 66.06 | 1.1 | 73 mg |
| Elemental Sulfur | 32.07 | 1.1 | 35 mg |
| Morpholine | 87.12 | 0.2 | 17 µL |
| Ethanol | - | - | 15 mL |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (198 mg, 1.0 mmol), malononitrile (73 mg, 1.1 mmol), elemental sulfur (35 mg, 1.1 mmol), and ethanol (15 mL).
-
Add morpholine (17 µL, 0.2 mmol) as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, then in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure aminothiophene derivative.
B. Synthesis of a Spiro-oxindole
Expertise & Experience: Spiro-oxindoles are a privileged scaffold in medicinal chemistry.[11] Their synthesis can be achieved through a multi-component reaction involving an isatin, an amino acid (to form an azomethine ylide in situ), and a carbonyl compound. The C4-ketone of our substrate can act as the dipolarophile in a [3+2] cycloaddition reaction. The steric hindrance of the ketone may require elevated temperatures to facilitate the cycloaddition.
Protocol 4: Synthesis of a Novel Spiro[cyclohexane-1,3'-pyrrolo[2,3-b]indoline] Derivative
Objective: To construct a spiro-oxindole scaffold.
Workflow Diagram:
Caption: Synthesis of a spiro-oxindole via a [3+2] cycloaddition.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 198.26 | 1.0 | 198 mg |
| Isatin | 147.13 | 1.0 | 147 mg |
| Sarcosine (N-methylglycine) | 89.09 | 1.1 | 98 mg |
| Ethanol | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (198 mg, 1.0 mmol), isatin (147 mg, 1.0 mmol), sarcosine (98 mg, 1.1 mmol), and ethanol (20 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired spiro-oxindole product.
References
- Vedejs, E. A synchronous cycloaddition process is consistent with the available evidence. J. Am. Chem. Soc.1990, 112, 3905.
- Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966, 99, 94-100.
- Knoevenagel, E. Condensation von Malonsäure Mit Aromatischen Aldehyden Durch Ammoniak Und Amine. Berichte der deutschen chemischen Gesellschaft1898, 31 (3), 2596–2619.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Chusov, D. et al. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chem. Commun., 2015, 51, 16463-16466.
- Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010 (i) 209-246.
- Sansinenea, E.; Ortiz, A. Organocatalytic Synthesis of Chiral Spirooxindoles with Quaternary Stereogenic Centers. Molecules2020, 25, 2845.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Wikipedia.
- Wikipedia.
- Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- ACS Publications. Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry. [Link]
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
- NIH. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
- MDPI.
- Chemistry LibreTexts. The Wittig Reaction. [Link]
- MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
- ACS Publications. The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. Journal of the American Chemical Society. [Link]
- Myers Chem 115.
- Wikipedia. Wittig reaction. [Link]
- ResearchGate.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
- MDPI.
- Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- ACS Publications. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]
- Organic Reactions. Wittig Reaction - Common Conditions. [Link]
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- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
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- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of α-Alkylated Cyclic Keto Esters
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a substituted cyclic β-keto ester, a class of organic molecules that serve as versatile intermediates in medicinal chemistry and materials science. The core structure, featuring a cyclohexanone ring with a quaternary carbon center adjacent to the ester, is a valuable synthon for constructing complex molecular architectures. The parent compound, ethyl 4-oxocyclohexanecarboxylate, is a key building block in the synthesis of various pharmaceuticals, including dopamine agonists and the antifibrinolytic agent Tranexamic acid.[1][2] The introduction of an ethyl group at the C1 position (α- to the ester) creates a stereocenter and provides a vector for further chemical elaboration, making it a compound of interest for generating libraries of drug candidates and functional materials.[3]
This guide provides a comprehensive overview of the reaction conditions for the synthesis of this compound, focusing on the α-alkylation of its precursor. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested laboratory protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Core Synthesis Strategy: Enolate-Mediated α-Alkylation
The primary route to this compound is the alkylation of the corresponding β-keto ester, ethyl 4-oxocyclohexanecarboxylate. This transformation hinges on the generation of a nucleophilic enolate intermediate, which subsequently reacts with an electrophilic ethylating agent.
Mechanistic Rationale
The hydrogen atom at the α-carbon (C1) of ethyl 4-oxocyclohexanecarboxylate is significantly more acidic (pKa ≈ 10-11 in DMSO) than a typical methylene proton. This heightened acidity is due to the electron-withdrawing inductive effects of the adjacent ester and ketone carbonyl groups. More importantly, the resulting conjugate base, the enolate, is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. This resonance stabilization is the driving force for its formation.[4]
The reaction proceeds in two fundamental steps:
-
Enolate Formation: A suitable base abstracts the acidic α-proton to form a resonance-stabilized enolate ion. The choice of base is critical to efficiently generate the enolate without promoting side reactions like saponification of the ester.
-
Nucleophilic Attack (SN2 Alkylation): The resulting enolate, a potent carbon-centered nucleophile, attacks an ethylating agent (e.g., ethyl iodide or ethyl bromide) in a classic SN2 reaction. This step forms the new carbon-carbon bond, yielding the desired α-ethylated product.[5]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the alkylation of ethyl 4-oxocyclohexanecarboxylate using sodium ethoxide as the base and ethyl iodide as the alkylating agent. This method is a classic and reliable approach for the α-alkylation of β-keto esters.
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous ethanol is flammable. Sodium metal reacts violently with water. Ethyl iodide is a lachrymator and should be handled with care. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Ethyl 4-oxocyclohexanecarboxylate | 170.21 | 50 | 8.51 g (8.0 mL) | Purity ≥97% |
| Sodium (Na) | 22.99 | 55 (1.1 eq) | 1.26 g | Cut into small pieces, clean surface |
| Anhydrous Ethanol (EtOH) | 46.07 | - | 100 mL | Stored over molecular sieves |
| Ethyl Iodide (EtI) | 155.97 | 60 (1.2 eq) | 4.8 mL (9.36 g) | Freshly distilled or from a new bottle |
| Diethyl Ether (anhydrous) | 74.12 | - | ~200 mL | For extraction |
| Saturated Ammonium Chloride (NH4Cl) solution | - | - | ~50 mL | For quenching |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | ~5 g | For drying |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous ethanol.
-
Carefully add small, freshly cut pieces of sodium metal (1.26 g, 55 mmol) to the ethanol. The reaction is exothermic and will generate hydrogen gas. Maintain a gentle reflux with stirring until all the sodium has dissolved completely. This may take 30-60 minutes.
-
Causality: In situ preparation of sodium ethoxide ensures it is fresh and anhydrous, maximizing its efficacy as a base. Using the same alcohol as the ester's ethyl group (ethanol) prevents transesterification, a potential side reaction that would lead to product mixtures.
-
-
Enolate Formation:
-
Once the sodium ethoxide solution has cooled to room temperature, add ethyl 4-oxocyclohexanecarboxylate (8.51 g, 50 mmol) dropwise via a syringe over 10 minutes.
-
Stir the resulting mixture at room temperature for 1 hour under a nitrogen atmosphere.
-
Trustworthiness: A 1.1 equivalent of base ensures complete deprotonation of the β-keto ester to form the enolate. Stirring for an hour allows the equilibrium to be fully established.
-
-
Alkylation Reaction:
-
Cool the reaction mixture in an ice-water bath to 0-5 °C.
-
Add ethyl iodide (9.36 g, 60 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Causality: Adding the alkylating agent at a low temperature helps to control the exothermic reaction and minimize potential side reactions, such as O-alkylation or dialkylation. Using a slight excess (1.2 eq) of the electrophile drives the reaction to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and cautiously quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and remove most of the ethanol using a rotary evaporator.
-
Add 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with 50 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a pale yellow oil. Purify the crude material by vacuum distillation or flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Trustworthiness: Purification is essential to remove unreacted starting materials, the excess alkylating agent, and any side products. Characterization of the final product by 1H NMR, 13C NMR, and mass spectrometry is required to confirm its structure and purity.
-
Caption: Step-by-step experimental workflow for the alkylation protocol.
Applications in Research and Development
The α-alkylation of β-keto esters is a cornerstone reaction in organic synthesis. The resulting products, like this compound, are valuable intermediates for several reasons:
-
Pharmaceutical Synthesis: The core is a privileged scaffold for synthesizing complex molecules with potential biological activity. It has been employed in the preparation of dopamine agonists and tetracyclic diterpenes.[6][7]
-
Further Functionalization: The ketone and ester functionalities provide orthogonal handles for subsequent chemical modifications, allowing for the rapid generation of diverse molecular libraries for drug screening.
-
Stereocenter Introduction: The alkylation step creates a quaternary stereocenter, which is often crucial for the biological activity and specificity of therapeutic agents.
References
- Acetoacetic Ester Synthesis - Alkylation of Enolates. (2011). PharmaXChange.info.
- Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). JoVE.
- Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025). Sciencemadness.org.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
- Ethyl 4-oxocyclohexanecarboxylate | C9H14O3. (n.d.). PubChem.
- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate.
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- 6. scbt.com [scbt.com]
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analytical techniques for ethyl 1-ethyl-4-oxocyclohexanecarboxylate
An In-Depth Guide to the Analytical Characterization of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
This document provides a comprehensive guide to the essential analytical techniques for the characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to offer a deep dive into the causality behind methodological choices, ensuring robust and reliable analytical outcomes.
Introduction: The Analytical Imperative
This compound is a substituted cyclohexanone derivative that serves as a key intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents.[1] Its purity, identity, and stability are critical parameters that can significantly impact the yield, safety, and efficacy of downstream products. Therefore, a multi-faceted analytical approach is not just recommended but essential for its quality control and characterization. This guide details the application of chromatographic and spectroscopic techniques to provide a complete analytical profile of this compound.
Physicochemical Properties: A Foundation for Analysis
Understanding the fundamental properties of a molecule is the first step in developing appropriate analytical methods. These characteristics influence choices regarding sample preparation, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₃ | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| IUPAC Name | ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | [2] |
| CAS Number | 59032-71-2 | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 150-152 °C at 40 mmHg | [1] |
| Density | ~1.068 g/mL at 25 °C | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone. | [3] |
Section 1: Chromatographic Purity and Quantification
Chromatography is the cornerstone for assessing the purity of organic intermediates. For a moderately volatile and thermally stable compound like this compound, both Gas and Liquid Chromatography offer powerful, complementary insights.
Gas Chromatography (GC) for Volatile Impurity Profiling
Expertise & Rationale: Gas Chromatography is the preferred method for analyzing volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The compound's boiling point makes it amenable to GC without derivatization. A Flame Ionization Detector (FID) is ideal due to its high sensitivity to hydrocarbons and a wide linear range, making it perfect for percentage-area purity analysis.
Protocol: Purity Analysis by GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as HPLC-grade acetone or ethyl acetate. The final concentration should be around 5 mg/mL.
-
Vortex thoroughly to ensure homogeneity.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity column is recommended. A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms, HP-5ms) provides excellent resolution for a wide range of impurities.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector: 250 °C, Split ratio 50:1. The high split ratio prevents column overloading with the main analyte peak.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. This ensures that any less volatile components are eluted.
-
-
Detector (FID): 300 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify known impurities by comparing their retention times with those of reference standards.
-
Trustworthiness Check: System suitability should be verified by injecting a standard solution to check for theoretical plates, peak symmetry, and reproducibility of the main peak area.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is indispensable for analyzing non-volatile impurities and degradation products. However, β-keto esters like the target analyte can present a significant challenge: keto-enol tautomerism.[4] In solution, the molecule exists as an equilibrium mixture of the keto and enol forms, which can separate on a reversed-phase column, leading to broad or split peaks.
To overcome this, the interconversion rate must be accelerated so that the two forms elute as a single, averaged peak. This can be achieved by:
-
Increasing Temperature: A moderately elevated column temperature (e.g., 40 °C) can speed up the keto-enol equilibrium.[4]
-
Controlling pH: An acidic mobile phase can catalyze the interconversion.[4]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution at 1.0 mg/mL in the mobile phase (or a compatible solvent like acetonitrile).
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
System: HPLC with a quaternary or binary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.[5]
-
-
Gradient:
-
Start at 40% B, hold for 2 minutes.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm (for the carbonyl group) and 254 nm. A DAD is preferred to check for peak purity and the presence of co-eluting impurities.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate purity using the area percent method at the wavelength of maximum absorbance.
-
Use DAD data to assess peak purity and confirm that minor peaks are not spectrally identical to the main peak.
-
Section 2: Spectroscopic Structural Elucidation
Spectroscopy provides an orthogonal confirmation of the molecule's identity and structure, which is non-negotiable in regulated environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure confirmation. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. While a spectrum for the exact target molecule is not publicly available, we can predict the key signals based on its structure and data from similar compounds like ethyl 4-oxocyclohexanecarboxylate.[6][7][8]
Predicted ¹H NMR Signals (in CDCl₃):
-
~4.1-4.2 ppm (quartet): -O-CH₂ -CH₃ of the ethyl ester.
-
~1.2-1.3 ppm (triplet): -O-CH₂-CH₃ of the ethyl ester.
-
~2.2-2.5 ppm (multiplet): Protons on carbons adjacent to the ketone (C=O).
-
~1.8-2.1 ppm (multiplet): Remaining cyclohexyl ring protons.
-
~1.6-1.8 ppm (quartet): -CH₂ -CH₃ of the N-ethyl group.
-
~0.8-0.9 ppm (triplet): -CH₂-CH₃ of the N-ethyl group.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.
-
Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure.
Mass Spectrometry (MS) for Identity and Fragmentation
Expertise & Rationale: Mass spectrometry, especially when coupled with GC (GC-MS), confirms the molecular weight and provides structural information through fragmentation patterns. The electron ionization (EI) fragmentation of cyclic ketones is well-characterized.[9][10] For cyclohexanone, a characteristic fragment at m/z 55 is often the base peak.[10] We can predict the fragmentation of our target molecule based on these principles.
Expected Fragmentation Pattern (EI):
-
Molecular Ion (M⁺): A peak at m/z 198 corresponding to the molecular weight [C₁₁H₁₈O₃]⁺.
-
Key Fragments:
-
Loss of the ethoxy group (-OC₂H₅) leading to a fragment at m/z 153.
-
Loss of the entire ester group (-COOC₂H₅) leading to a fragment at m/z 125.
-
Alpha-cleavage adjacent to the ketone, followed by subsequent rearrangements, is expected to generate a complex pattern, likely including ions related to the cleavage of the ring.
-
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions: Use the same GC method as described in Section 1.1.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Analysis: Compare the acquired mass spectrum of the main GC peak against the predicted fragmentation pattern and the expected molecular weight.
Infrared (IR) Spectroscopy for Functional Group Confirmation
Expertise & Rationale: IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. It is an excellent identity check. For this molecule, we expect two distinct carbonyl (C=O) stretching vibrations.
Characteristic IR Absorptions:
-
~1735-1750 cm⁻¹: Strong absorption from the ester C=O stretch.[11]
-
~1715 cm⁻¹: Strong absorption from the ketone C=O stretch.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1180-1250 cm⁻¹: C-O stretching of the ester group.[11]
Protocol: FTIR Analysis
-
Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Verify the presence of the characteristic absorption bands for the ketone and ester functional groups.
Section 3: Integrated Analytical Workflow
A structured workflow ensures that all necessary analytical questions are answered efficiently. The choice of technique is dictated by the specific goal, whether it is routine quality control or in-depth structural investigation.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21911982, this compound.
- Chromatography Forum (2010). beta keto esters by HPLC.
- ResearchGate (n.d.). Mass spectra of cyclohexanone and derivatives.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 317638, Ethyl 4-oxocyclohexanecarboxylate.
- Whitman College (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.
- MDPI (2021). Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98162, Ethyl 4-methyl-2-oxocyclohexanecarboxylate.
- ResearchGate (n.d.). GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu.
- National Institute of Standards and Technology (n.d.). Cyclohexanone - NIST WebBook.
- The Royal Society of Chemistry (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
- ResearchGate (2001). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Aurora Pro Scientific (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- SpectraBase (n.d.). Ethyl 4-oxocyclohexanecarboxylate - Spectrum.
- Pharmaffiliates (n.d.). Ethyl 4-oxocyclohexane-1-carboxylate.
- Doc Brown's Chemistry (n.d.). Infrared spectrum of ethyl ethanoate.
Sources
- 1. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 2. This compound | C11H18O3 | CID 21911982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-oxocyclohexanecarboxylate(17159-79-4) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. GCMS Section 6.11.2 [people.whitman.edu]
- 11. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Scalable Synthesis of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and specialty chemical industries. Its structure, featuring a quaternary center and a keto-ester functionality, makes it a versatile building block for the synthesis of complex molecules, including potential therapeutic agents and novel materials. This document provides a comprehensive guide to the scalable synthesis of this target molecule, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters for successful and reproducible outcomes.
The synthesis is approached in a two-step sequence: first, the scalable preparation of the precursor, ethyl 4-oxocyclohexanecarboxylate, followed by its selective α-ethylation to yield the final product. This application note is designed to provide researchers with the necessary information to not only replicate this synthesis but also to understand the rationale behind the chosen methodologies, enabling them to adapt and optimize the procedures for their specific needs.
Scientific Principles and Rationale
The overall synthetic strategy is depicted below. It involves the hydrogenation of a readily available starting material to form the cyclic keto-ester precursor, which is then selectively alkylated at the α-position.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate
The synthesis of the precursor, ethyl 4-oxocyclohexanecarboxylate, can be efficiently achieved through the catalytic hydrogenation of ethyl 4-hydroxybenzoate. This method is advantageous for its scalability and the use of a relatively inexpensive and commercially available starting material.
Mechanism: The catalytic hydrogenation of the aromatic ring of ethyl 4-hydroxybenzoate over a suitable catalyst, such as Rhodium on carbon (Rh/C), proceeds via the addition of hydrogen across the double bonds of the benzene ring. The reaction typically requires high pressure and a specific solvent system to achieve good conversion and selectivity. The resulting ethyl 4-hydroxycyclohexanecarboxylate is then oxidized to the corresponding ketone. However, a more direct, one-pot hydrogenation/oxidation is often sought in industrial settings. A more common and scalable approach is the selective oxidation of cyclohexane derivatives followed by esterification under acidic catalysis.[1] For the purpose of this guide, we will focus on a well-documented laboratory-scale preparation that is amenable to scale-up.
Part 2: α-Ethylation of Ethyl 4-oxocyclohexanecarboxylate
The introduction of the ethyl group at the C1 position (α to the ester) is achieved through an enolate alkylation reaction. This is a classic and powerful carbon-carbon bond-forming reaction in organic synthesis.
Mechanism: The reaction proceeds in two key steps:
-
Enolate Formation: A strong, non-nucleophilic base is crucial for the quantitative and irreversible deprotonation of the α-proton of the β-keto ester. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[2] Its bulky nature minimizes nucleophilic attack on the ester carbonyl, and its strength ensures complete conversion to the lithium enolate. The formation of the enolate is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Nucleophilic Attack (Alkylation): The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkylating agent, in this case, ethyl iodide. The reaction follows an SN2 pathway, leading to the formation of the new carbon-carbon bond and the desired α-ethylated product.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
Welcome to the technical support center for the synthesis of ethyl 1-ethyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer data-driven insights to optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective routes are:
-
Route A: Dieckmann Condensation followed by Alkylation. This involves the intramolecular cyclization of a 1,7-diester, such as diethyl 4-ethylheptanedioate, using a strong base to form a cyclic β-keto ester. This is then followed by an alkylation step. The Dieckmann condensation is an intramolecular version of the Claisen condensation.[1][2][3][4][5][6][7]
-
Route B: Michael Addition and subsequent cyclization (Robinson Annulation). This pathway involves the conjugate addition of a nucleophile, like the enolate of ethyl acetoacetate, to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation and decarboxylation.[8]
Q2: I am getting a low yield in my Dieckmann condensation. What are the likely causes?
A2: Low yields in Dieckmann condensations are a common issue and can often be attributed to several factors:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is a classic choice, but sterically hindered bases like potassium tert-butoxide can sometimes minimize side reactions.[1] Using a full equivalent of a strong, non-nucleophilic base is crucial to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[9]
-
Reaction Conditions: Temperature and reaction time are key parameters. Running the reaction at too high a temperature can promote side reactions, while insufficient time may lead to an incomplete reaction.[10][11]
-
Purity of Reagents and Solvents: The presence of water or other protic impurities can quench the enolate intermediate, halting the reaction. Ensure all glassware is flame-dried, and solvents are anhydrous.[12]
-
Intermolecular Condensation: If the concentration of the diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymeric byproducts.[13]
Q3: What are the common side products in the synthesis of this compound?
A3: Depending on the synthetic route, you may encounter several side products:
-
From Dieckmann Condensation:
-
Unreacted starting material: Due to incomplete reaction.
-
Products of intermolecular condensation: As mentioned above.
-
Hydrolysis products: If water is present, the ester functionalities can be hydrolyzed to carboxylic acids.
-
-
From Alkylation of the β-keto ester:
-
Dialkylated products: Over-alkylation can occur if the reaction is not carefully controlled.
-
O-alkylation vs. C-alkylation: While C-alkylation is desired, some O-alkylation of the enolate can occur, leading to an ether byproduct.
-
-
From Michael Addition/Robinson Annulation:
-
Unreacted starting materials.
-
Michael adduct without subsequent cyclization.
-
Products from self-condensation of the starting materials.
-
Q4: How can I effectively purify the final product?
A4: Purification of β-keto esters like this compound typically involves a combination of techniques:
-
Aqueous Workup: After quenching the reaction, an acidic workup is necessary to protonate the enolate of the β-keto ester product.[1] Washing with a saturated sodium bicarbonate solution can help remove any acidic impurities.[14]
-
Extraction: Use an appropriate organic solvent to extract the product from the aqueous layer.
-
Distillation: Vacuum distillation is often the most effective method for purifying the final product, as β-keto esters can be prone to decomposition at high temperatures.
-
Chromatography: If distillation is not sufficient, column chromatography on silica gel can be used. However, be aware that some β-keto esters can be sensitive to the acidic nature of silica gel.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive or insufficient base.2. Presence of water or protic impurities.3. Incorrect reaction temperature. | 1. Use a fresh, high-purity base. Consider titrating the base to determine its exact concentration. Use at least one full equivalent.2. Ensure all glassware is thoroughly dried (flame-drying is recommended). Use anhydrous solvents.[12]3. Optimize the reaction temperature. For Dieckmann condensations, lower temperatures with a stronger base (e.g., LDA in THF) can be beneficial.[1] |
| Formation of a polymeric or tar-like substance | 1. Intermolecular condensation is favored over intramolecular cyclization.2. Reaction temperature is too high. | 1. Use high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diester to the base solution.2. Lower the reaction temperature and monitor the reaction progress closely by TLC. |
| Product decomposes during purification | 1. High temperatures during distillation.2. Prolonged exposure to acidic or basic conditions. | 1. Use vacuum distillation to lower the boiling point of the product.2. Neutralize the reaction mixture promptly after the reaction is complete. If using silica gel chromatography, consider using deactivated silica or a different stationary phase. |
| Incomplete alkylation of the β-keto ester intermediate | 1. Insufficient alkylating agent.2. The enolate is not fully formed. | 1. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.2. Ensure a full equivalent of a strong base was used to deprotonate the β-keto ester before adding the alkylating agent. |
| Hydrolysis of the ester group | Presence of water in the reaction mixture or during workup. | 1. Use anhydrous reagents and solvents.2. Minimize the time the product is in contact with aqueous acidic or basic solutions during the workup. |
Experimental Protocols
Protocol 1: Synthesis via Dieckmann Condensation and Alkylation
Step 1: Dieckmann Condensation of Diethyl Adipate
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, place sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux. Slowly add a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene via the dropping funnel over 2-3 hours.
-
Completion: Continue refluxing for an additional 2 hours after the addition is complete. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and protonate the product. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate.
Step 2: Alkylation with Ethyl Iodide
-
Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude ethyl 2-oxocyclohexanecarboxylate from Step 1 in anhydrous THF.
-
Enolate Formation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir until hydrogen evolution ceases.
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain ethyl 1-ethyl-2-oxocyclohexanecarboxylate.
Visualizing the Workflow
Caption: Workflow for the synthesis via Dieckmann condensation and alkylation.
Mechanistic Insights
The Dieckmann condensation is a powerful ring-forming reaction.[6][15] The mechanism, analogous to the Claisen condensation, involves the formation of an enolate which then attacks the second ester group intramolecularly.[1][2][4][5][7]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. quora.com [quora.com]
- 11. biotage.com [biotage.com]
- 12. How To [chem.rochester.edu]
- 13. chemistnotes.com [chemistnotes.com]
- 14. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl 1-ethyl-4-oxocyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the alkylation of ethyl 4-oxocyclohexanecarboxylate. Our goal is to provide you with the mechanistic insights and practical troubleshooting protocols necessary to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most pressing issues that may arise during your experiment.
Q1: My reaction yield is low, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Root Cause Analysis & Protocol Optimization
Recovering a large portion of your starting material, ethyl 4-oxocyclohexanecarboxylate, almost always points to incomplete formation of the necessary enolate intermediate. The alpha-proton of a β-keto ester is acidic, but its complete removal requires specific conditions to drive the equilibrium to the product side.[1][2]
Core Issues and Solutions:
-
Insufficient Base Strength: Standard alkoxide bases like sodium ethoxide (NaOEt) can be used, but they establish an equilibrium that may not favor complete enolate formation. This leaves unreacted starting material ready to interfere with the reaction.
-
Troubleshooting Protocol: Employ a stronger, non-nucleophilic base to ensure irreversible deprotonation. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are excellent choices.[3][4] LDA is typically used at low temperatures (-78 °C) in an aprotic solvent like THF, while NaH is used at 0 °C to room temperature.
-
-
Presence of Protic Impurities: Trace amounts of water or alcohol in the reaction mixture will quench the enolate as it forms, regenerating the starting material.
-
Troubleshooting Protocol: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents, preferably distilled from an appropriate drying agent or sourced from a sealed bottle.
-
-
Reaction Temperature: If using a temperature-sensitive base like LDA, the reaction must be kept cold (-78 °C) to prevent base decomposition and unwanted side reactions.
Q2: My NMR analysis shows unexpected peaks consistent with an enol ether. How do I prevent O-alkylation and favor the desired C-alkylation?
A2: Controlling C- vs. O-Alkylation Pathways
This is a classic issue in enolate chemistry. The enolate ion is an ambident nucleophile , meaning it has two reactive sites: the α-carbon and the oxygen atom.[5][6] Reaction at the carbon (C-alkylation) gives the desired product, while reaction at the oxygen (O-alkylation) produces an undesired enol ether byproduct.[7]
Key Controlling Factors:
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can solvate the cation associated with the enolate, leaving a "naked" and highly reactive oxygen atom, which favors O-alkylation.
-
Expert Recommendation: Use non-polar or weakly polar solvents like THF or diethyl ether. These solvents promote ion pairing between the cation (e.g., Li⁺, Na⁺) and the enolate oxygen, sterically hindering the oxygen atom and making the α-carbon the more accessible site for the electrophile.[5]
-
-
Counter-ion: The nature of the metal counter-ion (from the base) is critical. Smaller, harder cations like Li⁺ coordinate more tightly to the oxygen atom, promoting C-alkylation.
-
Electrophile: "Soft" electrophiles, such as ethyl iodide (Et-I), are preferred for C-alkylation. "Hard" electrophiles, like ethyl tosylate, are more likely to react at the "hard" oxygen site.[7]
Q3: I'm observing a product with a higher molecular weight than expected. How can I avoid forming the diethylated byproduct?
A3: Preventing Dialkylation
The mono-alkylated product, this compound, still possesses a ketone and alpha-protons. While these protons are less acidic than those of the starting β-keto ester, they can be removed by any excess strong base, leading to a second alkylation event.[1]
Mitigation Strategies:
-
Strict Stoichiometry: Use precisely one equivalent of base and the ethylating agent relative to the limiting reagent. An excess of either can promote dialkylation.
-
Inverse Addition: Add the formed enolate solution slowly to the solution of the alkylating agent. This ensures the electrophile is always in excess relative to the enolate, minimizing the chance of a second deprotonation/alkylation sequence.
-
Use a Bulky Base: A sterically hindered base like LDA is less likely to deprotonate the more sterically crowded α-position of the mono-alkylated product.[4]
Q4: During workup, I'm isolating a carboxylic acid instead of my target ester. What's causing this and how do I prevent it?
A4: Avoiding Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under both strongly acidic and basic conditions, particularly when heated.[1][8] A vigorous aqueous workup can easily cleave the ester, yielding the corresponding carboxylic acid and reducing the yield of your desired product. β-keto esters can be particularly sensitive to these conditions.[9][10]
Recommended Workup Protocol:
-
Quench Carefully: At the end of the reaction, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature (0 °C). This is a mildly acidic solution that will neutralize the remaining base without being harsh enough to promote significant hydrolysis.
-
Avoid Strong Acids/Bases: Do not use solutions like 1M HCl or 1M NaOH for quenching or extraction unless you have confirmed your product is stable to these conditions.
-
Minimize Contact Time: Perform extractions quickly and move directly to the drying step (e.g., with anhydrous MgSO₄ or Na₂SO₄).
-
Anhydrous Conditions: If possible, consider a non-aqueous workup. This can involve filtering out salts (like LiI) and then removing the solvent under reduced pressure.
Troubleshooting Summary Table
| Problem Observed | Probable Cause | Primary Solution | Secondary Actions |
| Low Yield / High SM | Incomplete enolate formation | Use a stronger base (LDA, NaH) | Ensure anhydrous conditions; check reagent purity |
| Enol Ether Byproduct | O-Alkylation | Use a non-polar solvent (THF, ether) | Use Li-based base (LDA); use ethyl iodide as electrophile |
| High MW Byproduct | Dialkylation | Use strict 1.0 equivalent of base/Et-I | Slow addition of enolate to electrophile |
| Carboxylic Acid in Product | Ester Hydrolysis | Quench with sat. aq. NH₄Cl at 0 °C | Avoid strong acid/base in workup; minimize water contact |
Experimental Protocols
Protocol 1: Optimized Synthesis via C-Alkylation
This protocol is designed to maximize C-alkylation and minimize side reactions.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to form LDA in situ. Stir for 30 minutes.
-
Enolate Formation: Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.05 eq) dropwise to the enolate solution, maintaining the temperature at -78 °C. After addition, allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via fractional distillation or flash column chromatography (e.g., hexane/ethyl acetate gradient).
General Troubleshooting Workflow
References
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Fiveable. Alkylation of enolates | Organic Chemistry II Class Notes.
- Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(5), 206-220.
- AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.
- PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation.
- Ford, L., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(43), 26658-26679.
- ChemistryViews. (2012). C- or O-Alkylation?.
- ResearchGate. (2018). Overview of assays for hydrolysis of β-keto esters.
- Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones.
- Chemistry Steps. How to Alkylate a Ketone.
- Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.
- JoVE. (2025). Video: α-Alkylation of Ketones via Enolate Ions.
- Wikipedia. Hydroxylamine.
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
- Google Patents. US2826537A - Method for purification of ketones.
Sources
- 1. aklectures.com [aklectures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 5. fiveable.me [fiveable.me]
- 6. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Technical Support Center: Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
Welcome to the technical support resource for Ethyl 1-ethyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The unique structure of this compound—specifically, the presence of a quaternary carbon at the C-1 position (alpha to both the ester and the ring)—governs its reactivity and stability profile. Unlike its precursor, ethyl 4-oxocyclohexanecarboxylate, it lacks an acidic α-proton, which fundamentally alters its behavior, particularly in the presence of acids and bases. This guide will address the most common issues stemming from this structure.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized or received a batch of this compound. How can I verify its identity and purity?
A: Verifying the successful dialkylation at the C-1 position is critical, as contamination with the mono-alkylated starting material, ethyl 4-oxocyclohexanecarboxylate, is a common issue. The starting material possesses an acidic α-proton, making it highly reactive to bases and a potential source of significant side products.
-
Primary Method (¹H NMR): The most definitive method is proton NMR spectroscopy. In a pure sample of this compound, you should not see a proton signal for the C-1 hydrogen. This proton in the starting material typically appears as a multiplet around 2.5-3.0 ppm. Its absence is a strong indicator of successful dialkylation.
-
Secondary Method (TLC): Thin-layer chromatography can be used to check for baseline impurities. The dialkylated product should have a different Rf value than the starting material. Co-spotting with a sample of the starting material is recommended for definitive identification.
-
Tertiary Method (Mass Spectrometry): Confirms the molecular weight of the product.
Q2: What are the ideal storage conditions for this compound?
A: Like most esters, particularly those with ketone functionalities, the compound should be stored to minimize hydrolysis and degradation.
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow oxidation or reaction with atmospheric moisture.
-
Container: Use a tightly sealed, dry glass container.
Q3: Is this compound susceptible to decarboxylation?
A: No, not under typical conditions. The classic decarboxylation mechanism for β-keto acids (formed after hydrolysis of the ester) requires the presence of an α-proton to form a cyclic enol intermediate.[1] Since the C-1 carbon is quaternary, this pathway is blocked. Significant degradation via decarboxylation would only occur under extremely harsh, high-temperature conditions that are not typical for most synthetic applications.
Q4: My reaction mixture is turning acidic, and I'm isolating a new, more polar compound. What is happening?
A: This is a classic symptom of ester hydrolysis, the most common stability issue for this compound. The ester is reacting with trace water in your solvent or reagents to form the corresponding carboxylic acid. See Troubleshooting Guide 1 for a detailed explanation and solution.
Troubleshooting Guides
Problem 1: Spontaneous Formation of Carboxylic Acid (Ester Hydrolysis)
You observe the formation of 1-ethyl-4-oxocyclohexanecarboxylic acid as a significant byproduct during a reaction or aqueous workup, confirmed by IR (broad O-H stretch ~3000 cm⁻¹) or extraction into a basic aqueous layer.
-
Root Cause Analysis: The ester functional group is susceptible to cleavage by water, a reaction that is catalyzed by both acid and base.[2] Even neutral conditions can lead to slow hydrolysis, but the process is significantly accelerated by acidic or basic reagents or catalysts. For α,α-disubstituted esters, this process can be sterically hindered but remains a primary degradation pathway.[3]
-
Proposed Mechanism: Base-Catalyzed Hydrolysis (Saponification)
-
A nucleophile (e.g., hydroxide) attacks the electrophilic carbonyl carbon of the ester.
-
A tetrahedral intermediate is formed.
-
The intermediate collapses, expelling the ethoxide leaving group.
-
An acid-base reaction occurs where the ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.
-
Acidic workup is required to protonate the carboxylate salt and isolate the carboxylic acid.
-
-
Preventative Measures & Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run reactions under an inert atmosphere.
-
Choice of Base: If your reaction requires a base, avoid aqueous bases like NaOH or KOH. Opt for non-nucleophilic, anhydrous bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.
-
Workup Strategy: When performing an aqueous workup, minimize the contact time, especially if the solution is strongly acidic or basic. Use cold water or brine and quickly extract the product into an organic solvent.
-
Problem 2: Ring-Opening and Cleavage Under Strongly Basic Conditions
When treating the compound with a strong base (e.g., NaOEt in ethanol at reflux), you observe a loss of starting material and the formation of linear, ring-opened byproducts instead of the expected reaction.
-
Root Cause Analysis: This issue is likely due to a Retro-Dieckmann Condensation . The Dieckmann condensation is an intramolecular Claisen condensation that forms cyclic β-keto esters.[2] The reverse reaction can occur under forcing basic conditions, leading to the cleavage of the C1-C2 bond and ring opening.
-
Proposed Mechanism: Retro-Dieckmann Condensation
-
A strong, nucleophilic base (like ethoxide) attacks the ketone carbonyl at C4. This is generally unfavorable but can occur. A more likely initiation is the attack on the ester carbonyl.
-
The key step is the cleavage of the C1-C2 bond, which is facilitated by the stability of the resulting carbanion (enolate) at C2.
-
The reaction results in a linear diester product.
-
-
Preventative Measures & Solutions:
-
Use Non-Nucleophilic Bases: Employ sterically hindered bases like LDA or LHMDS. These bases are strong enough to perform deprotonations at other sites if needed but are too bulky to act as effective nucleophiles, thus disfavoring the initial attack that leads to the retro reaction.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., -78 °C to 0 °C). The activation energy for the retro-Dieckmann reaction is generally high, and cooling will suppress it significantly.
-
Control Stoichiometry: Use the minimum required amount of base. An excess of a strong base can promote side reactions.
-
Data & Protocols
Table 1: Stability and Reactivity Summary
| Condition/Reagent | Potential Issue | Recommended Action |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Acid-Catalyzed Hydrolysis | Use non-aqueous acid sources if possible. Minimize contact time during workup. |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Base-Catalyzed Hydrolysis | Use anhydrous, non-nucleophilic bases (NaH, LDA, KHMDS). Ensure dry solvents. |
| Strong Nucleophilic Base (e.g., NaOEt) | Retro-Dieckmann Condensation | Use a non-nucleophilic, sterically hindered base (e.g., LDA). Run at low temperatures. |
| Heat (>150 °C) | Potential for slow decomposition | Use the lowest effective temperature for reactions. |
| Water/Moisture | Hydrolysis | Store under inert gas. Use anhydrous solvents and reagents. |
Protocol: Synthesis of this compound
This protocol describes the alkylation of ethyl 4-oxocyclohexanecarboxylate. The key to success is ensuring the complete formation of the initial enolate before adding the alkylating agent to prevent side reactions.[4]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Iodide (EtI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with dry hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.
-
Enolate Formation: Add anhydrous THF to the flask, and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel. (CAUTION: Hydrogen gas is evolved).
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Visualized Stability Pathways & Workflows
Diagram 1: Key Degradation Pathways
Caption: Workflow for the synthesis and purification of the title compound.
References
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(6), 185-201.
- JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.
- O'Brien, P. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19, 6445-6457.
- YouTube. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained.
Sources
Technical Support Center: Stereoselective Reactions of Ethyl 1-Ethyl-4-oxocyclohexanecarboxylate
Welcome to the technical support center for improving stereoselectivity in reactions involving ethyl 1-ethyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to control the stereochemical outcomes of their experiments. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
Foundational Concepts & Troubleshooting
Q1: What are the fundamental principles governing the stereoselectivity of reducing the ketone in this compound?
A1: The stereochemical outcome of the reduction of the C4-ketone to a hydroxyl group is primarily dictated by the conformational preference of the cyclohexane ring and the trajectory of the nucleophilic attack (e.g., by a hydride ion).
-
Conformational Analysis: The starting material, a 1,4-disubstituted cyclohexane, exists predominantly in a chair conformation. The bulky quaternary substituent at the C1 position (bearing both an ethyl and an ethyl ester group) has a strong preference for the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[1] This effectively "locks" the conformation of the ring, presenting two distinct faces of the C4-carbonyl for attack.
-
Attack Trajectories: A nucleophile (hydride) can attack the carbonyl carbon from two directions:
-
Axial Attack: The nucleophile approaches from the top or bottom face, parallel to the axial C-H bonds. This path is often sterically less hindered for small nucleophiles and leads to the formation of an equatorial alcohol .
-
Equatorial Attack: The nucleophile approaches from the side, along the plane of the ring. This path is generally favored by bulky nucleophiles that cannot easily access the axial face. This leads to the formation of an axial alcohol .
-
The final diastereomeric ratio (cis vs. trans) is a result of the competition between these two pathways, which is influenced by steric hindrance, torsional strain, and electronic effects during the formation of the transition state.[2][3]
Q2: My ketone reduction is yielding a nearly 1:1 mixture of diastereomers. How can I significantly improve the selectivity?
A2: A poor diastereomeric ratio indicates that the energy difference between the axial and equatorial attack transition states is minimal under your current reaction conditions. The most effective way to enhance selectivity is to choose a reducing agent that dramatically favors one pathway over the other based on steric bulk.[4]
-
For the Equatorial Alcohol (cis product): Use small, unhindered hydride reagents. These reagents preferentially attack from the more open axial face.
-
For the Axial Alcohol (trans product): Use large, sterically demanding hydride reagents. Their bulk prevents an axial approach, forcing them to attack from the equatorial face.[5]
The table below summarizes the expected outcomes with common reagents.
| Reducing Agent | Primary Attack Trajectory | Major Product | Expected Diastereomer |
| Sodium Borohydride (NaBH₄) | Axial | Equatorial Alcohol | cis |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | Equatorial Alcohol | cis |
| L-Selectride® (LiB(sec-Bu)₃H) | Equatorial | Axial Alcohol | trans |
| K-Selectride® (KB(sec-Bu)₃H) | Equatorial | Axial Alcohol | trans |
Protocols for Selective Synthesis
Q3: What is a reliable protocol for selectively synthesizing the cis-4-hydroxy-1-ethyl-4-oxocyclohexanecarboxylate?
A3: To obtain the cis diastereomer (equatorial alcohol), you need to employ a small hydride reagent that favors axial attack. Sodium borohydride in methanol is a cost-effective and reliable choice.
Protocol 1: Diastereoselective Reduction with Sodium Borohydride
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. Lowering the temperature generally enhances stereoselectivity by making the reaction more sensitive to small differences in activation energies.[6]
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Monitor the reaction for gas evolution (H₂).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone (to consume excess NaBH₄), followed by saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of MeOH).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via flash column chromatography to isolate the cis-alcohol.
Q4: How can I pivot my synthesis to favor the trans-4-hydroxy diastereomer?
A4: To generate the trans diastereomer (axial alcohol), you must force an equatorial attack using a sterically hindered reducing agent. L-Selectride® is the reagent of choice for this transformation.[5]
Protocol 2: Diastereoselective Reduction with L-Selectride®
NOTE: L-Selectride® is pyrophoric and moisture-sensitive. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical for maximizing selectivity.
-
Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes. The solution should be stirred vigorously.
-
Reaction Monitoring: Keep the reaction at -78 °C and monitor by TLC. These reactions are often complete within 1-3 hours.
-
Quenching: Quench the reaction at -78 °C by the very slow, dropwise addition of water, followed by 3M aqueous sodium hydroxide (NaOH) and finally 30% hydrogen peroxide (H₂O₂). Caution: This quench can be exothermic.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography to isolate the desired trans-alcohol.
Q5: My stereoselectivity is inconsistent between batches. What factors should I investigate?
A5: Inconsistent results are a common frustration. A systematic approach to troubleshooting is key. The following workflow can help you diagnose the issue.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of Cyclohexanone Carboxylate Derivatives
A Critical Note on Compound Specificity:
This guide primarily addresses the handling, storage, and troubleshooting for ethyl 4-oxocyclohexanecarboxylate (CAS No. 17159-79-4). Publicly available, detailed technical and safety information specifically for ethyl 1-ethyl-4-oxocyclohexanecarboxylate (CAS No. 59032-71-2) is extremely limited.
The presence of an ethyl group at the C1 position (alpha to the ester) in this compound fundamentally alters its chemical properties compared to the unsubstituted analog.[1] For instance, it lacks an acidic alpha-proton at the C1 position, which will significantly change its reactivity in base-catalyzed reactions. Therefore, while the general principles for handling a combustible liquid irritant may be similar, the specific reactivity, stability, and potential side reactions will differ. Users must exercise extreme caution and should not directly extrapolate the troubleshooting and reaction-specific guidance in this document to this compound without conducting a thorough, independent risk and chemistry assessment.
This resource is intended to provide a framework for safe and effective use of the well-documented compound, ethyl 4-oxocyclohexanecarboxylate, which may serve as a foundational reference for working with related structures.
Frequently Asked Questions (FAQs) for Ethyl 4-Oxocyclohexanecarboxylate
Q1: What are the primary hazards associated with handling ethyl 4-oxocyclohexanecarboxylate?
A1: Ethyl 4-oxocyclohexanecarboxylate is classified as an irritant.[2] It can cause skin, eye, and respiratory tract irritation.[2][3][4] Prolonged or repeated exposure may lead to mild sensitization, and inhalation of vapors can cause dizziness or headaches.[5] It is also a combustible liquid with a flash point of 110 °C (230 °F).[6]
Q2: What are the recommended storage conditions for ethyl 4-oxocyclohexanecarboxylate to ensure its stability?
A2: To ensure stability, the compound should be stored in a cool, dry, and well-ventilated place.[2][5][7] The container should be kept tightly closed to prevent moisture ingress and potential degradation.[2][5][7] It is chemically stable under recommended storage conditions.[7]
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: Appropriate PPE includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7] If handling large quantities or in a poorly ventilated area, respiratory protection with a suitable cartridge (e.g., type ABEK) may be necessary to avoid inhaling vapors.[6][7] An eyewash station and safety shower should be readily accessible.[2]
Q4: What materials are incompatible with ethyl 4-oxocyclohexanecarboxylate?
A4: The primary incompatibility is with strong oxidizing agents.[4][7] Contact with these materials can lead to vigorous reactions. It is also advisable to keep it away from excessive heat and sources of ignition due to its combustible nature.[5]
Q5: How should spills of ethyl 4-oxocyclohexanecarboxylate be handled?
A5: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[2] Once absorbed, place the material in a suitable, closed container for disposal.[2][4] Ensure the area is well-ventilated.[2] For larger spills, follow emergency procedures and use appropriate PPE.[7] Avoid allowing the spill to enter drains or waterways.[2]
Troubleshooting Guide for Experiments with Ethyl 4-Oxocyclohexanecarboxylate
This troubleshooting guide focuses on common issues encountered during reactions where ethyl 4-oxocyclohexanecarboxylate is used as a starting material or intermediate.
Problem 1: Low or No Yield in Base-Catalyzed Alkylation/Condensation Reactions
-
Possible Cause 1: Inappropriate Base Selection. The acidity of the alpha-protons (pKa) dictates the required base strength. Using a base that is too weak (e.g., triethylamine) may not sufficiently deprotonate the carbon alpha to the ester, leading to no reaction.
-
Solution: For complete deprotonation, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is typically required. The choice of base can also influence the regioselectivity of enolate formation.
-
-
Possible Cause 2: Presence of Water. Trace amounts of water can quench the strong base or the enolate intermediate, halting the reaction.
-
Solution: Ensure all glassware is thoroughly dried (oven or flame-dried under vacuum/inert gas). Use anhydrous solvents, and handle hygroscopic bases (like NaH) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Poor Quality of Starting Material. The starting ester may have degraded or contain impurities that interfere with the reaction.
-
Solution: Check the purity of the ethyl 4-oxocyclohexanecarboxylate using techniques like GC or NMR. If necessary, purify the starting material by distillation under reduced pressure.[8]
-
Problem 2: Formation of Multiple Products or Unexpected Side Products
-
Possible Cause 1: Dialkylation. In alkylation reactions, the mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent, leading to a di-alkylated side product.
-
Solution: This can be minimized by using a slight excess of the starting ester relative to the base and alkylating agent. Adding the alkylating agent slowly at a low temperature can also favor mono-alkylation.
-
-
Possible Cause 2: O- vs. C-Alkylation. Enolates are ambident nucleophiles and can react at either the carbon or oxygen atom. The outcome is influenced by the solvent, counter-ion, and electrophile.
-
Solution: C-alkylation is generally favored in polar aprotic solvents (e.g., THF, DMF). O-alkylation can become more significant with "harder" electrophiles.
-
-
Possible Cause 3: Self-Condensation (e.g., Claisen-type reactions). Under basic conditions, the enolate can react with the ketone or ester of another molecule of the starting material.
-
Solution: Maintain a low reaction temperature and add the base to the ester solution slowly to keep the instantaneous concentration of the enolate low.
-
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of Ethyl 4-Oxocyclohexanecarboxylate
-
Preparation: Work within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible. Don the required PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Inert Atmosphere (if required for reaction): If the subsequent reaction is moisture-sensitive, prepare a Schlenk line or glove box. Ensure the receiving flask is dry and under an inert atmosphere.
-
Dispensing: The compound is a liquid at room temperature.[5][8] Use a clean, dry syringe or a glass pipette with a compatible bulb to transfer the required volume. For precise amounts, calculate the mass based on its density (approx. 1.068 g/mL at 25°C) and weigh it.[8]
-
Container Sealing: After dispensing, tightly close the container cap.[2][5] It is good practice to apply paraffin film around the cap for long-term storage to prevent moisture ingress.
-
Cleanup: Clean any contaminated surfaces immediately. Dispose of any contaminated pipette tips or wipes in a designated solid chemical waste container.
Data Presentation
Table 1: Physical and Chemical Properties of Ethyl 4-Oxocyclohexanecarboxylate
| Property | Value | Source(s) |
| CAS Number | 17159-79-4 | [4][7] |
| Molecular Formula | C₉H₁₄O₃ | [3][5] |
| Molecular Weight | 170.21 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid | [5][8] |
| Density | 1.068 g/mL at 25 °C | [7][8] |
| Boiling Point | 150-152 °C at 40 mmHg (53 hPa) | [7][8] |
| Flash Point | 110 °C (230 °F) - Closed Cup | [6][7] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol. | [5][9] |
Visualizations
Below is a generalized workflow for troubleshooting a common synthetic transformation involving a beta-keto ester like ethyl 4-oxocyclohexanecarboxylate.
Caption: Troubleshooting workflow for low yield reactions.
References
- National Center for Biotechnology Information. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-oxocyclohexanecarboxylate.
- Cole-Parmer. (n.d.).
- LookChem. (n.d.).
Sources
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- 3. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Page loading... [guidechem.com]
- 6. Ethyl 4-oxocyclohexanecarboxylate 97 17159-79-4 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Monitoring the Synthesis of Ethyl 1-Ethyl-4-oxocyclohexanecarboxylate by TLC
Welcome to the technical support center for monitoring the synthesis of ethyl 1-ethyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing Thin-Layer Chromatography (TLC) for this specific application. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and interpret your results with confidence.
The synthesis of the target molecule, a substituted β-keto ester, is often achieved via a Dieckmann condensation of a linear diester.[1][2][3] This intramolecular reaction is a powerful tool for forming five- and six-membered rings.[2][3] Accurate monitoring of this transformation is critical to determine reaction completion, identify potential side products, and optimize reaction conditions. TLC is an indispensable technique for this purpose—it's rapid, requires minimal sample, and provides a clear visual representation of the reaction's progress.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this reaction?
A: At its core, TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on the TLC plate) and a mobile phase (the solvent system). In the context of this synthesis, the starting material (a linear diester, e.g., diethyl 4-ethylheptanedioate) and the product (this compound) have different polarities. The product, being a cyclic β-keto ester, is generally more compact and often has a different polarity than the more flexible, linear starting material. This difference in polarity causes them to travel up the TLC plate at different rates, resulting in distinct spots and allowing for clear visualization of the reaction's progression.[4]
Q2: How do I choose an appropriate solvent system for my TLC analysis?
A: Selecting the right solvent system, or eluent, is crucial for good separation. The goal is to find a solvent or solvent mixture that moves the compounds of interest to the middle third of the plate, ideally with a retention factor (Rf) between 0.2 and 0.7.[5] A common starting point for compounds of moderate polarity, like β-keto esters, is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[5]
A systematic approach is to start with a relatively nonpolar system (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of the polar solvent until good separation is achieved. For β-keto esters, a 10-50% ethyl acetate/hexane mixture is often a good starting range.[6]
Q3: What are the expected appearances of the starting material and product on the TLC plate?
A: Generally, the starting linear diester is less polar than the resulting cyclic β-keto ester product. This means the starting material will travel further up the TLC plate, resulting in a higher Rf value. The product spot will appear lower on the plate (lower Rf value). As the reaction proceeds, you should observe the spot corresponding to the starting material diminish in intensity while the product spot grows stronger.
Q4: How do I visualize the spots on the TLC plate?
A: Since the starting material and product are likely colorless, a visualization method is required.[4] The most common non-destructive method is using a UV lamp (254 nm), as the ester and ketone functional groups may quench the fluorescence of the indicator in the TLC plate, appearing as dark spots.[7][8]
For more definitive visualization, chemical stains are used.[9] For this particular reaction, several stains are effective:
-
p-Anisaldehyde Stain: This is an excellent multi-purpose stain that reacts with many functional groups, often producing distinct colors. It is particularly sensitive to nucleophilic groups and can be very effective for visualizing ketones and esters.[7]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized. While the product itself may not be strongly reactive, impurities or side products with double bonds or other oxidizable groups will show up as yellow-brown spots on a purple background.[8]
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method. Iodine has an affinity for many organic compounds, causing them to appear as brown spots.[7][10] This method is generally non-destructive, and the spots will fade over time.[11]
Experimental Protocols
Protocol 1: Standard TLC Monitoring Procedure
-
Plate Preparation: With a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[4] Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Sample Preparation: If not already in solution, dissolve a small amount (~1 mg) of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a ~1% solution.[12]
-
Spotting: Use a capillary tube to spot a small amount of the prepared starting material solution in the "SM" lane. In the "Rxn" lane, spot a small amount of your reaction mixture. In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.[13]
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the origin line.[14] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[4]
-
Visualization: Dry the plate and visualize the spots using a UV lamp and/or an appropriate chemical stain as described in Q4.
Diagram of TLC Monitoring Workflow
Caption: Standard workflow for TLC reaction monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible. | - Sample is too dilute. - Compound is not UV-active and the wrong stain was used. - The solvent level in the chamber was above the origin. - The compound is volatile and evaporated. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14][15] - Try a different visualization technique (e.g., iodine, p-anisaldehyde stain).[7][12] - Ensure the initial solvent level is below the spotting line.[14] - If volatility is suspected, minimize drying time before development. |
| Spots are streaking or appear as a smear. | - The sample is too concentrated (overloaded). - The compound is highly polar or acidic/basic. - The compound is decomposing on the silica gel plate. | - Dilute the sample and re-run the TLC.[12][14] - For acidic/basic compounds, add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent (0.1-2%).[15] - If decomposition is suspected, consider using alumina plates or running a 2D TLC to confirm instability.[13] |
| Starting material and product spots have very similar Rf values. | - The chosen solvent system does not provide adequate separation. | - Systematically vary the polarity of the eluent. Try a completely different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate).[13] - A co-spot is essential here to see if you have one elongated spot or two very close spots.[13] |
| The reaction mixture lane shows a large smear from the baseline. | - The reaction was conducted in a high-boiling point solvent (e.g., DMF, DMSO). | - After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[13] |
| Unexpected spots appear on the TLC. | - The presence of impurities in the starting material. - Formation of side products during the reaction. - Contamination from handling the plate. | - Always run a reference spot of your starting material. - Consider potential side reactions (e.g., intermolecular Claisen condensation). Adjust reaction conditions if necessary. - Handle TLC plates by the edges to avoid transferring oils from your skin.[14] |
Reaction Pathway: Dieckmann Condensation
The synthesis of this compound typically proceeds via an intramolecular Dieckmann condensation. This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[3][16]
Caption: Simplified mechanism of Dieckmann Condensation.
References
- University of Rochester, Department of Chemistry.
- University of Colorado Boulder, Department of Chemistry.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- TLC Visualization Solutions. p-Anisaldehyde Stain. [Link]
- Organic Chemistry Portal.
- Bitesize Bio.
- OpenStax. 23.
- Cambridge University Press. Dieckmann Reaction. [Link]
- ResearchGate.
- YouTube.
- Chemistry LibreTexts. 23.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- Reddit.
- Chemistry LibreTexts. 7.
- PubChem.
- National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
- Chemistry LibreTexts. 2.
- Chemwish. Cas No.
- Scribd.
- LookChem.
- PubMed Central. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
- Home Sunshine Pharma.
- Wikipedia.
- SynArchive.
- Master Organic Chemistry.
- Chemistry LibreTexts.
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- 15. silicycle.com [silicycle.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate
Welcome to the technical support center for the synthesis of ethyl 1-ethyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a special focus on troubleshooting common issues and leveraging modern, alternative solvent systems. Our goal is to provide you with the causal insights and validated protocols necessary for achieving high yields and purity in your experiments.
The synthesis of the target molecule typically involves two key stages: the formation of a cyclic β-keto ester, ethyl 4-oxocyclohexanecarboxylate, via a Dieckmann condensation, followed by its alkylation. This guide addresses challenges in both stages, with an emphasis on moving away from traditional, often hazardous, solvents like benzene or toluene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing the ethyl 4-oxocyclohexanecarboxylate backbone?
The core of the synthesis is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1][2] This base-catalyzed reaction works well for forming stable 5- and 6-membered rings.[3][4][5] The primary challenge lies in favoring this intramolecular cyclization of the starting diester (e.g., diethyl 3-ethyladipate or a related precursor) over competing side reactions, such as intermolecular condensation, which leads to polymer formation and reduced yields.[6]
Q2: Why are traditional solvents like toluene or ethanol not always ideal for the Dieckmann condensation?
While common, traditional solvents have drawbacks. Non-polar aprotic solvents like toluene can lead to the formation of viscous suspensions that are difficult to stir on an industrial scale, resulting in low space-time yields.[7] Protic solvents like ethanol, when used with a corresponding alkoxide base (e.g., sodium ethoxide), can be effective but require careful management to drive the reaction equilibrium forward.[8] Furthermore, there is a significant push towards "green chemistry" to reduce reliance on volatile and potentially hazardous organic solvents.
Q3: What are the most promising alternative solvents or conditions for this synthesis?
Based on current research, two highly effective alternative approaches are:
-
Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) has been shown to significantly increase both the rate and yield of the Dieckmann cyclization compared to traditional methods using toluene.[6][9] The high polarity of DMSO helps to stabilize the enolate intermediate, accelerating the desired intramolecular reaction.[9]
-
Solvent-Free Conditions: Performing the reaction without any solvent, particularly using a strong, sterically hindered base like potassium tert-butoxide, is a highly efficient and environmentally friendly option.[10][11] This method can produce high yields in a short amount of time, with the product being isolated directly via distillation.[11]
Q4: What are Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs), and can they be used here?
Ionic liquids (ILs) are salts that are liquid at low temperatures (<100°C) and are considered green solvents due to their negligible vapor pressure and high thermal stability.[12][13][14] Deep Eutectic Solvents (DESs) are mixtures of compounds that form a liquid with a much lower melting point than the individual components.[15] While both have shown great promise in various organic syntheses, including other types of condensation reactions,[12][16] specific, high-yield examples for the Dieckmann condensation of adipate esters are not yet widely documented in the literature. They represent an exciting area for future process development but may require significant optimization for this specific application.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Consistently low yield of the cyclic β-keto ester with recovery of starting material.
Q: My Dieckmann condensation is not going to completion, and I'm recovering a significant amount of the starting diester. What's going wrong?
A: This issue typically points to an unfavorable reaction equilibrium or insufficient reactivity. The Dieckmann condensation is a reversible reaction.[8]
-
Causality: The final, irreversible step that drives the reaction to completion is the deprotonation of the newly formed β-keto ester by the alkoxide base.[1] The product is significantly more acidic (pKa ≈ 11) than the alcohol conjugate acid of the base (pKa ≈ 16-18).[1] If the reaction stalls, it could be due to several factors:
-
Insufficient Base: Ensure at least one full equivalent of a strong base is used.
-
Base/Solvent System: The choice of base and solvent is critical. In non-polar solvents like toluene, the reaction may be slow.[10]
-
Equilibrium: If using an alkoxide in its corresponding alcohol (e.g., NaOEt in EtOH), the alcohol byproduct of the condensation can push the equilibrium back to the starting materials.
-
-
Troubleshooting & Solutions:
-
Switch to a Stronger, Non-Nucleophilic Base System: Use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene.[3][10] These bases irreversibly deprotonate the starting ester and do not introduce a competing alcohol.
-
Adopt a High-Performance Solvent: Switch from toluene to DMSO. Comparative studies show that reaction rates and yields are consistently higher in DMSO, which better solvates the key enolate intermediate.[6][9]
-
Consider Solvent-Free Conditions: As detailed in the protocol below, reacting the diester directly with powdered potassium tert-butoxide can be extremely effective, offering yields up to 82% in minutes.[10]
-
Problem 2: Significant formation of polymeric or dimeric side products.
Q: My main product is a viscous, uncharacterizable material, likely from intermolecular condensation. How do I favor the desired intramolecular cyclization?
A: The formation of linear polymers or dimers is a classic competing reaction when two reactive sites on the same molecule are intended to react with each other.
-
Causality: This side reaction is concentration-dependent. At high concentrations, the reactive enolate of one molecule is more likely to encounter and react with the ester group of a different molecule before it has a chance to cyclize.
-
Troubleshooting & Solutions:
-
High-Dilution Principle: The most effective strategy is to perform the reaction under high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular pathway. A common technique is to use a syringe pump to add the diester substrate slowly over several hours to a refluxing solution of the base in the solvent.
-
Optimize Base/Solvent: As mentioned previously, a DMSO-based system can accelerate the intramolecular reaction, which may help it outcompete the intermolecular pathway.[6]
-
Problem 3: Product contains hydrolyzed starting material or the carboxylic acid form of the product.
Q: I'm isolating the diacid or monoacid of my starting material instead of the desired β-keto ester. What is causing this hydrolysis?
A: This is a clear indication of water contamination in your reaction. Esters are highly susceptible to base-mediated hydrolysis (saponification).
-
Causality: Any moisture present in the solvents, reagents, or glassware will react with the strong base to form hydroxide ions, which will readily attack the ester carbonyls, leading to irreversible hydrolysis.
-
Troubleshooting & Solutions:
-
Rigorous Anhydrous Technique:
-
Glassware: Oven-dry all glassware (≥120°C) for several hours and cool under a stream of dry nitrogen or argon, or in a desiccator.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Toluene and THF can be distilled from sodium/benzophenone.
-
Reagents: Ensure the starting diester is dry. Use high-purity, freshly opened bases. Sodium hydride should be washed with dry hexanes to remove mineral oil if necessary.
-
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Problem 4: Difficulty with the final alkylation step to add the 1-ethyl group.
Q: I have successfully made ethyl 4-oxocyclohexanecarboxylate, but the subsequent C-alkylation with an ethyl halide is giving low yield or multiple products.
A: Alkylation of β-keto esters can be complicated by O-alkylation vs. C-alkylation and potential dialkylation.
-
Causality: The enolate of the β-keto ester is an ambident nucleophile, meaning it can react at the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, side product). The outcome is influenced by the base, solvent, and counter-ion. Polar aprotic solvents generally favor C-alkylation.
-
Troubleshooting & Solutions:
-
Choice of Base and Solvent: Deprotonate the β-keto ester with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like THF or DMF. This ensures complete formation of the enolate.
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base and the ethylating agent (e.g., ethyl iodide or ethyl bromide) to drive the reaction to completion and minimize recovery of the starting keto ester.
-
Temperature Control: Add the alkylating agent at a low temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature. This can help control the reaction rate and improve selectivity.
-
Visualizing the Process
Dieckmann Condensation Mechanism
The mechanism involves base-mediated enolate formation, intramolecular nucleophilic attack to form a cyclic intermediate, and subsequent elimination of an alkoxide.
Caption: Mechanism of the base-catalyzed Dieckmann condensation.
Troubleshooting Workflow
A logical flow to diagnose and solve common synthesis issues.
Caption: Systematic workflow for troubleshooting the Dieckmann condensation.
Data Summary: Comparison of Reaction Conditions
The choice of base and solvent dramatically impacts the efficiency of the Dieckmann condensation. The following table summarizes reported yields for the cyclization of diethyl adipate, a common model substrate.
| Base | Solvent | Conditions | Yield (%) | Reference(s) |
| Potassium tert-butoxide | Toluene | Reflux, 3h | 98 | [10] |
| Potassium tert-butoxide | None (Solvent-Free) | Room Temp, 10 min | 82 | [10][11] |
| Sodium Hydride | Toluene | Reflux | 72 | [10] |
| Sodium Ethoxide | Toluene | Reflux, 3h | 58 | [10] |
| Dimsyl Ion in DMSO | DMSO | - | >75* | [6][9] |
*Qualitatively reported as significantly higher yield and faster rate than Na/Toluene.
Recommended Protocol: Solvent-Free Dieckmann Condensation
This protocol is based on literature reports demonstrating a highly efficient, rapid, and environmentally friendly method for synthesizing the cyclic β-keto ester intermediate.[10][11]
Objective: To synthesize ethyl 2-oxocyclopentanecarboxylate from diethyl adipate using solvent-free conditions. (Note: This serves as a model for the synthesis of the 6-membered ring from the corresponding pimelate ester).
Materials:
-
Diethyl adipate
-
Potassium tert-butoxide (t-BuOK), powdered
-
Mortar and pestle (for lab scale) or high-torque mechanical stirrer
-
Round-bottom flask
-
Vacuum distillation apparatus
-
Desiccator
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and cooled in a desiccator. Potassium tert-butoxide is hygroscopic; handle it quickly in a dry environment.
-
Reaction Setup (Mortar Method): In a dry mortar, add diethyl adipate and powdered potassium tert-butoxide (1.1 equivalents).
-
Reaction: Grind the mixture vigorously with the pestle at room temperature for 10 minutes. The mixture will likely become a thick paste or solid.
-
Maturation: Transfer the reaction mixture to a round-bottom flask and allow it to stand in a desiccator for 60 minutes to ensure the reaction goes to completion.
-
Workup (Acidification): Cool the reaction flask in an ice bath. Cautiously add a cold, dilute aqueous acid (e.g., 1M HCl or saturated aqueous ammonium chloride) to neutralize the excess base and protonate the product enolate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, ethyl 2-oxocyclopentanecarboxylate, can be purified by vacuum distillation to yield the final product.
This solvent-free approach minimizes waste and dramatically reduces reaction time, offering a robust and scalable alternative to traditional methods.[10][11]
References
- gChem Global. (n.d.). Dieckmann Cyclization Comparative Reaction.
- ACS Publications. (2023, April 6). Deep Eutectic Solvents for the Enzymatic Synthesis of Sugar Esters: A Generalizable Strategy? ACS Sustainable Chemistry & Engineering.
- PubMed. (2024, November 18). Harnessing Deep Eutectic Solvents for Regioselective Polar Additions to α, β Unsaturated Ketones and Aldehydes.
- RSC Publishing. (n.d.). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1.
- NROChemistry. (n.d.). Dieckmann Condensation.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- ResearchGate. (n.d.). Ionic Liquids and its Application in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Ionic Liquids.
- Google Patents. (n.d.). US20060079709A1 - Process for preparing cyclic ketones.
- ACS Publications. (2023, April 6). Deep Eutectic Solvents for the Enzymatic Synthesis of Sugar Esters: A Generalizable Strategy?
- Curr Trends Pharm Pharm Chem. (n.d.). Ionic liquids: A green solvent for organic synthesis.
- SciSpace. (n.d.). Applications of Ionic Liquids in Organic Synthesis.
- ACS Publications. (1987, December 19). Phase-Transfer Catalysis.
- PubMed Central (PMC). (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
- Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
- ResearchGate. (n.d.). Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol.
- ResearchGate. (n.d.). Effect of solvent polarity and temperature on product regioselectivity.
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- Google Patents. (n.d.). US3565928A - Process for preparing gamma-substituted beta-keto esters.
- YouTube. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry.
- OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry.
- PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate.
- Wikipedia. (n.d.). Dieckmann condensation.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
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Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 1-ethyl-4-oxocyclohexanecarboxylate, a substituted cyclic β-keto ester, represents a valuable building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). Its structure, featuring a reactive ketone and an ester group on a cyclohexane scaffold with a quaternary carbon center, offers multiple points for chemical modification. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, complete with experimental data and procedural insights to aid in selecting the most suitable route for your laboratory's needs.
Introduction to this compound
The strategic importance of this compound lies in its versatile functionality. The ketone can be targeted for nucleophilic additions, reductions, or reductive aminations, while the ester group can undergo hydrolysis, amidation, or reduction. The ethyl group at the 1-position introduces a specific steric and electronic environment, which can be crucial for the biological activity of the final target molecule. Given its utility, a robust and scalable synthetic route is a critical first step in many multi-step synthetic campaigns.
This guide will compare two primary approaches to the synthesis of this compound:
-
Route A: Alkylation of a Pre-formed Cyclohexanone Ring. This classic and widely applicable method involves the synthesis of a precursor, ethyl 4-oxocyclohexanecarboxylate, followed by the introduction of the ethyl group at the carbon alpha to the ester.
-
Route B: Dieckmann Condensation of an Acyclic Precursor. This approach constructs the cyclohexanone ring from an open-chain diester that already contains the requisite ethyl substituent, offering a convergent and potentially more efficient pathway.
Method 1: Alkylation of Ethyl 4-oxocyclohexanecarboxylate
This two-step approach is a reliable and well-understood method for preparing α-alkylated β-keto esters. The causality behind this strategy is the heightened acidity of the α-proton situated between the two carbonyl groups of the precursor, ethyl 4-oxocyclohexanecarboxylate, facilitating its deprotonation to form a nucleophilic enolate.
Step 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate via Dieckmann Condensation
The precursor, ethyl 4-oxocyclohexanecarboxylate (more accurately named ethyl 2-oxocyclohexanecarboxylate as per IUPAC nomenclature for the product of this specific reaction, though the 4-oxo isomer is also accessible through other routes), is commonly prepared via the Dieckmann condensation of a 1,7-diester, such as diethyl pimelate (diethyl heptanedioate).[1][2][3] This intramolecular Claisen condensation is a powerful tool for the formation of five- and six-membered rings.[3][4]
Experimental Protocol: Dieckmann Condensation
Materials:
-
Diethyl pimelate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
A solution of sodium ethoxide is prepared by carefully adding sodium metal to anhydrous ethanol.
-
Diethyl pimelate is added dropwise to the sodium ethoxide solution in toluene at a controlled temperature.
-
The mixture is heated to reflux for several hours to drive the cyclization.
-
After cooling, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield crude ethyl 2-oxocyclohexanecarboxylate.
-
Purification is typically achieved by vacuum distillation.
Step 2: Ethylation of Ethyl 4-oxocyclohexanecarboxylate
The crucial introduction of the ethyl group at the 1-position is achieved through an alkylation reaction. The β-keto ester is treated with a base to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide in an SN2 reaction.[5][6][7]
Experimental Protocol: Ethylation
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (from Step 1)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl iodide (or ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ethyl 2-oxocyclohexanecarboxylate is dissolved in anhydrous ethanol.
-
A solution of sodium ethoxide in ethanol is added to the β-keto ester solution at room temperature to form the sodium enolate.
-
Ethyl iodide is added, and the reaction mixture is heated to reflux for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
After cooling, the mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.[6]
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The final product, ethyl 1-ethyl-2-oxocyclohexanecarboxylate, is purified by vacuum distillation.
Logical Relationship of the Alkylation Route
Sources
- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
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- 5. pharmaxchange.info [pharmaxchange.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Ketoester Reactivity: The Unique Role of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
Introduction: The Ketoester as a Cornerstone of Synthesis
In the landscape of organic synthesis, β-ketoesters are celebrated as remarkably versatile intermediates. Their value stems from the delicate interplay between a ketone and an ester functionality separated by a single methylene group. This arrangement confers a heightened acidity upon the α-protons, enabling the formation of a stabilized enolate that serves as a potent nucleophile in a vast array of carbon-carbon bond-forming reactions.[1][2][3][4] Reactions such as the Dieckmann condensation for ring formation, Michael additions for conjugate C-C bond creation, and the Robinson annulation for building complex polycyclic systems all leverage the unique reactivity of the β-ketoester scaffold.[5][6][7][8][9]
This guide, however, shifts the focus to a different class of molecule: γ-ketoesters with a quaternary α-carbon, exemplified by ethyl 1-ethyl-4-oxocyclohexanecarboxylate . By comparing its synthetic utility against traditional cyclic β-ketoesters like ethyl 2-oxocyclohexanecarboxylate, we aim to illuminate a crucial principle in synthetic design: how subtle changes in molecular architecture lead to fundamentally different reactivity and strategic applications. We will explore not a simple "better or worse" comparison, but rather how these molecules are employed in orthogonal synthetic strategies, supported by mechanistic insights and representative experimental protocols.
The Decisive Factor: Presence vs. Absence of an Acidic α-Proton
The synthetic utility of a ketoester is overwhelmingly dictated by the protons on the carbon positioned between the ketone and the ester—the α-carbon. The absence of such protons on this compound fundamentally alters its chemical personality compared to its β-ketoester cousins.
The Reactivity Profile of a Conventional Cyclic β-Ketoester
A molecule like ethyl 2-oxocyclohexanecarboxylate is a classical Michael donor and a workhorse in enolate chemistry.[10][11] The α-proton is readily abstracted by a base to form a doubly-stabilized enolate, where the negative charge is delocalized over both the ketone and ester carbonyl groups. This stable, soft nucleophile is primed for a range of transformations.
-
Alkylation: The enolate can be efficiently alkylated at the α-carbon in an SN2 reaction with alkyl halides, providing a direct route to substituted cyclic ketones after subsequent hydrolysis and decarboxylation.[1][2][12]
-
Michael Addition: As a quintessential Michael donor, the enolate adds to α,β-unsaturated carbonyl compounds (Michael acceptors) in a 1,4-conjugate fashion, forming a 1,5-dicarbonyl adduct that is a precursor to more complex structures.[7][13][14]
-
Robinson Annulation: This powerful ring-forming sequence begins with a Michael addition, followed by an intramolecular aldol condensation, to construct a new six-membered ring—a strategy central to steroid synthesis.[8][9][15]
The Alternative Strategy of this compound
In stark contrast, this compound lacks an α-proton. The C1 position is fully substituted. This single structural modification renders it inert to the reactions described above. It cannot form a stabilized enolate between the two carbonyl functionalities and therefore cannot act as a nucleophile in alkylation or Michael addition reactions originating from that position.
Its reactivity is instead defined by the two functional groups—the ketone and the ester—acting as independent entities.
-
Ketone-Centric Reactions: The ketone at C4 is available for standard carbonyl chemistry: reduction to an alcohol, reductive amination, Wittig olefination, or nucleophilic addition by organometallics.
-
Ester-Centric Reactions: The ester group can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or undergo transesterification.
-
Scaffold-Based Synthesis: This molecule is not a reactive building block in the same vein as a β-ketoester. Instead, it serves as a rigid six-membered ring scaffold onto which other functionalities are built. A prime example is its use as a starting material in the synthesis of Tranexamic acid, where the initial step involves converting the ketone into a cyanohydrin, a reaction completely independent of the ester's α-position.[16]
Comparative Data Summary
Direct quantitative comparison of yields for the same reaction is not meaningful, as these compounds engage in different types of transformations. The following table summarizes their distinct synthetic roles.
| Feature / Reaction Type | Ethyl 2-oxocyclohexanecarboxylate (β-Ketoester) | This compound (α-Blocked γ-Ketoester) | Rationale |
| Acidic α-Proton | Yes (at C1) | No | The C1 carbon is quaternary, preventing enolate formation between the carbonyls. |
| Primary Role | Nucleophilic Building Block (Michael Donor) | Rigid Synthetic Scaffold | Reactivity is driven by the acidic α-proton vs. the isolated functional groups. |
| Alkylation at Cα | Yes, a primary application.[1][10] | Not possible. | Requires an enolizable α-proton. |
| Michael Addition | Excellent Michael donor.[7][13] | Cannot act as a Michael donor from the α-position. | Requires an enolizable α-proton. |
| Robinson Annulation | Classical substrate for this reaction.[9][17] | Not a suitable substrate. | Annulation relies on an initial Michael addition from the enolate. |
| Decarboxylation | Readily undergoes hydrolysis and decarboxylation to yield a cyclic ketone.[18][19][20] | Hydrolysis yields a stable γ-ketoacid; decarboxylation is not facile. | Facile decarboxylation is characteristic of β-ketoacids, not γ-ketoacids. |
| Primary Reaction Sites | The α-carbon (C1). | The ketone carbonyl (C4) and the ester carbonyl (C1). | The most reactive site dictates the synthetic utility. |
Experimental Protocols: A Tale of Two Strategies
To illustrate the practical differences, we provide two representative experimental protocols. The first demonstrates the classical use of a β-ketoester as a nucleophile, while the second shows a typical scaffold-based transformation of a γ-ketoester.
Protocol 1: Alkylation of Ethyl 2-oxocyclohexanecarboxylate (A Representative β-Ketoester Reaction)
This protocol describes the formation of an enolate and subsequent alkylation at the α-carbon, a reaction impossible for our title compound.
Objective: To synthesize ethyl 1-allyl-2-oxocyclohexanecarboxylate.
Methodology:
-
Enolate Formation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (50 mL) under an argon atmosphere, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) dropwise at 0 °C.
-
Stir the resulting solution at room temperature for 1 hour to ensure complete formation of the sodium enolate.
-
Alkylation: Cool the solution back to 0 °C and add allyl bromide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into cold water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Causality: The choice of sodium ethoxide as a base is crucial; it matches the ester's alcohol portion to prevent transesterification side reactions.[5] The sequential addition of the ketoester and then the alkyl halide ensures that the enolate is pre-formed before the electrophile is introduced, maximizing the desired reaction pathway.
Protocol 2: Cyanohydrin Formation from Ethyl 4-oxocyclohexanecarboxylate (A Scaffold Modification)
This protocol, adapted from a synthetic route towards Tranexamic acid[16], showcases the selective reaction at the ketone moiety, leaving the quaternary ester center untouched. This is representative of the reactivity of this compound.
Objective: To synthesize ethyl 1-cyano-1-hydroxycyclohexane-4-carboxylate.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in ethanol (50 mL).
-
Cyanide Addition: Add a solution of sodium cyanide (1.5 eq) in water (20 mL) to the flask.
-
Acidification: Cool the mixture to 0-5 °C in an ice bath. Slowly add acetic acid (2.0 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Causality: The reaction proceeds via nucleophilic attack of the cyanide ion on the electrophilic ketone carbonyl. The subsequent protonation of the resulting alkoxide by the mild acid (acetic acid) yields the cyanohydrin. This transformation highlights the independent reactivity of the ketone, a characteristic feature of this ketoester class.
Conclusion
The comparison between this compound and traditional cyclic β-ketoesters is not a matter of superior versus inferior reactivity, but one of fundamentally divergent synthetic purpose.
-
β-Ketoesters are chosen for their ability to serve as versatile carbon nucleophiles, enabled by their acidic α-proton. They are the ideal choice for synthetic routes involving alkylation, Michael additions, and annulations to build molecular complexity from the ketoester core.
-
This compound and its analogs are selected as structural scaffolds. The absence of an acidic α-proton directs reactivity towards the independent ketone and ester functionalities. They are ideal starting points when the synthetic plan requires a pre-formed six-membered ring onto which functionality is added through reactions at the existing carbonyl groups.
For the researcher and drug development professional, understanding this distinction is paramount. The choice of ketoester is a strategic decision made at the outset of a synthetic plan, dictating the entire sequence of subsequent reactions. It is a clear illustration of how structure dictates function and, ultimately, synthetic destiny.
References
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- Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annul
- Conjugate Addition of Enol
- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. [Link]
- Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organoc
- Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. [Link]
- Asymmetric synthesis of δ-keto esters via Michael additions of chiral carbene complexes - Chemical Communic
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- Decarboxyl
- Ethyl 4-oxocyclohexanecarboxylate: A Versatile Chemical Intermediate for Synthesis | Manufacturer & Supplier - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and M
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- Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem - NIH. [Link]
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- Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
For researchers and professionals in drug development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate (CAS: 59032-71-2), a substituted β-keto ester often encountered as a building block in complex molecule synthesis.
We will move beyond a simple listing of procedures to explain the scientific rationale behind method selection, anticipate challenges, and establish a self-validating, orthogonal framework for purity assessment. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
The Analytical Imperative: Understanding Potential Impurities
A robust validation strategy begins with understanding the potential impurities that may arise from the synthetic route. This compound is typically synthesized via the α-alkylation of a precursor β-keto ester, ethyl 4-oxocyclohexanecarboxylate, with an ethylating agent (e.g., ethyl iodide or ethyl bromide) in the presence of a base.[4][5][6][7]
This synthetic pathway dictates the primary process-related impurities we must be able to separate and quantify:
-
Starting Material: Unreacted ethyl 4-oxocyclohexanecarboxylate.
-
By-products of Incomplete Reaction: The enolate intermediate.
-
Over-alkylation Products: Introduction of a second ethyl group, potentially at the γ-position.
-
Degradants: Hydrolysis of the ester to the corresponding carboxylic acid (1-ethyl-4-oxocyclohexanecarboxylic acid).
-
Residual Solvents & Reagents: Solvents (e.g., THF, ethanol) and residual base or alkylating agents.
An effective purity validation workflow, therefore, must not only quantify the main component but also demonstrate specificity by resolving it from these known potential impurities.
Caption: Orthogonal workflow for comprehensive purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Primary Workhorse
Expertise & Rationale
For a semi-volatile molecule like this compound (MW: 198.26 g/mol ), Gas Chromatography is the premier technique for assessing purity.[8] Its high resolving power is ideal for separating the target compound from closely related volatile and semi-volatile impurities, such as the starting material or residual solvents. Coupling the GC to a Mass Spectrometer provides unambiguous peak identification through characteristic fragmentation patterns, fulfilling the ICH Q3A guideline's requirement for impurity identification.[2][9]
A noteworthy phenomenon with β-keto esters is the potential for on-column transesterification if residual alcohols are present in the sample or if the GC inlet is not properly deactivated.[10] Furthermore, keto-enol tautomers can sometimes be separated on a GC column, providing valuable insight into the sample's equilibrium state.[10]
Experimental Protocol: GC-MS
This protocol is designed as a self-validating system by incorporating an internal standard for precise quantification.
-
Internal Standard (I.S.) Preparation: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., tetradecane or another high-boiling alkane that does not co-elute) in ethyl acetate.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Add 100 µL of the I.S. stock solution and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of at least five calibration standards spanning 80-120% of the sample concentration, each containing the same fixed concentration of the internal standard.
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. A non-polar phase is chosen for its robustness and separation based primarily on boiling point.
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Detector: Agilent 5977B or equivalent.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
Injection Volume: 1 µL.
-
-
System Suitability: In accordance with USP <621>, inject a mid-level calibration standard six times. The relative standard deviation (RSD) for the peak area ratio of the analyte to the internal standard must be ≤ 2.0%.[11][12]
Caption: Experimental workflow for GC-MS purity analysis.
Data Interpretation & Comparison
-
Purity (Assay): Calculate the purity using the calibration curve generated from the standards. The peak area ratio of the analyte to the internal standard is plotted against concentration.
-
Impurity Identification: Identify known impurities by comparing their retention times and mass spectra to reference standards. For unknown impurities, analyze the fragmentation patterns. Expected fragments for the parent compound include losses of the ethoxy group (-OC2H5, m/z 153), the entire ester group (-COOC2H5, m/z 125), and cleavage of the ethyl group from the ring.[13][14]
-
Impurity Quantification: For impurities where a reference standard is not available, report the concentration as a percentage of the main peak area (area percent), assuming a response factor of 1.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by boiling point/polarity; detection by mass-to-charge ratio. |
| Strengths | High resolution for volatile impurities, structural confirmation via MS, high sensitivity. |
| Challenges | Not suitable for non-volatile or thermally labile impurities (e.g., salts, hydrolysis products). |
| Typical LOD/LOQ | ~0.01% / ~0.03% (area percent) |
High-Performance Liquid Chromatography (HPLC): The Orthogonal Check
Expertise & Rationale
HPLC serves as a critical orthogonal technique to GC-MS. It excels at analyzing non-volatile or thermally unstable impurities, such as the potential carboxylic acid degradant. However, β-keto esters like our target compound present a significant chromatographic challenge: keto-enol tautomerism .[15] In solution, the compound exists as an equilibrium mixture of the keto and enol forms. On a standard reversed-phase column, these tautomers can interconvert during chromatography, leading to broad, split, or tailing peaks, which severely compromises resolution and quantification.
To overcome this, the method must be designed to either separate the tautomers cleanly or, more practically, to accelerate their interconversion so that only a single, averaged peak is observed.[15] Strategies include adjusting mobile phase pH (acidic conditions can speed up interconversion) or increasing column temperature.[15][16]
Experimental Protocol: HPLC-UV
This protocol is designed to mitigate the effects of tautomerism.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acidic modifier helps to control the rate of tautomer interconversion.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of at least five standards spanning the expected range for impurities (e.g., 0.05% to 1.0% of the sample concentration) and for assay (80-120%).
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm).
-
Column Temperature: 40 °C. Elevated temperature helps to accelerate tautomer interconversion, improving peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carbonyl chromophore) and 255 nm (for the enol chromophore). A Charged Aerosol Detector (CAD) can be used as a universal detector if impurities lack a chromophore.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
-
System Suitability: As per USP <621>, system suitability must be established. This includes parameters like tailing factor (must be ≤ 2.0) and precision (RSD ≤ 2.0% for six replicate injections).[11][17][18]
Caption: Experimental workflow for HPLC purity analysis.
Data Interpretation & Comparison
-
Purity & Impurities: Quantify using an external standard calibration curve. Report impurities as a percentage of the main component. The HPLC method is crucial for quantifying the non-volatile hydrolysis product, which would be invisible to GC-MS.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by polarity/hydrophobicity; detection by UV absorbance or universal detection (CAD). |
| Strengths | Excellent for non-volatile or thermally unstable impurities. Orthogonal to GC. |
| Challenges | Keto-enol tautomerism can cause severe peak shape issues, requiring careful method development. |
| Typical LOD/LOQ | ~0.02% / ~0.05% (with UV detection) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure & Quantity Tool
Expertise & Rationale
While chromatographic techniques are essential for separating impurities, ¹H and ¹³C NMR spectroscopy provides the definitive confirmation of the molecular structure. It is the ultimate arbiter of identity. Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity (assay) of the material without the need for a reference standard of the compound itself, by comparing the integral of a known analyte proton signal to that of a certified internal standard.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of a certified quantitative internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Solvent: Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or higher.
-
Experiment: Standard ¹H quantitative acquisition.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full signal recovery for accurate quantification.
-
Acquire a corresponding ¹³C{¹H} spectrum for full structural confirmation.
-
Caption: Logic of NMR for structural and quantitative analysis.
Data Interpretation & Comparison
-
Structural Confirmation: The ¹H NMR spectrum should be consistent with the structure of this compound.
-
Predicted ¹H NMR (400 MHz, CDCl₃):
-
~4.1-4.2 ppm (quartet, 2H): -O-CH₂ -CH₃
-
~2.2-2.5 ppm (multiplet, 4H): Protons alpha to the ketone (C-3 and C-5 positions).
-
~1.8-2.1 ppm (multiplet, 4H): Protons beta to the ketone (C-2 and C-6 positions).
-
~1.2-1.3 ppm (triplet, 3H): -O-CH₂-CH₃
-
~1.6-1.8 ppm (quartet, 2H): -CH₂ -CH₃ on the ring.
-
~0.8-0.9 ppm (triplet, 3H): -CH₂-CH₃ on the ring.
-
-
-
Purity (qNMR): The purity is calculated from the integral ratio of a unique proton signal from the analyte against a signal from the certified standard.
-
Impurity Detection: Impurities containing protons will generate their own signals, which can often be identified and quantified, even without prior separation.
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Strengths | Unambiguous structural confirmation. Absolute quantification (qNMR) without a specific reference standard. |
| Challenges | Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate analysis. |
| Typical LOD/LOQ | ~0.1% / ~0.3% (for impurity detection by routine ¹H NMR) |
Conclusion: An Integrated, Self-Validating Approach
Validating the purity of this compound requires more than a single analytical run. It demands a carefully designed, orthogonal approach where each technique provides complementary information.
-
GC-MS serves as the primary tool for separating and identifying volatile impurities.
-
HPLC provides the crucial orthogonal check, essential for detecting non-volatile degradants and overcoming the inherent challenges of β-keto ester analysis.
-
NMR provides the definitive structural proof and an absolute measure of purity via qNMR.
By integrating these methods, we create a self-validating system where the results of each technique corroborate the others. This multi-faceted strategy ensures that the reported purity value is not just a number, but a trustworthy and comprehensive assessment of the material's quality, meeting the rigorous standards required for drug development and scientific research.
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biological activity comparison of ethyl 1-ethyl-4-oxocyclohexanecarboxylate analogs
An In-Depth Technical Guide to the Biological Activity of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Cyclohexanone Scaffold
The cyclohexanone ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This compound represents a specific embodiment of this scaffold, featuring a keto group and an ethyl ester, which are amenable to a variety of chemical modifications. While literature directly investigating the biological profile of this compound is sparse, a wealth of data on its structural analogs provides compelling evidence for the therapeutic potential of this chemical class. These analogs have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.
This guide synthesizes experimental data from various studies to provide a comparative analysis of the biological activities of 4-oxocyclohexanecarboxylate analogs and related cyclohexanone derivatives. By examining the structure-activity relationships (SAR), we aim to furnish researchers and drug development professionals with insights to guide the design of novel therapeutic agents based on this promising scaffold.
Antimicrobial Activity of Cyclohexanone Analogs
The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[1] Cyclohexanone derivatives have emerged as a promising class of compounds in this pursuit, with various analogs demonstrating notable antibacterial and antifungal efficacy.[2]
Comparative Analysis of Antimicrobial Activity
Studies have shown that modifications to the cyclohexanone ring can lead to potent antimicrobial agents. For instance, the synthesis of piperazine derivatives of cyclohexanone has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Similarly, dibenzylidene-cyclohexanone analogs have shown efficacy, with the presence of hydroxyl groups on the aromatic rings enhancing antibacterial action.[3] The antimicrobial potential is often compared to standard drugs like Ampicillin, Chloramphenicol, and Fluconazole, with some derivatives showing comparable or even superior activity.
Table 1: Comparative Antimicrobial Activity of Selected Cyclohexanone Analogs
| Compound Class | Key Structural Features | Tested Organisms | Activity Summary | Reference |
| Piperazine Derivatives (4a-4l) | Piperazine and various aryl groups attached at the 2-position of the cyclohexanone ring. | B. megaterium, S. aureus, E. coli, S. marcescens, A. niger | Compounds 4b, 4c, 4e, 4g, 4h, 4l showed activity comparable to standard antibiotics. | |
| Cyclohexanone Benzoylhydrazones | Benzoylhydrazone moiety attached to the cyclohexanone ring. | P. aeruginosa, E. coli, K. pneumoniae, S. aureus, C. albicans | Replacing an unsaturated aromatic ring with the saturated cyclohexane system appeared to have a negative effect on antimicrobial activity. | [1] |
| Dibenzylidene-cyclohexanone (A146) | Two 3'-hydroxybenzylidene groups at the 2- and 6-positions. | E. coli, S. aureus, E. faecalis, B. subtilis | Showed MIC and MBC at 50 µg/mL against E. coli, S. aureus, and E. faecalis. The hydroxy group was found to be important for activity. | [3] |
| Amidrazone Derivatives (2b, 2c) | Cyclohex-1-ene-1-carboxylic acid moiety linked to an amidrazone. | S. aureus, M. smegmatis, Y. enterocolitica | Compound 2c showed bacteriostatic activity against S. aureus and M. smegmatis. Compound 2b selectively inhibited Y. enterocolitica. | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)
The cup-plate or agar well diffusion method is a widely used and reliable technique for evaluating the antimicrobial activity of novel compounds. The causality behind this choice rests on its ability to provide a clear, qualitative, and semi-quantitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard) from a fresh culture.
-
Seeding the Plates: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the seeded agar plates using a sterile cork borer.
-
Compound Application: Prepare a known concentration of the test compound (e.g., 50 µg/mL) in a suitable solvent like DMF. Pipette a fixed volume (e.g., 100 µL) of the test compound solution into the wells. A solvent control (well with only DMF) and a positive control (well with a standard antibiotic like Ampicillin) must be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the Cup-Plate Antimicrobial Assay.
Anti-inflammatory Activity of Cyclohexanone Analogs
Chronic inflammation is a key driver of numerous diseases. Cyclohexanone and cyclohexanecarboxylic acid derivatives have shown significant promise as anti-inflammatory agents by modulating key inflammatory pathways.[4][5] Aryl-cyclohexanone derivatives, for example, have demonstrated the ability to reduce the migration of leukocytes and the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in animal models.[5]
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often linked to their ability to interfere with inflammatory cascades. For instance, some amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been shown to significantly inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[4] The structure-activity relationship suggests that substituents on the aromatic rings and the saturation of the cyclohexene ring play crucial roles in modulating this activity.[4]
Table 2: Comparative Anti-inflammatory Activity of Selected Analogs
| Compound Class | Key Structural Features | Model / Assay | Key Findings | Reference |
| Aryl-cyclohexanone | Aryl group attached to the cyclohexanone core. | LPS-induced acute lung injury in mice. | Reduced leukocyte migration, MPO activity, nitric oxide, and pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, MCP-1). | [5] |
| Amidrazone Derivatives (2b, 2f) | Cyclohex-1-ene-1-carboxylic acid with amidrazone side chains. | LPS-stimulated human PBMCs. | Compound 2f strongly inhibited TNF-α secretion. Compound 2b significantly reduced TNF-α, IL-6, and IL-10 at high doses. | [4] |
| Dexketoprofen Amide Derivatives | Amide derivatives of the NSAID dexketoprofen (not a direct cyclohexanone analog, but relevant for assay comparison). | Carrageenan-induced paw edema in rats. | Some derivatives exhibited potent in vivo anti-inflammatory activity comparable to the parent drug. | [6] |
| Long-chain Carboxychromanols | Metabolites of Vitamin E (not a direct cyclohexanone analog, but relevant for COX inhibition). | IL-1β-stimulated A549 cells and purified COX enzymes. | Potent inhibitors of cyclooxygenases (COX-1/COX-2), which are key enzymes in inflammation. | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a gold standard for screening acute anti-inflammatory activity. The subcutaneous injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.
-
Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (at various doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the In Vivo Anti-inflammatory Assay.
Anticancer Activity of Cyclohexanone Analogs
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Several analogs based on the cyclohexanone framework have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[8][9]
Comparative Analysis of Anticancer Activity
Monocarbonyl analogs of curcumin, which incorporate a cyclohexanone or cyclopentanone linker, have shown potent and selective cytotoxicity against cancer cells, in some cases exceeding the activity of curcumin itself.[9] The antiproliferative activity of amidrazone derivatives has also been noted, with certain substituents being crucial for enhancing this effect.[4] The mechanism of action, while not always fully elucidated, often involves the induction of apoptosis.
Table 3: Comparative Anticancer Activity of Selected Analogs
| Compound Class | Key Structural Features | Cancer Cell Lines | Activity Summary (IC50) | Reference |
| Monocarbonyl Curcumin Analogs (A111) | Cyclopentanone linker with substituted benzene rings. | U2-OS (osteosarcoma), OS-732, P815, PC-3 (prostate) | A111 showed potent cytotoxicity: U2-OS (2.84 µM), OS-732 (8.17 µM), P815 (3.26 µM), PC-3 (2.23 µM). | [9] |
| Amidrazone Derivatives (2a, 2d, 2f) | Cyclohex-1-ene-1-carboxylic acid moiety. | Mitogen-stimulated human PBMCs (antiproliferative). | At 100 µg/mL, these derivatives were more effective than ibuprofen at inhibiting proliferation. | [4] |
| Methoxyflavone Analogs | Not direct cyclohexanone analogs, but relevant for cytotoxicity assay comparison. | MCF-7 (breast cancer), A2058 (melanoma) | Showed IC50 values in the low micromolar range (e.g., 3.71 µM to 8.58 µM) depending on the substitution pattern. | [10] |
| Thiosemicarbazone Derivatives | Not direct cyclohexanone analogs, but relevant for cytotoxicity assay comparison. | MCF-7 (breast cancer), B16-F0 (melanoma), EAC | Showed potent cytotoxicity with IC50 values ranging from 2.82 µg/mL to 14.25 µg/mL. | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, high-throughput method for screening the cytotoxic potential of chemical compounds. The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.
Structure-Activity Relationship (SAR) Insights
Synthesizing the findings from multiple studies allows for the deduction of key structure-activity relationships that can guide future analog design:
-
For Antimicrobial Activity: The presence of a saturated cyclohexane ring, as opposed to an unsaturated aromatic ring, may decrease activity in some scaffolds like benzoylhydrazones.[1] However, for dibenzylidene-cyclohexanones, the inclusion of polar groups like hydroxyl (-OH) on the aromatic substituents enhances antibacterial effects.[3] The addition of bulky, nitrogen-containing heterocyclic moieties like piperazine can confer broad-spectrum antimicrobial activity.[2]
-
For Anti-inflammatory Activity: The substitution pattern on aryl rings attached to the core scaffold is critical. For amidrazone derivatives, a 2-pyridyl substituent was found to be important, while the saturation of the cyclohexene ring can enhance the inhibition of TNF-α.[4]
-
For Anticancer Activity: For curcumin analogs, the nature of the linker (e.g., cyclopentanone vs. cyclohexanone) and the substituents on the terminal phenyl rings significantly impact cytotoxicity and selectivity against different cancer cell lines.[9]
Conclusion
While direct experimental data on this compound is limited, the collective evidence from its structural analogs strongly supports the 4-oxocyclohexanecarboxylate core as a privileged scaffold in drug discovery. Analogs have demonstrated potent and varied biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers. Future work should focus on the systematic synthesis and screening of a focused library of this compound analogs to precisely map the structure-activity relationships and identify lead candidates for further preclinical development.
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A Senior Application Scientist's Guide to the Computational Analysis of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure, stability, and spectroscopic properties of small molecules is paramount. Ethyl 1-ethyl-4-oxocyclohexanecarboxylate, a substituted cyclohexane derivative, presents an interesting case for computational investigation due to its conformational flexibility and the presence of multiple functional groups. This guide provides an in-depth comparison of computational methodologies for characterizing such molecules, offering a framework for predictive analysis that can accelerate research and development.[1][2]
Computational chemistry provides powerful tools for predicting molecular behavior, thereby reducing the time and cost associated with experimental work.[3] For a molecule like this compound, computational studies can elucidate the preferred conformations, predict spectroscopic signatures for structural verification, and provide insights into its electronic properties. This guide will walk through the rationale for selecting computational methods, present a detailed workflow, and compare the expected outcomes, grounding these theoretical approaches in the context of experimental validation.
Comparing Computational Methodologies: A Matter of Accuracy vs. Cost
The choice of a computational method is always a trade-off between accuracy and computational expense. For a molecule with the complexity of this compound, two primary quantum mechanical approaches are often considered: Hartree-Fock (HF) and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. While computationally efficient, HF theory notably neglects electron correlation, which can impact the accuracy of energy calculations and spectroscopic predictions.[4][5][6]
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules.[7] It accounts for electron correlation by approximating the energy as a functional of the electron density. DFT methods, particularly those using hybrid functionals like B3LYP, often provide a good balance of accuracy and computational cost for predicting geometries, vibrational frequencies, and NMR spectra.[8][9]
The choice of the basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-31G* , is a commonly used split-valence basis set that provides a good starting point for molecules of this size.[10][11] It includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the bonding in cyclic systems and functional groups.
For the purpose of this guide, we will focus on a comparative workflow employing both HF and DFT (specifically, the B3LYP functional) with the 6-31G* basis set. This will allow for a clear comparison of a foundational method with a more robust and widely used approach.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a comprehensive computational study of this compound.
Objective: To determine the stable conformers of this compound and predict their relative energies, vibrational frequencies (IR spectra), and NMR chemical shifts.
Methodology:
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular builder.
-
Generate the possible chair conformations of the cyclohexane ring. For a 1,4-disubstituted cyclohexane, this will involve placing the ethyl and ethyl carboxylate groups in axial and equatorial positions.
-
-
Conformational Search and Geometry Optimization:
-
For each starting conformation, perform a geometry optimization to find the nearest local energy minimum.
-
This should be done using both HF/6-31G* and B3LYP/6-31G* levels of theory.
-
The optimization process adjusts the bond lengths, angles, and dihedral angles to find the most stable arrangement of atoms.
-
-
Frequency Calculations:
-
Following each successful geometry optimization, perform a frequency calculation at the same level of theory.
-
This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
To predict the harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) spectra.
-
-
-
NMR Chemical Shift Prediction:
-
Using the optimized geometries, perform NMR calculations to predict the ¹H and ¹³C chemical shifts.
-
This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method.[12][13]
-
The calculated shielding tensors are then referenced against a standard (e.g., tetramethylsilane, TMS) to obtain chemical shifts.
-
The following diagram illustrates this computational workflow:
Caption: A flowchart illustrating the key steps in the computational analysis of this compound.
Data Presentation and Comparison of Expected Results
The primary outcome of the conformational analysis will be the relative energies of the different chair conformers. For a disubstituted cyclohexane, the conformer with both bulky groups in the equatorial position is generally expected to be the most stable due to the avoidance of 1,3-diaxial interactions.[14][15][16]
The diagram below illustrates the two primary chair conformations of this compound.
Caption: The two chair conformations of this compound, illustrating the diequatorial and diaxial arrangements of the substituents.
The following table summarizes the expected comparison between the HF and DFT methods for this analysis.
| Parameter | Hartree-Fock (HF/6-31G) | Density Functional Theory (B3LYP/6-31G) | Rationale for Differences |
| Relative Energy (Diaxial vs. Diequatorial) | Will predict the diequatorial conformer to be more stable. The energy difference may be overestimated. | Will also predict the diequatorial conformer to be more stable. The energy difference is expected to be more accurate. | DFT's inclusion of electron correlation provides a better description of the subtle electronic effects influencing conformational stability.[5] |
| Key Vibrational Frequencies (C=O stretch) | Predicted frequency will likely be higher than the experimental value. A scaling factor is often required. | Predicted frequency will be closer to the experimental value, though a small scaling factor may still improve accuracy.[17][18] | B3LYP is known to perform well for vibrational frequency calculations on organic molecules.[9][19] |
| ¹H and ¹³C NMR Chemical Shifts | Can provide a reasonable first approximation of the chemical shifts. | Generally provides more accurate predictions of chemical shifts that correlate better with experimental data.[20] | DFT methods often provide a better description of the electronic environment around the nuclei, which is crucial for accurate NMR predictions.[21] |
Validation Against Experimental Data
Experimental ¹H NMR, ¹³C NMR, and IR spectra for ethyl 4-oxocyclohexanecarboxylate are available in public databases such as PubChem.[22] For instance, the experimental IR spectrum shows a strong absorption for the C=O stretch of the ketone. The calculated frequencies for this mode in our target molecule can be compared to this known value to assess the accuracy of our chosen computational methods. Similarly, predicted NMR chemical shifts can be compared to the experimental shifts of the analogous protons and carbons in ethyl 4-oxocyclohexanecarboxylate.[23][24][25]
Conclusion and Broader Implications
This guide has outlined a robust computational workflow for the detailed analysis of this compound. By comparing the results from Hartree-Fock and Density Functional Theory, researchers can gain a comprehensive understanding of the molecule's conformational preferences and spectroscopic properties. The B3LYP/6-31G* level of theory is expected to provide results in better agreement with experimental data for a molecule of this nature.
The principles and protocols described herein are broadly applicable to a wide range of small organic molecules relevant to drug discovery and development.[26][27][28] By leveraging these computational techniques, scientists can make more informed decisions, prioritize synthetic targets, and ultimately accelerate the journey from molecular design to therapeutic application.[29]
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A Comparative Guide to the Cost-Effective Synthesis of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in the pharmaceutical and chemical industries.[1] Its structure, featuring a substituted cyclohexanone ring, makes it a versatile building block for more complex molecular architectures.[2][3] The economic viability of synthesizing this compound is paramount for its application in large-scale production. This guide provides an in-depth comparison of the cost-effectiveness of two primary synthetic routes to this compound, offering experimental insights and data to inform your research and development decisions.
Route 1: The Classic Approach - Dieckmann Condensation followed by Alkylation
This well-established, two-step route is a reliable method for the synthesis of cyclic β-keto esters and their subsequent modification.[4][5][6]
Step 1: Dieckmann Condensation of Diethyl Pimelate
The synthesis commences with the intramolecular Claisen condensation of a 1,7-diester, diethyl pimelate, to form the six-membered ring of ethyl 4-oxocyclohexanecarboxylate.[4][5] This reaction is base-catalyzed, typically using sodium ethoxide.[4]
Causality of Experimental Choices: The choice of a 1,7-diester is crucial as it preferentially forms a stable, six-membered ring.[4] Sodium ethoxide is used as the base to match the ester's alcohol component, thus preventing transesterification, a potential side reaction.[6]
Step 2: α-Alkylation of Ethyl 4-oxocyclohexanecarboxylate
The intermediate, ethyl 4-oxocyclohexanecarboxylate, possesses an acidic α-hydrogen which can be readily deprotonated by a strong base to form an enolate.[5] This enolate then acts as a nucleophile, reacting with an ethylating agent, such as ethyl iodide, to yield the final product, this compound.[5]
Causality of Experimental Choices: The formation of the enolate is a critical step, and the choice of base and solvent can influence the reaction's efficiency. The use of a good leaving group on the ethylating agent, like iodide, ensures a facile SN2 reaction.
Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add diethyl pimelate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a dilute aqueous acid (e.g., 1M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 4-oxocyclohexanecarboxylate.
Step 2: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C and add a strong base (e.g., sodium hydride or lithium diisopropylamide, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30-60 minutes to ensure complete enolate formation.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography or vacuum distillation.
Workflow Diagram: Route 1
Caption: Workflow for the two-step synthesis via Dieckmann condensation and subsequent alkylation.
Route 2: The Convergent Approach - Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[7][8][9][10] A conceptual route to a substituted cyclohexenone, which could then be further modified to the target molecule, is presented here for comparative purposes. A direct, one-pot synthesis of this compound via a Robinson annulation is not straightforward and would likely require a multi-step sequence. For this guide, we will consider a plausible, albeit more complex, approach involving a Michael acceptor and a Michael donor that could theoretically lead to a precursor of the target molecule.
A potential, though not direct, Robinson-type approach could involve the reaction of ethyl acetoacetate with ethyl acrylate. This would undergo a Michael addition, but the subsequent intramolecular aldol condensation would lead to a different substitution pattern than our target molecule. A more viable, yet still indirect, strategy would be to construct the ring first and then introduce the ester and ethyl groups.
Conceptual Protocol: Route 2
-
Michael Addition: Reaction of a suitable enolate (derived from a precursor like ethyl 2-ethyl-3-oxobutanoate) with an α,β-unsaturated ketone (e.g., methyl vinyl ketone). This step would be challenging in terms of regioselectivity.
-
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound would then undergo an intramolecular aldol condensation to form the six-membered ring.
-
Further Modifications: The resulting cyclohexenone would require several additional steps, including reduction of the double bond and conversion of a methyl ketone to an ester, to arrive at the final product.
The multi-step nature and potential for side products make this conceptual route less appealing for the specific synthesis of this compound from a cost-effectiveness standpoint.
Conceptual Workflow Diagram: Route 2
Caption: A conceptual multi-step workflow based on a Robinson annulation approach.
Cost-Effectiveness Comparison
The following table provides an estimated comparison of the two routes. Prices for reagents are based on commercially available data for laboratory-grade chemicals and are subject to change. Bulk pricing would significantly alter the economics.
| Parameter | Route 1: Dieckmann & Alkylation | Route 2: Robinson Annulation (Conceptual) |
| Starting Materials | Diethyl pimelate, Sodium ethoxide, Ethyl iodide | Ethyl 2-ethyl-3-oxobutanoate, Methyl vinyl ketone, Base |
| Estimated Raw Material Cost per Mole of Product | Moderate | Potentially higher due to more complex starting materials and additional reagents for modifications. |
| Number of Steps | 2 | >3 (including modifications) |
| Typical Yields | Good to excellent for both steps | Variable and likely lower overall yield due to multiple steps. |
| Process Complexity | Relatively straightforward and well-documented. | High, with potential for side reactions and challenging purifications. |
| Scalability | Readily scalable. | Potentially challenging to scale due to the complexity of the reaction sequence. |
| Overall Cost-Effectiveness | High | Low |
Raw Material Price Estimates (for illustrative purposes):
-
Diethyl Pimelate: ~$207 for 25mL[11]
-
Sodium Ethoxide: ~
137 for 500g[12] -
Ethyl Iodide:
9880 INR for 250mL ($118)[13] -
Ethyl Acetoacetate: ~$99.20 for 1L[14]
-
Ethyl Acrylate: ~$81.30 for 1kg[15]
Conclusion and Recommendation
Based on the analysis of the synthetic routes, the Dieckmann condensation followed by α-alkylation (Route 1) is the more cost-effective and practical approach for the synthesis of this compound. This route benefits from:
-
Fewer synthetic steps: A two-step process is inherently more efficient than a multi-step sequence.
-
Higher overall yield: Well-optimized Dieckmann condensations and alkylations typically provide good to excellent yields.
-
Readily available and less expensive starting materials: Diethyl pimelate is a common starting material.
-
Scalability: The reactions involved are well-understood and amenable to industrial scale-up.
While the Robinson annulation is a powerful tool in organic synthesis, its application to the direct synthesis of this compound appears to be overly complex and less efficient compared to the classical Dieckmann condensation approach. For researchers and drug development professionals seeking a reliable and economically viable synthesis, the Dieckmann condensation route is the recommended pathway.
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A Comparative Spectroscopic Guide to the Conformational Isomers of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate
Introduction: The Critical Role of Stereochemistry in Molecular Analysis
In the fields of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its function, efficacy, and safety. For cyclic systems like substituted cyclohexanes, this extends beyond simple geometric isomerism to the subtle yet significant differences between conformational isomers, or conformers. These are stereoisomers that can be interconverted by rotation about single bonds, most notably through the "ring flip" of a cyclohexane core.
This guide provides an in-depth spectroscopic comparison of the two primary chair conformers of ethyl 1-ethyl-4-oxocyclohexanecarboxylate. While this molecule is chiral and exists as a pair of enantiomers (R and S), each enantiomer rapidly interconverts between two diastereomeric chair conformations at room temperature. The distinction between these conformers is crucial, as the axial or equatorial orientation of the functional groups profoundly impacts the molecule's steric and electronic environment. Understanding these differences is key to predicting reactivity, interpreting complex reaction mixtures, and ensuring the structural integrity of pharmacologically active compounds.
We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to distinguish these conformers, explaining not just the data but the fundamental principles that govern the observed spectroscopic differences.
Conformational Analysis: The Structural Foundation
The workhorse conformation of a cyclohexane ring is the low-energy "chair" form. In this compound, the C1 position is a quaternary carbon substituted with both an ethyl group and an ethyl carboxylate group. A ring flip interconverts the axial and equatorial positions of these two groups.
Generally, bulkier groups prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring[1][2]. Comparing the ethyl group and the ethyl carboxylate group, the ethyl group is sterically more demanding. Consequently, the equilibrium will heavily favor the conformer where the ethyl group is equatorial.
-
Conformer A (Major): Ethyl group is equatorial; Ethyl carboxylate group is axial.
-
Conformer B (Minor): Ethyl group is axial; Ethyl carboxylate group is equatorial.
While Conformer A is predominant, Conformer B exists in equilibrium and its characterization is essential for a complete molecular understanding. Low-temperature NMR studies are often required to slow the rate of interconversion to observe both conformers distinctly.
¹H NMR Spectroscopy: A Powerful Diagnostic Tool
Proton NMR (¹H NMR) is the most definitive technique for differentiating these conformers. The chemical shift (δ) and spin-spin coupling constants (J) of the ring protons are exquisitely sensitive to their axial or equatorial orientation.
Causality of Spectral Differences
-
Chemical Shift and Anisotropy: Protons in an axial position are located within the shielding cone of the C-C single bonds of the ring, causing them to resonate at a higher field (lower ppm) compared to their equatorial counterparts[3][4]. Furthermore, the carbonyl group at C4 introduces a significant magnetic anisotropy effect, which deshields nearby protons. The extent of this deshielding depends on the proton's spatial relationship to the C=O bond, leading to distinct chemical shifts for the C2/C6 and C3/C5 protons in each conformer[5][6].
-
Coupling Constants and the Karplus Relationship: The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons, ³J) is dependent on the dihedral angle between them, a relationship described by the Karplus equation[7][8].
-
Axial-Axial (a-a) Coupling: Dihedral angle is ~180°, resulting in a large coupling constant (³J ≈ 10–13 Hz).
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: Dihedral angles are ~60°, resulting in small coupling constants (³J ≈ 2–5 Hz).
-
The observation of large, ~10-13 Hz couplings is a definitive marker for protons in a trans-diaxial arrangement and is the cornerstone of conformational analysis in cyclohexanes[9][10].
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) - Conformer A (Major) | Key Coupling Patterns | Predicted Chemical Shift (δ, ppm) - Conformer B (Minor) | Key Coupling Patterns |
| Ring H (C2, C6) Axial | Lower δ (Shielded) | Large J (a-a) to axial H at C3/C5 | Higher δ (Deshielded by axial ethyl) | Small J (a-e) to equatorial H at C3/C5 |
| Ring H (C2, C6) Equatorial | Higher δ (Deshielded) | Small J (e-a, e-e) | Lower δ (Shielded) | Small J (e-a, e-e) |
| Ring H (C3, C5) Axial | Lower δ (Shielded) | Large J (a-a) to axial H at C2/C6 | Higher δ (Deshielded) | Small J (a-e) to equatorial H at C2/C6 |
| Ring H (C3, C5) Equatorial | Higher δ (Deshielded) | Small J (e-a, e-e) | Lower δ (Shielded) | Small J (e-a, e-e) |
| -OCH₂CH₃ (Ester) | ~4.1-4.2 | Quartet | ~4.1-4.2 | Quartet |
| -CH₂CH₃ (Ethyl) | ~1.5-1.7 | Quartet | ~1.5-1.7 | Quartet |
Note: These are generalized predictions. Actual values depend on solvent and experimental conditions.
¹³C NMR Spectroscopy: The γ-Gauche Effect
Carbon NMR provides complementary information. The key diagnostic tool here is the γ-gauche effect . An axial substituent introduces a steric interaction with the syn-axial protons at the γ-positions (C3 and C5 relative to C1). This steric compression leads to an upfield shift (shielding, lower ppm) for the γ-carbons compared to the case where the substituent is equatorial.
Predicted ¹³C NMR Data
| Carbon | Conformer A (Major) (Et: eq, COOEt: ax) | Conformer B (Minor) (Et: ax, COOEt: eq) | Rationale for Difference |
| C3, C5 | Higher δ | Lower δ (Shielded) | γ-gauche effect from the axial ethyl group in Conformer B. |
| C1 | ~ Constant | ~ Constant | Quaternary carbon, less affected by simple conformational changes. |
| C=O (C4) | ~208-212 ppm | ~208-212 ppm | Minor shifts expected, but less diagnostic than ring carbons. |
| -CH₂CH₃ (Ethyl) | Normal δ | Higher δ (Deshielded) | The axial ethyl carbon in B experiences more steric compression. |
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify functional groups. For this compound, the two most prominent peaks will be the C=O stretches for the ketone and the ester.
-
Ketone C=O Stretch: Typically appears around 1715 cm⁻¹ for a simple cyclohexanone[11][12][13]. The exact position can be subtly influenced by the conformation of α-substituents, though in this case, the substitution is at the γ-position relative to the carbonyl, so a significant difference between conformers is not expected.
-
Ester C=O Stretch: Appears at a higher frequency, typically ~1735-1740 cm⁻¹.
While IR spectroscopy is excellent for confirming the presence of the keto-ester functionality, it is generally not sensitive enough to reliably distinguish between the chair conformers of this specific molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of both conformers will be identical. This is because the energy imparted during the ionization process is far greater than the energy barrier for ring flipping, causing the conformers to interconvert rapidly in the gas phase before fragmentation occurs.
The fragmentation of β-keto esters is well-documented and involves characteristic cleavages alpha to the carbonyl groups and McLafferty rearrangements[14][15][16]. For this γ-keto ester, we can predict a similar fragmentation pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (198.25 g/mol ) should be observed.
-
Alpha-Cleavage: Fission of the bonds adjacent to the ketone (C3-C4 or C4-C5) and the ester carbonyl.
-
McLafferty Rearrangement: If sterically possible, a hydrogen atom from the cyclohexane ring can be transferred to one of the carbonyl oxygens, followed by cleavage.
While not useful for distinguishing conformers, MS is essential for confirming the molecular weight and validating the overall structure of the synthesized compound.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.
-
Room Temperature Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Low-Temperature Acquisition (Optional): To resolve individual conformers, cool the sample inside the spectrometer probe to a temperature where the ring flip is slow on the NMR timescale (e.g., -78 °C, using a variable temperature unit). Acquire a ¹H spectrum at this temperature.
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals to determine proton ratios. Measure chemical shifts relative to a reference (e.g., TMS). Use the software's built-in tools to accurately measure the J-coupling constants from the multiplet patterns.
Protocol 2: IR Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid sample between two NaCl or KBr salt plates. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Place the sample holder in the spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the ketone C=O and ester C=O functional groups.
Conclusion
The unambiguous characterization of the conformational isomers of this compound relies on a multi-technique spectroscopic approach, with NMR spectroscopy serving as the definitive tool. While IR and MS confirm the compound's functional groups and molecular weight, only NMR provides the detailed structural insight necessary to probe the three-dimensional world of conformational isomerism. By carefully analyzing the chemical shifts and, most critically, the proton-proton coupling constants, researchers can confidently determine the predominant conformation and gain a deeper understanding of the molecule's structure and behavior. This knowledge is not merely academic; it is a fundamental prerequisite for rational drug design and the development of novel chemical entities.
References
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(12), 1975-1979.
- Cativiela, C., et al. (2006). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism.
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(17), 2707-2710.
- St-Jacques, M., & Lessard, J. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-432.
- Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(23), 5660-5664. [Link]
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A Comparative Guide to the Synthesis and Reactivity of Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, substituted cyclohexanone frameworks are pivotal intermediates for the construction of a wide array of complex molecules, including pharmaceuticals and natural products. The strategic placement of functional groups on the cyclohexane ring dictates the molecule's reactivity and its utility as a synthetic building block. This guide provides an in-depth technical comparison of ethyl 1-ethyl-4-oxocyclohexanecarboxylate and its structural isomers, focusing on their synthesis, reactivity, and potential applications. By examining the subtle yet significant differences imparted by the positioning of the keto and ester functionalities, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to Substituted Oxocyclohexanecarboxylates
This compound belongs to a class of cyclic keto-esters that are valuable precursors in organic synthesis. The presence of a ketone, an ester, and an alkyl substituent on a six-membered ring provides multiple handles for chemical modification. The parent compound, ethyl 4-oxocyclohexanecarboxylate, is a known intermediate in the synthesis of pharmaceuticals such as the antifibrinolytic agent Tranexamic acid[1]. The introduction of an ethyl group at the C-1 position, adjacent to the ester, sterically and electronically modulates the reactivity of both the ester and the ketone, opening up new avenues for synthetic diversification while also presenting unique challenges.
This guide will focus on a comparative analysis of the 4-oxo isomer with its less common 2-oxo and 3-oxo counterparts, for which synthetic accessibility and reactivity profiles differ significantly.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the parent compound and related isomers is presented below. It is important to note that while extensive data is available for the parent compound, specific experimental data for this compound is not widely published in peer-reviewed literature. The data presented for the target compound is based on computational predictions and supplier information.
| Property | Ethyl 4-oxocyclohexanecarboxylate | This compound | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 3-oxocyclohexanecarboxylate |
| CAS Number | 17159-79-4[2][3][4][5][6] | 59032-71-2 | 1655-07-8[7][8] | 33668-25-6[9] |
| Molecular Formula | C₉H₁₄O₃[2][3][4][5][6] | C₁₁H₁₈O₃ | C₉H₁₄O₃[7][8] | C₉H₁₄O₃[9][10] |
| Molecular Weight | 170.21 g/mol [2][3][4][5][6] | 198.26 g/mol | 170.21 g/mol [7][8] | 170.21 g/mol [10] |
| Boiling Point | 150-152 °C/40 mmHg[5] | Not available | 106 °C/11 mmHg[7] | 248.8 °C[10] |
| Density | 1.068 g/mL at 25 °C[5] | Not available | 1.06 g/mL[7] | 1.083 g/mL[10] |
| Appearance | Clear colorless to yellow liquid[5] | Not available | Brown oily liquid[11] | Yellow oil[9] |
Spectroscopic Data: Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra for ethyl 4-oxocyclohexanecarboxylate, are readily available in public databases such as PubChem and ChemicalBook[2][12]. This data serves as a crucial reference for the characterization of its alkylated derivatives. For instance, the ¹H NMR of ethyl 4-oxocyclohexanecarboxylate shows characteristic signals for the ethyl ester protons and the protons on the cyclohexanone ring[12]. The introduction of an ethyl group at the C-1 position in this compound would be expected to simplify the proton signals for the alpha-protons to the ester, as they are no longer present, and introduce new signals corresponding to the added ethyl group.
Comparative Synthesis Strategies
The synthesis of substituted oxocyclohexanecarboxylates can be approached through several strategic disconnections. The most common and versatile methods involve the formation of the cyclic keto-ester framework via intramolecular condensation reactions or the functionalization of a pre-existing cyclohexanone ring.
Dieckmann Condensation: A plausible route to 1-substituted isomers
The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful method for the formation of cyclic β-keto esters[13][14][15]. This approach is particularly well-suited for the synthesis of 2-oxo isomers. For the target molecule, this compound, a modified approach starting from a suitably substituted pimelate diester would be required.
Plausible Synthetic Workflow for this compound via Dieckmann Condensation
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate (A Comparative Model) [11][16]
-
Materials: Cyclohexanone, diethyl carbonate, sodium hydride (NaH), tetrahydrofuran (THF), hydrochloric acid (HCl), dichloromethane (DCM), brine.
-
Procedure:
-
A mixture of diethyl carbonate and dry THF is charged into a flask, and NaH is added under stirring.
-
The mixture is heated to reflux for 1 hour.
-
A solution of cyclohexanone in anhydrous THF is added dropwise over 30 minutes.
-
The reaction mixture is refluxed for an additional 1.5 hours.
-
After cooling, the mixture is hydrolyzed with 3N HCl.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are dried and concentrated to yield the product.
-
This protocol for the 2-oxo isomer highlights the efficiency of the Dieckmann-type condensation. The synthesis of the 1-ethyl-4-oxo isomer is more complex and not directly achievable through a simple Dieckmann cyclization of a linear diester. It would likely require a multi-step sequence involving the protection of the ketone, followed by isomerization and deprotection, a route that is not well-documented in the literature.
Alkylation of Pre-formed Cyclohexanones
An alternative and more direct approach to this compound is the alkylation of the parent compound, ethyl 4-oxocyclohexanecarboxylate. This method leverages the acidity of the α-proton to the ester group.
Experimental Workflow: Alkylation of Ethyl 4-oxocyclohexanecarboxylate
Caption: General workflow for the alkylation of ethyl 4-oxocyclohexanecarboxylate.
Experimental Protocol: General Alkylation of a β-Keto Ester (Model Protocol) [17]
-
Materials: β-keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate), anhydrous ethanol, sodium metal, alkyl halide (e.g., ethyl iodide), diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal to anhydrous ethanol.
-
Cool the sodium ethoxide solution and add the β-keto ester dropwise to form the enolate.
-
Add the alkyl halide dropwise to the enolate solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate.
-
-
Note: The yield for this type of reaction is typically moderate to good, but can be affected by side reactions such as O-alkylation and dialkylation. The choice of base and solvent is critical to optimize the desired C-alkylation.
Comparative Reactivity and Synthetic Utility
The position of the substituents on the cyclohexanone ring dramatically influences the molecule's reactivity and its utility in subsequent synthetic transformations.
Reactivity of the Ketone
The ketone functionality in these isomers can undergo a variety of reactions, including reduction, reductive amination, and addition of organometallic reagents. The steric and electronic environment around the carbonyl group is a key determinant of its reactivity.
-
This compound: The ketone at the 4-position is relatively unhindered, making it accessible to nucleophilic attack. This isomer is a valuable precursor for the synthesis of 4-substituted piperidines, a common motif in pharmaceuticals[18][19][20][21][22]. Reductive amination of the ketone would provide access to 4-amino-1-ethyl-cyclohexanecarboxylic acid derivatives.
-
Ethyl 1-ethyl-2-oxocyclohexanecarboxylate: In this β-keto ester, the ketone is adjacent to a quaternary center, which provides significant steric hindrance. This can make nucleophilic attack on the carbonyl more challenging compared to the 4-oxo isomer. However, the enol form is readily accessible, which can be exploited in certain reactions.
-
Ethyl 1-ethyl-3-oxocyclohexanecarboxylate: The ketone in this γ-keto ester is also relatively unhindered. However, the presence of the ester at the 3-position can influence the regioselectivity of enolate formation.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring[23][24][25][26]. Substituted cyclohexanones are excellent substrates for this reaction.
Logical Relationship: Robinson Annulation
Caption: Robinson annulation using a substituted cyclohexanone.
The enolate of this compound can be formed at either the C-3 or C-5 position. Reaction with a Michael acceptor like methyl vinyl ketone would lead to a 1,5-diketone intermediate, which upon intramolecular aldol condensation, would yield a polycyclic system. The substitution at C-1 would influence the stereochemical outcome of the annulation.
Conclusion and Future Outlook
This compound and its isomers are versatile intermediates with significant potential in organic synthesis. While the parent compound, ethyl 4-oxocyclohexanecarboxylate, has established applications, the 1-ethyl derivative remains a less explored yet promising building block. The synthetic accessibility of these isomers varies, with Dieckmann-type condensations favoring the 2-oxo isomers and direct alkylation being a more plausible route to the 1,4-disubstituted pattern.
The comparative reactivity of these isomers is a direct consequence of the interplay between steric and electronic effects. The relatively unhindered ketone of the 4-oxo isomer makes it an attractive precursor for piperidine and other heterocyclic systems. In contrast, the sterically encumbered ketone of the 2-oxo isomer may exhibit different reactivity profiles.
Future research in this area should focus on the development of efficient and stereoselective synthetic routes to these substituted cyclohexanones. Furthermore, a systematic investigation of their reactivity in key transformations, supported by detailed experimental data, would unlock their full potential as versatile tools for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.
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Comparative Guide to the Reaction Kinetics of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate Synthesis
For researchers, medicinal chemists, and process development scientists, the synthesis of substituted cyclohexanone derivatives is a foundational task in the creation of novel therapeutics and complex molecules. Ethyl 1-ethyl-4-oxocyclohexanecarboxylate, a key structural motif, serves as a versatile intermediate in the synthesis of pharmaceuticals such as dopamine agonists and complex tetracyclic diterpenes.[1][2][3] Its utility is underscored by the presence of multiple functional groups—a ketone, an ester, and a quaternary center—that allow for diverse downstream chemical modifications.
Optimizing the synthesis of this molecule requires a deep and quantitative understanding of the underlying reaction kinetics. This guide provides a comparative analysis of plausible synthetic pathways, focusing on the methodologies for kinetic analysis. We will explore the causality behind experimental choices, present detailed protocols for robust kinetic monitoring, and offer a framework for selecting the most efficient synthetic strategy based on empirical data.
Section 1: Synthetic Pathways and Mechanistic Considerations
The architecture of this compound suggests several viable synthetic approaches. The formation of the core cyclohexanone ring is the critical transformation. We will compare two powerful and widely used cyclization strategies: the Dieckmann Condensation and a Michael Addition-initiated annulation.
Primary Pathway: Intramolecular Dieckmann Condensation
The Dieckmann condensation is a robust, base-catalyzed intramolecular reaction of a diester to form a β-keto ester, ideal for creating five- and six-membered rings.[4][5] In this proposed pathway, the target molecule is assembled via the cyclization of diethyl 3-ethylpimelate. The reaction proceeds through the formation of a key enolate intermediate.[6]
Caption: Proposed Dieckmann condensation pathway for target synthesis.
The choice of base is critical in a Dieckmann condensation. A strong, non-nucleophilic base is required to generate the enolate without promoting competing side reactions like saponification. Traditional catalysts include sodium ethoxide (NaOEt) in an alcohol solvent, while modern alternatives like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents can offer improved yields by minimizing reversible reactions.[7] The kinetics of this reaction are highly dependent on the base strength, concentration, and solvent polarity.
Alternative Pathway: Michael Addition-Domino Annulation
An alternative strategy involves constructing the ring through a sequence of intermolecular and intramolecular reactions. A powerful approach is a double Michael addition followed by an intramolecular Claisen/Dieckmann condensation. For instance, the reaction of 3-pentanone (a source for the 1-ethyl group) with two equivalents of ethyl acrylate in the presence of a base can generate the requisite 1,7-dicarbonyl precursor in situ.[8]
This domino reaction is attractive for its atom economy and convergence.[9] The kinetics, however, are more complex, involving multiple sequential steps. The initial Michael addition rates will be influenced by the nucleophilicity of the ketone enolate and the electrophilicity of the acrylate.[10][11] The subsequent intramolecular cyclization is then subject to the same kinetic dependencies as the primary Dieckmann pathway.
Section 2: Methodologies for Robust Kinetic Analysis
To objectively compare these pathways, a rigorous kinetic analysis is essential. The goal is to determine the reaction order, rate constant (k), and activation energy (Ea) for each critical step.[12][13] This data allows for the construction of a predictive model for reaction performance under various conditions.
A typical kinetic analysis workflow involves systematic experimentation coupled with precise analytical monitoring.
Caption: A self-validating workflow for acquiring kinetic data.
Comparative Overview of Monitoring Techniques
The choice of analytical technique is paramount for acquiring high-fidelity kinetic data. The ideal method should be sensitive, reproducible, and capable of resolving all key components in the reaction mixture.
| Technique | Principle | Advantages | Disadvantages | Suitability for this Topic |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning between mobile and stationary phases.[14] | High resolution for complex mixtures; excellent quantitation; applicable to non-volatile compounds. | Requires method development; discrete sampling needed (not truly real-time).[14] | Excellent. Ideal for separating the starting diester, β-keto ester product, and potential side products. |
| GC (Gas Chromatography) | Separation of volatile compounds based on partitioning in a gaseous mobile phase.[15] | High sensitivity and efficiency for volatile, thermally stable compounds.[16] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Good. Suitable if reactants and products are sufficiently volatile and stable at GC temperatures. |
| In-situ FTIR (Fourier-Transform Infrared) Spectroscopy | Real-time monitoring of changes in vibrational bond frequencies (e.g., C=O stretch).[10][17] | Continuous, real-time data acquisition; no sampling required; provides mechanistic insights. | Lower sensitivity than chromatography; peak overlap can be challenging in complex mixtures. | Very Good. Excellent for tracking the disappearance of the diester C=O stretch and the appearance of the product β-keto ester C=O. |
| UV-Vis Spectrophotometry | Measures the absorbance of light by chromophores in the solution.[18] | Simple, fast, and continuous monitoring is possible.[19] | Limited to reactions where a reactant or product has a unique and strong UV-Vis absorbance. | Potentially useful. The enolate intermediate of the β-keto ester is often colored and may be monitored. |
Experimental Protocols for Kinetic Analysis
Reproducibility is the cornerstone of trustworthy kinetic data. The following protocols are designed to be self-validating systems.
Protocol 1: Kinetic Analysis via Automated HPLC Sampling
This protocol provides a robust method for obtaining discrete concentration-time data points.
-
System Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet. Circulate fluid from a thermostatic bath to maintain a constant temperature (e.g., 50.0 ± 0.1 °C).
-
Reagent Preparation: Prepare a stock solution of the starting diester (e.g., diethyl 3-ethylpimelate) and an internal standard (e.g., dodecane) in the chosen dry solvent (e.g., toluene).
-
Reaction Initiation: Charge the reactor with the diester solution and allow it to thermally equilibrate. Initiate the reaction by adding a precise amount of the base catalyst (e.g., a solution of NaOEt in ethanol) at time t=0.
-
Automated Sampling: Use an automated sampling probe to withdraw aliquots (e.g., 0.1 mL) from the reactor at predetermined time intervals (e.g., every 5 minutes).
-
Quenching: Each aliquot should be immediately dispensed into a vial containing a quenching solution (e.g., 1 mL of 0.1 M HCl in THF) to instantly stop the reaction.[20]
-
HPLC Analysis: Analyze the quenched samples using a calibrated HPLC method. A typical method might use a C18 reversed-phase column with a gradient of water and acetonitrile as the mobile phase. Monitor the elution profile with a UV detector.
-
Data Analysis: Plot the concentration of the reactant and product versus time. Use this data to determine the reaction order and calculate the rate constant by fitting to the appropriate integrated rate law.[12]
Protocol 2: Kinetic Analysis via In-situ FTIR Spectroscopy
This protocol allows for continuous, real-time monitoring of the reaction progress.
-
System Setup: Equip the jacketed reactor described above with an in-situ ATR-FTIR probe (e.g., a diamond or silicon ATR probe).
-
Background Spectrum: Before adding the catalyst, record a background FTIR spectrum of the starting material solution at the reaction temperature.
-
Reaction Initiation: Initiate the reaction by adding the base catalyst at t=0.
-
Data Acquisition: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds). The software should be configured to display the absorbance spectrum, corrected against the initial background spectrum.
-
Data Analysis: Identify unique, non-overlapping infrared bands corresponding to the reactant (e.g., ester C=O stretch at ~1735 cm⁻¹) and the product (e.g., β-keto ester C=O stretches at ~1745 cm⁻¹ and ~1715 cm⁻¹).[10] Plot the absorbance of these peaks as a function of time. Assuming Beer-Lambert law holds, the absorbance is directly proportional to concentration, allowing for the determination of kinetic parameters.[18][21]
Section 3: Comparative Performance and Data Interpretation
The choice between the Dieckmann and Michael-domino pathways depends on factors like precursor availability, desired operational simplicity, and kinetic efficiency. The data generated from the protocols above would allow for a direct, quantitative comparison.
Table 1: Hypothetical Kinetic Data Comparison at 50 °C
| Parameter | Pathway 1: Dieckmann (NaOEt/Toluene) | Pathway 2: Michael-Domino (KOtBu/THF) |
| Rate-Determining Step | Intramolecular Cyclization | Initial Michael Addition |
| Observed Rate Constant (k_obs) | 1.5 x 10⁻³ s⁻¹ | 8.2 x 10⁻⁴ s⁻¹ |
| Reaction Half-life (t₁/₂) | ~7.7 min | ~14.1 min |
| Yield at 1 hour | 92% | 75% |
| Key Side Product | Intermolecular Claisen Dimer | Double alkylation of Michael acceptor |
Interpretation and Causality:
In this hypothetical scenario, the direct intramolecular Dieckmann condensation exhibits faster kinetics. This could be attributed to the pre-organization of the reactive centers within the same molecule, leading to a more favorable entropy of activation for the cyclization step compared to the initial intermolecular Michael addition in Pathway 2.
Furthermore, the choice of a bulky base like KOtBu in Pathway 2, while potentially improving selectivity in the Michael addition, might lead to a slower deprotonation of the ketone compared to the less sterically hindered NaOEt with the diester in Pathway 1, thus impacting the overall observed rate.[7]
Conclusion and Recommendations
A thorough kinetic analysis is indispensable for the rational development and optimization of synthetic routes to this compound.
-
For Mechanistic Clarity and Speed: The Dieckmann condensation pathway, monitored by in-situ FTIR , is recommended. This combination provides real-time mechanistic insight into the crucial ring-forming step and allows for rapid optimization of catalyst and solvent conditions.
-
For Complex Mixture Analysis: If side reactions are prevalent or if analyzing a domino sequence, the HPLC-based method is superior. Its high resolving power ensures accurate quantification of all components, providing a complete picture of the reaction network.
By investing in a rigorous kinetic study, researchers can move beyond simple endpoint analysis to a predictive understanding of their chemical system. This enables the selection of a synthetic pathway that is not only high-yielding but also robust, scalable, and kinetically efficient, accelerating the journey from laboratory discovery to large-scale production in drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-oxocyclohexanecarboxylate
This guide provides essential, step-by-step procedures for the safe handling and disposal of Ethyl 4-oxocyclohexanecarboxylate (CAS: 17159-79-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a culture of safety and environmental responsibility in the laboratory.
A Note on Chemical Nomenclature: This guide pertains to Ethyl 4-oxocyclohexanecarboxylate (also known as Ethyl 4-cyclohexanonecarboxylate). The query for "Ethyl 1-ethyl-4-oxocyclohexanecarboxylate" does not correspond to a standard, readily available laboratory chemical. The procedures outlined below are based on the known properties of the common parent compound, Ethyl 4-oxocyclohexanecarboxylate, and are grounded in established safety protocols for ketones and esters.
Part 1: Hazard Profile and Chemical Characteristics
A foundational element of safe disposal is a thorough understanding of the substance's intrinsic properties and hazards. Ethyl 4-oxocyclohexanecarboxylate is classified as a hazardous chemical, primarily due to its irritant properties and its status as a combustible liquid.[1]
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]
-
Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): H335 - May cause respiratory irritation.[2][3]
The signal word for this chemical is "Warning".[1] While it is not classified as a carcinogen, prolonged or repeated exposure should be avoided.[4]
Physicochemical Data for Disposal Planning:
| Property | Value | Significance for Disposal |
| CAS Number | 17159-79-4 | Unique identifier for ensuring correct hazard assessment.[2] |
| Molecular Formula | C₉H₁₄O₃ | Informs on basic chemical composition.[2] |
| Appearance | Colorless to pale yellow liquid | Visual confirmation; indicates it should be handled as a liquid waste.[4][5] |
| Density | 1.068 g/mL at 25 °C | Denser than water.[5][6] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. | Do not dispose of down the sanitary sewer. Waste streams will be organic.[4] |
| Flash Point | 110 °C (230 °F) - Closed Cup | Classified as a combustible liquid. Store away from ignition sources.[5][6] |
Part 2: Pre-Disposal Safety Protocols
Safe disposal begins with safe handling. Adherence to proper personal protective equipment (PPE) and handling protocols is non-negotiable to prevent exposure during waste consolidation.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[7][8]
-
Body Protection: A standard laboratory coat is required.[7]
-
Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[9]
Immediate First Aid Measures: In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]
Part 3: Systematic Disposal Workflow
The guiding principle for chemical disposal is that no hazardous chemical waste should enter the sanitary sewer or general trash .[8] All waste containing Ethyl 4-oxocyclohexanecarboxylate must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][8]
Caption: Decision workflow for segregating waste streams.
Step-by-Step Disposal Protocol:
1. Waste Containerization and Labeling:
-
Select a Compatible Container: Use a designated, leak-proof container made of chemically resistant material like glass or polyethylene.[8][10] The container must have a tightly sealing cap.[10]
-
Label Correctly: All waste containers must be clearly labeled.[10] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "Ethyl 4-oxocyclohexanecarboxylate". Do not use abbreviations.
-
An accurate list of all contents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., irritant).
-
The date the waste was first added to the container.
-
2. Disposal of Liquid Waste (Neat Chemical or Solutions):
-
Segregation: This chemical waste should be collected in a container designated for non-halogenated organic solvents. Do not mix with incompatible waste streams like acids, bases, or halogenated solvents.
-
Transfer: Carefully pour the liquid waste into the designated hazardous waste container inside a chemical fume hood. Avoid splashing.
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area with secondary containment to prevent spills.[11]
3. Disposal of Contaminated Solid Waste:
-
Collection: Items such as used gloves, absorbent pads from minor spills, or contaminated weighing paper should be collected in a separate, clearly labeled container for solid chemical waste.[8]
-
Packaging: If necessary, double-bag solid waste before placing it in the final disposal container to prevent contamination of the exterior.[8]
4. Management of Empty Containers:
-
Decontamination: An "empty" container is not truly empty and must be decontaminated before disposal. The standard procedure is a triple rinse.[10][12]
-
Procedure:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinsate is considered hazardous waste and must be collected in your liquid organic waste container. [12]
-
Consult your EHS office for guidance on the disposal of the second and third rinsates; in some cases, they may be deemed non-hazardous.[12]
-
After rinsing and air-drying, deface or remove the original label to prevent misuse.[12] The clean, de-labeled container can then typically be disposed of in the regular trash or recycling, per institutional policy.
-
Part 4: Emergency Spill Procedures
In the event of a spill, a swift and correct response is essential to mitigate hazards.
Caption: Step-by-step workflow for managing a small chemical spill.
Small Spill Cleanup Protocol (<100 mL):
-
Alert & Isolate: Immediately alert colleagues in the area. Ensure the spill is contained and does not pose a risk of entering drains.[9]
-
Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[9] Do not use combustible materials like paper towels as the primary absorbent.[8]
-
Collect: Once fully absorbed, carefully scoop the material into your designated solid hazardous waste container.[8]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's EHS or emergency response team.[8]
Conclusion
The responsible disposal of Ethyl 4-oxocyclohexanecarboxylate is a critical component of laboratory safety and environmental stewardship. By understanding its hazards, implementing rigorous handling and segregation protocols, and always consulting with institutional EHS guidelines, you contribute to a safe and compliant research environment. Never deviate from the core principle: hazardous chemicals belong in a designated hazardous waste stream, managed by trained professionals.
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- University of Wisconsin–Madison.Chapter 7 Chemical Disposal Procedures - BME Shared Labs.URL: https://bme.engr.wisc.edu/wp-content/uploads/2023/04/BME-SHARED-LABS-Chemical-Hygiene-Plan-and-Lab-Safety-Manual-2023-04-12.pdf
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Navigating the Safe Handling of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 1-ethyl-4-oxocyclohexanecarboxylate (CAS No. 17159-79-4). By moving beyond a simple checklist and understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliability of your experimental outcomes. This document is designed to be a trusted resource, offering in-depth technical guidance on personal protective equipment (PPE), operational protocols, and disposal plans.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as an irritant.[1][2] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][3]
Prolonged or repeated exposure can lead to discomfort and potential injury.[3] It is a colorless to pale yellow liquid with a faint, ester-like odor and is combustible.[3][5]
Core Principles of Protection: Selecting the Appropriate Personal Protective Equipment
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, moving from foundational to specialized protection.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes & Face | Chemical splash goggles or a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[6] |
| Hands | Butyl rubber gloves. Nitrile gloves may be used for short-term splash protection only. | While nitrile gloves offer resistance to a range of chemicals, butyl rubber gloves provide superior protection against esters.[2][7][8][9][10][11] If using nitrile gloves, they should be changed immediately upon any contact with the chemical, as breakthrough can occur rapidly.[12] Always inspect gloves for any signs of degradation before use. |
| Body | A chemical-resistant laboratory coat. A chemical-resistant apron is recommended for larger quantities. | A lab coat protects the skin and personal clothing from accidental spills. For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[13] |
| Feet | Closed-toe shoes. | Prevents injuries from dropped objects or spills. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood. | In most cases, respiratory protection is not required if the compound is handled in a properly functioning chemical fume hood. If there is a risk of generating aerosols or vapors outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator with an appropriate organic vapor cartridge.[7] |
Operational Blueprint: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
Caption: A typical workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Area Preparation: Ensure the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Locate the nearest eyewash station and safety shower and confirm they are accessible.[2]
-
Gather Materials: Assemble all necessary PPE, handling equipment (e.g., spatulas, glassware), and spill containment materials before opening the chemical container.
-
-
Handling:
-
Container Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could affect the compound's integrity.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use appropriate, clean, and dry utensils.
-
Heating: Do not use an open flame to heat this combustible liquid.[14] Use a water bath, heating mantle, or other controlled heating source.
-
-
Storage:
Contingency Planning: Spill and Exposure Protocols
Spill Response:
In the event of a spill, immediate and correct action is crucial.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
